molecular formula C2H8N2O4S2 B3022866 2-Methyl-2-thiopseudourea sulfate CAS No. 14527-26-5

2-Methyl-2-thiopseudourea sulfate

Cat. No.: B3022866
CAS No.: 14527-26-5
M. Wt: 188.23 g/mol
InChI Key: NNBBQNFHCVVQHZ-UHFFFAOYSA-N
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Description

2-Methyl-2-thiopseudourea sulfate is a useful research compound. Its molecular formula is C2H8N2O4S2 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227845. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl carbamimidothioate;sulfuric acid
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InChI

InChI=1S/C2H6N2S.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H3,3,4);(H2,1,2,3,4)
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InChI Key

NNBBQNFHCVVQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CSC(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2O4S2
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Related CAS

14527-26-5, 2986-19-8 (Parent)
Record name Carbamimidothioic acid, methyl ester, sulfate (1:1)
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Record name Carbamimidothioic acid, methyl ester, sulfate (1:?)
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Record name Pseudourea, 2-methyl-2-thio-, hydrogen sulfate
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DSSTOX Substance ID

DTXSID50932549
Record name Sulfuric acid--methyl carbamimidothioate (1/1)
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Molecular Weight

188.23 g/mol
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CAS No.

867-44-7, 2260-00-6, 14527-26-5
Record name S-Methylisothiourea hemisulfate
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Record name Pseudourea, 2-methyl-2-thio-, hydrogen sulfate
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Record name 2-Methyl-2-thiopseudourea sulfate
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Record name Carbamimidothioic acid, methyl ester, sulfate (1:?)
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Record name Sulfuric acid--methyl carbamimidothioate (1/1)
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Record name Bis(S-methylthiouronium) sulphate
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Record name 2-methylisothiouronium hydrogen sulphate
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Foundational & Exploratory

S-Methylisothiourea Sulfate: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methylisothiourea sulfate (B86663), a well-regarded inhibitor of nitric oxide synthase (NOS), is a pivotal compound in biomedical research and a potential candidate in drug development. A thorough understanding of its physical properties is fundamental for its application in experimental settings and for the formulation of potential therapeutic agents. This in-depth technical guide provides a detailed overview of the core physical characteristics of S-Methylisothiourea sulfate, complete with experimental protocols and structured data for ease of reference.

Core Physical and Chemical Properties

S-Methylisothiourea sulfate is most commonly available as a hemisulfate salt, meaning it exists in a 2:1 stoichiometric ratio of S-methylisothiourea to sulfuric acid. This is the form predominantly referenced in scientific literature and commercial products. It is crucial to distinguish this from other potential salt forms to ensure accuracy in experimental design and interpretation.

Data Presentation: Key Physical Properties

The following table summarizes the key quantitative physical properties of S-Methylisothiourea sulfate.

PropertyValueReferences
Chemical Name Bis(S-methylisothiouronium) sulfate[1]
Synonyms S-Methylisothiourea hemisulfate, 2-Methyl-2-thiopseudourea sulfate[2][3]
CAS Number 867-44-7[2]
Molecular Formula (C₂H₆N₂S)₂·H₂SO₄ / C₄H₁₄N₄O₄S₃[1][4]
Molecular Weight 278.38 g/mol [4]
Appearance White to off-white crystalline powder[4][5][6]
Melting Point 235-241 °C (with decomposition)[3][7]
Solubility Soluble in water, particularly hot water. Insoluble in alcohol. 14 mg/mL in PBS (pH 7.2).[8][9]
Purity Typically ≥98%[4]
Stability Stable under normal conditions. Hygroscopic. Incompatible with strong oxidizing agents. Unstable in solution; should be reconstituted just prior to use.[5][10]

Experimental Protocols

Detailed methodologies are essential for the replication and verification of physical property data. Below are plausible experimental protocols for determining the melting point and solubility of S-Methylisothiourea sulfate.

Melting Point Determination

The melting point of S-Methylisothiourea sulfate, which is accompanied by decomposition, can be determined using the capillary method as described in established organic chemistry procedures.

Objective: To determine the temperature range over which S-Methylisothiourea sulfate melts and decomposes.

Materials:

  • S-Methylisothiourea sulfate sample

  • Capillary tubes (one end sealed)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry S-Methylisothiourea sulfate is finely powdered using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently on a hard surface to pack the powder into the sealed end. This is repeated until a column of 2-3 mm of tightly packed sample is achieved.

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a moderate rate initially. As the temperature approaches the expected melting point (around 230°C), the heating rate is reduced to 1-2°C per minute to allow for accurate observation.

  • Data Recording: The temperature at which the first sign of melting is observed and the temperature at which the substance has completely decomposed (indicated by charring or gas evolution) are recorded. This range constitutes the melting point with decomposition.

Aqueous Solubility Determination

The solubility of S-Methylisothiourea sulfate in an aqueous buffer, such as Phosphate-Buffered Saline (PBS), can be quantified using a saturation-shake-flask method followed by UV-Vis spectrophotometry.

Objective: To determine the saturation concentration of S-Methylisothiourea sulfate in PBS (pH 7.2) at a controlled temperature.

Materials:

  • S-Methylisothiourea sulfate

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm)

  • UV-Vis spectrophotometer and cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: An excess amount of S-Methylisothiourea sulfate is added to a known volume of PBS (pH 7.2) in a sealed flask.

  • Equilibration: The flask is placed in a temperature-controlled orbital shaker (e.g., at 25°C) and agitated for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Filtration: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any undissolved solid.

  • Preparation of Standard Solutions: A stock solution of S-Methylisothiourea sulfate of known concentration is prepared in PBS. A series of standard solutions of lower concentrations are then prepared by serial dilution.

  • UV-Vis Analysis: The absorbance of the standard solutions and the filtered saturated solution is measured at the wavelength of maximum absorbance (λmax) for S-Methylisothiourea sulfate.

  • Calibration Curve and Concentration Determination: A calibration curve of absorbance versus concentration is plotted using the data from the standard solutions. The concentration of the saturated solution is then determined by interpolating its absorbance on the calibration curve.

Visualizing Key Properties

The following diagram illustrates the relationship between the key physical and chemical identifiers of S-Methylisothiourea sulfate.

G cluster_identity Chemical Identity cluster_properties Physical Properties cluster_stability Stability & Handling cas CAS: 867-44-7 formula Formula: (C₂H₆N₂S)₂·H₂SO₄ cas->formula defines appearance Appearance: White Crystalline Solid cas->appearance melting_point Melting Point: 235-241 °C (dec.) cas->melting_point solubility Solubility: Water Soluble cas->solubility stability Stable under normal conditions cas->stability mw MW: 278.38 g/mol formula->mw calculates to hygroscopic Hygroscopic stability->hygroscopic incompatible Incompatible with strong oxidizers stability->incompatible

Caption: Key identifiers and physical properties of S-Methylisothiourea sulfate.

References

A Technical Guide to 2-Methyl-2-thiopseudourea Sulfate: Properties, Synthesis, and Applications in Nitric Oxide Synthase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Methyl-2-thiopseudourea sulfate (B86663), a versatile compound with significant applications in pharmaceutical and agrochemical research. The document details its physicochemical properties, provides a comprehensive experimental protocol for its synthesis, and explores its primary mechanism of action as a potent inhibitor of nitric oxide synthase (NOS).

Physicochemical Properties

2-Methyl-2-thiopseudourea sulfate, also known by synonyms such as S-Methylisothiourea sulfate (SMT) and S-Methyl-ITU, is a white, crystalline, and hygroscopic solid.[1][2] It is soluble in water.[2] The compound's molecular weight and formula can vary depending on the salt form. The two most common forms are the hemisulfate and the sulfate, which consists of two molecules of 2-Methyl-2-thiopseudourea associated with one molecule of sulfuric acid.

A summary of the key quantitative data for the different forms of this compound is presented in Table 1.

PropertyValue (Sulfate - (C₂H₆N₂S)₂·H₂SO₄)Value (Hemisulfate - C₂H₆N₂S·0.5H₂SO₄)Value (Monosulfate - C₂H₈N₂O₄S₂)
Molecular Weight 278.36 g/mol [3]139.18 g/mol [4]188.23 g/mol [5]
Molecular Formula C₄H₁₂N₄S₂·H₂SO₄[3]C₂H₇N₂S·0.5H₂SO₄C₂H₈N₂O₄S₂[5]
Melting Point 240-241 °C (decomposes)[2][6]240-241 °C (decomposes)Not specified
Appearance White crystalline powder[6]White crystals[1]Not specified
Solubility 260 g/L in water (20 °C)[2]Not specifiedNot specified
CAS Number 867-44-7[3]867-44-7Not specified

Experimental Protocols

Synthesis of this compound

A well-established method for the synthesis of this compound involves the reaction of thiourea (B124793) with dimethyl sulfate.[1][7] The following protocol is adapted from a procedure described in Organic Syntheses.[8]

Materials:

  • Thiourea (finely divided)

  • Dimethyl sulfate

  • Water

  • 95% Ethyl alcohol

  • 2-L round-bottom flask

  • Reflux condenser

  • Ice water bath

  • Filtration apparatus

Procedure:

  • In the 2-L round-bottom flask, combine 152 g (2 moles) of finely divided thiourea and 70 cc of water.

  • To this mixture, add 138 g (1.1 moles) of dimethyl sulfate.

  • Immediately attach the flask to a long reflux condenser.

  • The reaction will proceed spontaneously. If the reaction becomes too vigorous, moderate it with an occasional ice water bath.

  • Once the initial vigorous reaction subsides, heat the mixture to reflux for one hour, during which crystallization should occur.

  • Allow the mixture to cool to room temperature.

  • Add 200 cc of 95% ethyl alcohol to the flask and filter the contents with suction.

  • Wash the collected solid residue twice with 100-cc portions of 95% ethyl alcohol.

  • Allow the product to air dry. This will yield approximately 190 g of this compound.

  • A second crop of crystals can be obtained by concentrating the alcoholic filtrate to a paste, cooling, and adding 120 cc of 95% ethyl alcohol.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation Thiourea Thiourea Water Water Flask 2-L Round-Bottom Flask Spontaneous_Reaction Spontaneous Reaction (Cool as needed) Flask->Spontaneous_Reaction Thiourea_Water Thiourea_Water Thiourea_Water->Flask Mix Dimethyl_Sulfate Dimethyl Sulfate Dimethyl_Sulfate->Flask Add Reflux Reflux for 1 hour Spontaneous_Reaction->Reflux Crystallization Crystallization Occurs Reflux->Crystallization Cooling Cool to Room Temperature Crystallization->Cooling Add_Ethanol Add 95% Ethanol Cooling->Add_Ethanol Filtration Filter with Suction Add_Ethanol->Filtration Wash Wash with Ethanol (x2) Filtration->Wash Dry Air Dry Wash->Dry Product 2-Methyl-2-thiopseudourea Sulfate Product Dry->Product

Diagram 1: Synthesis Workflow of this compound.
In Vitro Inhibition of Inducible Nitric Oxide Synthase (iNOS)

This compound is a potent inhibitor of iNOS.[9][10][11] The following is a representative protocol for assessing its inhibitory activity in cultured cells.

Cell Culture and Treatment:

  • Culture murine macrophage cells (e.g., J774.2) or vascular smooth muscle cells in appropriate media.

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Induce the expression of iNOS by treating the cells with immunostimulants such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

  • Concurrently, treat the cells with varying concentrations of this compound. Include a vehicle control group.

  • Incubate the cells for a specified period (e.g., 24 hours).

Measurement of Nitrite (B80452) Production (Griess Assay):

  • After incubation, collect the cell culture supernatant.

  • Nitrite, a stable oxidation product of nitric oxide, can be measured using the Griess reagent.

  • Add the Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

  • Calculate the EC₅₀ value, which is the concentration of this compound that causes a 50% reduction in nitrite production.

Mechanism of Action: Inhibition of Nitric Oxide Signaling

The primary biochemical function of this compound is the inhibition of nitric oxide synthase (NOS) isoforms.[6] It acts as a competitive inhibitor at the L-arginine binding site of the enzyme.[9][12] There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[13][14] While it can inhibit all three isoforms, it is often noted for its potent inhibition of iNOS.[3][9][10]

The nitric oxide signaling pathway plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune responses.[15] NOS enzymes synthesize nitric oxide (NO) from the amino acid L-arginine.[13][16] NO then diffuses to adjacent cells and activates soluble guanylate cyclase (sGC), which in turn produces cyclic guanosine (B1672433) monophosphate (cGMP).[14][15] cGMP acts as a second messenger, activating protein kinase G (PKG) and leading to downstream effects such as smooth muscle relaxation.[14]

By inhibiting NOS, this compound blocks the production of NO, thereby downregulating the entire signaling cascade. This inhibitory action is the basis for its use in research investigating the pathophysiological roles of excessive NO production in conditions like septic shock and inflammation.[10]

G cluster_nos_activation NOS Activation cluster_downstream Downstream Signaling L_Arginine L-Arginine NOS NOS (nNOS, eNOS, iNOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Response Physiological Response (e.g., Smooth Muscle Relaxation) PKG->Physiological_Response SMT 2-Methyl-2-thiopseudourea sulfate (SMT) SMT->NOS Inhibits

Diagram 2: Inhibition of the Nitric Oxide Signaling Pathway.

Applications in Research and Drug Development

This compound is a valuable tool for researchers studying the roles of nitric oxide in various physiological and pathological states. Its applications include:

  • Pharmaceutical Synthesis: It serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[13][17][18]

  • Agrochemical Formulation: It is used in the development of pesticides and herbicides, where it can improve stability and activity.

  • Biochemical Research: Its primary use is as a selective inhibitor of iNOS to investigate the effects of NO in inflammation, sepsis, and other disease models.[7][9][10] It has been shown to be more potent than other commonly used NOS inhibitors like N(G)-methyl-L-arginine (L-NMMA).[9][11]

  • Anti-proliferative Agents: It is a reagent used in the synthesis of strobilurin-pyrimidine derivatives which have shown anti-proliferative activity.[6]

Conclusion

This compound is a well-characterized compound with significant utility in both chemical synthesis and biomedical research. Its potent inhibitory effect on nitric oxide synthase makes it an invaluable tool for elucidating the complex roles of nitric oxide signaling in health and disease. This guide provides core technical information to support its effective use in a research and development setting.

References

An In-depth Technical Guide on the Solubility of 2-Methyl-2-thiopseudourea Sulfate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Methyl-2-thiopseudourea sulfate (B86663), a compound of significant interest in pharmaceutical and agricultural research. This document collates available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and visualizes its primary mechanism of action.

Introduction

2-Methyl-2-thiopseudourea sulfate, also known as S-Methylisothiourea sulfate, is a well-established inhibitor of nitric oxide synthases (NOS).[1] Its ability to modulate nitric oxide production makes it a valuable tool in studying various physiological and pathological processes. Furthermore, it serves as an intermediate in the synthesis of various pharmaceutical and agricultural compounds.[2] A thorough understanding of its solubility in different solvent systems is critical for its application in drug discovery, formulation development, and chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 867-44-7[1][3]
Molecular Formula C₄H₁₂N₄S₂·H₂SO₄[4]
Molecular Weight 278.36 g/mol [4]
Appearance White to off-white crystalline powder[2]
Melting Point 240-241 °C (decomposition)[1]

Solubility Profile

The solubility of this compound is a critical parameter for its handling and application in various experimental and manufacturing settings. As a sulfate salt, it is expected to exhibit higher solubility in polar protic solvents.

The following table summarizes the available quantitative solubility data for this compound in various solvents.

SolventSolubilityTemperature (°C)Reference(s)
Water260 g/L20[5][6][7]
Methanol4 g/L20[8]
Phosphate-Buffered Saline (PBS, pH 7.2)14 mg/mLNot Specified[9]

The qualitative solubility of this compound in a range of organic solvents is summarized below. It is important to note that there are some conflicting reports in the literature.

SolventSolubilityReference(s)
Hot WaterSoluble[10]
Alcohol (general)Insoluble[10]
Organic Solvents (general)Insoluble[6]

Note on Conflicting Data: While some sources indicate a general insolubility in organic solvents and specifically in alcohol, a reported synthesis procedure utilizes 95% ethyl alcohol for washing the final product, suggesting low solubility rather than complete insolubility in this solvent.[11] The compound's salt-like nature generally points towards limited solubility in non-polar organic solvents.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound. This method can be adapted for various solvents.

  • This compound

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a shaker incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid is necessary to ensure that a saturated solution is formed.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A magnetic stirrer or a shaker incubator can be used for this purpose.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the suspension to settle.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.

  • Quantification:

    • Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis (g/L) × Dilution factor)

Mechanism of Action: Nitric Oxide Synthase Inhibition

This compound is a competitive inhibitor of all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS). It competes with the natural substrate, L-arginine, for binding to the active site of the enzyme, thereby reducing the synthesis of nitric oxide (NO).

Workflow for Determining the Inhibitory Action of this compound on Nitric Oxide Synthase

G Workflow for NOS Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, L-arginine, NADPH, and NOS enzyme incubation Incubate NOS enzyme with This compound and L-arginine reagents->incubation compound Prepare serial dilutions of This compound compound->incubation reaction Initiate reaction by adding NADPH incubation->reaction measurement Measure NO production (e.g., Griess assay) reaction->measurement plot Plot NO production vs. inhibitor concentration measurement->plot ic50 Calculate IC50 value plot->ic50

Caption: A general workflow for assessing the inhibitory effect of this compound on nitric oxide synthase activity.

Signaling Pathway of Nitric Oxide Synthase Inhibition

Competitive Inhibition of Nitric Oxide Synthase L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate SMTS 2-Methyl-2-thiopseudourea sulfate SMTS->NOS Competitive Inhibitor NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Catalysis Inhibition Inhibition Binding Binding

Caption: this compound competitively inhibits nitric oxide synthase, blocking the conversion of L-arginine to nitric oxide and L-citrulline.

References

In-Depth Technical Guide on the Stability of 2-Methyl-2-thiopseudourea Sulfate at Various pH and Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive analysis of the stability of 2-Methyl-2-thiopseudourea sulfate (B86663), also known as S-methylisothiourea sulfate. Due to a lack of specific published quantitative kinetic data for this compound, this guide synthesizes information on the stability of structurally related thiourea (B124793) compounds to project a likely stability profile. It further presents detailed, generalized experimental protocols for conducting forced degradation studies to ascertain its stability across a range of pH and temperature conditions. This document aims to be a critical resource for experimental design, formulation development, and shelf-life assessment.

Introduction

2-Methyl-2-thiopseudourea sulfate is a white, crystalline solid that is soluble in water. While the solid form is generally stable when stored at a controlled room temperature in an inert atmosphere, its stability in aqueous solutions is a significant concern. The compound is notably "unstable in solution; reconstitute just prior to use," indicating rapid degradation in aqueous environments.

The broader class of thiourea derivatives is known for its susceptibility to degradation via hydrolysis, oxidation, and thermal stress. The kinetics and degradation pathways are heavily influenced by the pH and temperature of the solution. A thorough understanding of these factors is paramount for the effective application of this compound in research and pharmaceutical development.

A Note on the Data: The quantitative data presented in the subsequent tables are illustrative and based on the established behavior of similar thiourea compounds. These tables are intended to serve as a template for organizing and presenting data from future stability studies on this compound, as specific, peer-reviewed kinetic data is not currently available.

Data Presentation: Illustrative Stability Profile

The following tables provide a hypothetical but plausible representation of the stability data for this compound.

Table 1: Illustrative pH-Dependent Stability of this compound at 25°C

pHBuffer System (0.1 M)Apparent First-Order Rate Constant (k_obs, day⁻¹)Half-life (t½, days)
2.0Glycine-HCl0.05013.9
4.0Acetate0.01257.8
6.0Phosphate (B84403)0.03023.1
7.4Phosphate0.1006.9
9.0Borate0.2802.5
11.0Carbonate-Bicarbonate0.9000.8

Table 2: Illustrative Temperature-Dependent Stability of this compound at pH 7.4

Temperature (°C)Apparent First-Order Rate Constant (k_obs, day⁻¹)Half-life (t½, days)
40.01838.5
250.1006.9
370.3102.2
500.9500.7
602.3000.3

Experimental Protocols

This section outlines a comprehensive methodology for conducting a forced degradation study on this compound.

Materials and Reagents
  • This compound (high purity)

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M

  • Buffer salts (e.g., glycine, sodium acetate, sodium phosphate monobasic and dibasic, sodium borate, sodium carbonate, sodium bicarbonate)

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier (HPLC grade)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Calibrated pH meter

  • Temperature-controlled incubator or water bath

  • Calibrated volumetric flasks and pipettes

  • Analytical balance

Preparation of Stock and Sample Solutions
  • Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound in HPLC-grade water to achieve a stock solution of 1 mg/mL.

  • Buffer Solutions: Prepare a range of buffer solutions (e.g., pH 2, 4, 6, 7.4, 9, 11) at a 0.1 M concentration.

  • Sample Solutions: For each experimental condition, dilute the stock solution with the corresponding stressor solution (acid, base, or buffer) to a final concentration of 0.1 mg/mL.

Forced Degradation (Stress) Conditions
  • Acid Hydrolysis: Combine the stock solution with 0.1 M HCl and incubate samples at 60°C.

  • Base Hydrolysis: Combine the stock solution with 0.1 M NaOH and incubate samples at 60°C.

  • Neutral Hydrolysis: Combine the stock solution with a neutral buffer (e.g., pH 7.4 phosphate buffer) and incubate samples at 60°C.

  • Oxidative Degradation: Combine the stock solution with 3% H₂O₂ and maintain at room temperature.

  • Thermal Degradation: Incubate the aqueous solution at a constant pH (e.g., 7.4) across a range of temperatures (e.g., 40°C, 50°C, 60°C, 70°C).

HPLC Analysis of Samples
  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each stressed sample.

  • For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively.

  • Dilute the samples to an appropriate concentration with the mobile phase.

  • Inject the prepared samples into the HPLC system.

  • Monitor the reduction in the peak area of the parent compound and the emergence of any degradation products.

Example HPLC Method Parameters
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program: Initiate at 5% B, linearly increase to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm (or the wavelength of maximum absorbance for this compound)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Data Analysis and Interpretation
  • For each condition, plot the natural logarithm of the peak area of the parent compound against time.

  • A linear relationship indicates first-order degradation kinetics. The slope of this line corresponds to the negative apparent first-order rate constant (k_obs).

  • Calculate the half-life (t½) for each condition using the equation: t½ = 0.693 / k_obs.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base neutral Neutral Hydrolysis (pH 7.4, 60°C) stock->neutral oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (pH 7.4, 40-70°C) stock->thermal stressors Prepare Stressor Solutions (Acid, Base, Buffers, H2O2) stressors->acid stressors->base stressors->neutral stressors->oxidation stressors->thermal sampling Sample at Time Intervals acid->sampling base->sampling neutral->sampling oxidation->sampling thermal->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC-UV/PDA Analysis neutralize->hplc kinetics Determine Rate Constants (k) hplc->kinetics pathway Identify Degradation Products hplc->pathway halflife Calculate Half-life (t½) kinetics->halflife

Caption: A generalized experimental workflow for the forced degradation analysis of this compound.

Plausible Degradation Pathway Diagram

G cluster_acid Acidic Hydrolysis (H+) cluster_base Alkaline Hydrolysis (OH-) main 2-Methyl-2-thiopseudourea urea_acid Urea main->urea_acid slow methanethiol_acid Methanethiol main->methanethiol_acid slow cyanamide Cyanamide main->cyanamide fast methanethiol_base Methanethiol main->methanethiol_base fast urea_base Urea cyanamide->urea_base hydrolysis

Caption: Plausible degradation pathways for 2-Methyl-2-thiopseudourea under acidic and alkaline conditions.

Conclusion

The stability of this compound in aqueous solutions is a critical parameter that requires careful consideration. While specific quantitative data is not yet available in the public domain, the known chemistry of thiourea derivatives indicates a high likelihood of degradation, particularly at non-neutral pH and elevated temperatures. The experimental protocols detailed in this guide provide a solid foundation for researchers to perform their own stability assessments. For all applications involving aqueous formulations of this compound, it is strongly recommended that stability is experimentally verified under the intended conditions of use, and that solutions are freshly prepared to ensure compound integrity.

An In-depth Technical Guide to the Mechanism of Action of 2-Methyl-2-thiopseudourea Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-thiopseudourea sulfate (B86663), commonly known as S-Methylisothiourea sulfate (SMT), is a potent inhibitor of nitric oxide synthases (NOS). This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows. SMT acts as a competitive inhibitor at the L-arginine binding site of NOS isoforms, exhibiting a degree of selectivity for the inducible nitric oxide synthase (iNOS). This inhibitory action makes it a valuable tool in research and a potential therapeutic agent in conditions associated with excessive nitric oxide production.

Core Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthases

2-Methyl-2-thiopseudourea sulfate functions primarily as a competitive inhibitor of all three major isoforms of nitric oxide synthase: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1][2][3] The inhibition is achieved through competition with the natural substrate, L-arginine, at the enzyme's active site.[4] The structural similarity of SMT to L-arginine allows it to bind to the active site, thereby preventing the synthesis of nitric oxide (NO).

The inhibitory effect of SMT is reversible and can be overcome by increasing the concentration of L-arginine, which is characteristic of competitive inhibition.[4] While SMT inhibits all three NOS isoforms, it displays a notable potency and a degree of selectivity for iNOS, making it a subject of interest for conditions where iNOS is pathologically upregulated, such as in inflammatory diseases and septic shock.[4][5][6] It has been reported to be 10- to 30-fold more potent than N-methyl-L-arginine (L-NMMA) as an inhibitor of iNOS in cultured macrophages and vascular smooth muscle cells.[4][5]

Quantitative Data

The inhibitory potency of this compound against the different NOS isoforms has been quantified in various studies. The following tables summarize the key quantitative data, including IC50 and Ki values.

Table 1: Inhibitory Potency (IC50) of this compound against iNOS

Cell TypeStimulusIC50 (µM)Reference
Immunostimulated MacrophagesLipopolysaccharide (LPS)6[4][5]
Vascular Smooth Muscle CellsNot Specified2[4][5]

Table 2: Inhibition Constants (Ki) of this compound for Human NOS Isoforms

NOS IsoformKi (nM)Reference
iNOS120[1][2][3]
eNOS200[1][2][3]
nNOS160[1][2][3]

Signaling Pathway

The primary signaling pathway affected by this compound is the nitric oxide signaling cascade. By inhibiting NOS, SMT prevents the conversion of L-arginine to L-citrulline and nitric oxide. The subsequent decrease in NO levels affects downstream signaling events, such as the activation of soluble guanylate cyclase (sGC) and the production of cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial for various physiological processes including vasodilation and neurotransmission.

Nitric Oxide Signaling Pathway Inhibition by this compound cluster_upstream Upstream Regulation cluster_downstream Downstream Effects L-Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L-Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Produces SMT 2-Methyl-2-thiopseudourea sulfate (SMT) SMT->NOS Competitive Inhibition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces GTP GTP GTP->sGC Substrate Physiological_Response Physiological Response (e.g., Vasodilation) cGMP->Physiological_Response Mediates Experimental Workflow for In Vitro NOS Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Inhibitor, Substrate, Cofactors) Setup_Plate Set up 96-well plate with Buffer, Cofactors, and Inhibitor Prep_Reagents->Setup_Plate Prep_Standards Prepare Nitrite Standard Curve Calc_Nitrite Calculate Nitrite Concentration Prep_Standards->Calc_Nitrite Add_Enzyme Add NOS Enzyme to initiate reaction Setup_Plate->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Add_Griess Add Griess Reagent Incubate->Add_Griess Measure_Abs Measure Absorbance at 540 nm Add_Griess->Measure_Abs Measure_Abs->Calc_Nitrite Calc_Inhibition Calculate Percent Inhibition Calc_Nitrite->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50 Experimental Workflow for Cell-Based iNOS Inhibition Assay cluster_culture Cell Culture cluster_treatment Treatment and Incubation cluster_measurement Measurement and Analysis Seed_Cells Seed RAW 264.7 cells in 96-well plate Adhere Allow cells to adhere overnight Seed_Cells->Adhere Treat_Cells Treat cells with LPS/IFN-γ and varying concentrations of SMT Adhere->Treat_Cells Incubate_24h Incubate for 24 hours Treat_Cells->Incubate_24h Collect_Supernatant Collect cell culture supernatant Incubate_24h->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Analyze_Data Calculate % Inhibition and EC50 Griess_Assay->Analyze_Data

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-2-thiopseudourea Sulfate from Thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 2-Methyl-2-thiopseudourea sulfate (B86663), a key intermediate in the production of various pharmaceuticals and agrochemicals. The primary and most established synthetic route, the methylation of thiourea (B124793) using dimethyl sulfate, is detailed extensively, including reaction mechanisms, experimental protocols, and quantitative data.

Introduction

2-Methyl-2-thiopseudourea sulfate, also known as S-Methylisothiourea sulfate, is a versatile chemical intermediate.[1][2] Its importance is underscored by its application in the synthesis of anticancer drugs like 5-fluorouracil, antihypertensive agents, and fungicides such as carbendazim.[1] The compound is typically prepared through the S-methylation of thiourea.[1][3] This guide focuses on the prevalent synthesis method employing dimethyl sulfate as the methylating agent.

Reaction Scheme and Mechanism

The synthesis proceeds via the nucleophilic attack of the sulfur atom in thiourea on one of the methyl groups of dimethyl sulfate. This S-alkylation is favored due to the high nucleophilicity of the sulfur atom.[4] The reaction is typically carried out in water, and the initial phase can be highly exothermic. The overall reaction is as follows:

2 (NH₂)₂CS + (CH₃)₂SO₄ → [C₂H₈N₄S₂]SO₄

The reaction mechanism involves the formation of an isothiouronium salt.[4]

reaction_mechanism thiourea Thiourea (NH₂)₂CS intermediate S-Methylisothiouronium Methyl Sulfate Intermediate thiourea->intermediate Methylation dimethyl_sulfate Dimethyl Sulfate (CH₃)₂SO₄ dimethyl_sulfate->intermediate product 2-Methyl-2-thiopseudourea Sulfate intermediate->product Further Reaction with Thiourea experimental_workflow start Start mix_reactants Mix 152g thiourea and 70mL water in a 2L round-bottom flask. start->mix_reactants add_dms Add 138g dimethyl sulfate and attach a reflux condenser. mix_reactants->add_dms initial_reaction Allow spontaneous reaction to proceed. Cool with an ice bath if vigorous. add_dms->initial_reaction reflux After the initial reaction subsides, reflux the mixture for one hour. initial_reaction->reflux cool_down Allow the mixture to cool to room temperature. reflux->cool_down add_ethanol Add 200mL of 95% ethyl alcohol. cool_down->add_ethanol filter_product Filter the crystalline product with suction. add_ethanol->filter_product wash_product Wash the residue with two 100mL portions of 95% alcohol. filter_product->wash_product isolate_second_crop Concentrate the alcoholic filtrate to a paste, cool, add 120mL of 95% alcohol, and filter to obtain a second crop of crystals. filter_product->isolate_second_crop Optional dry_product Air dry the final product. wash_product->dry_product end End dry_product->end isolate_second_crop->end

References

A Comprehensive Technical Guide to 2-Methyl-2-thiopseudourea Sulfate: An In-depth Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Methyl-2-thiopseudourea sulfate (B86663), a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), has garnered significant attention within the scientific community for its potential therapeutic applications in various inflammatory and disease models. This technical guide provides a thorough overview of this compound, including its various synonyms, quantitative inhibitory data, detailed experimental protocols, and its role in relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Synonyms and Chemical Identifiers

2-Methyl-2-thiopseudourea sulfate is known by a multitude of synonyms in scientific literature and chemical databases. A comprehensive list is provided in Table 1 to aid in literature searches and compound identification.

Table 1: Synonyms and Chemical Identifiers for this compound

Synonym/IdentifierSource/Database
S-Methylisothiourea sulfateCommon Name[1][2]
SMTAbbreviation[1]
2-Methyl-2-thiopseudourea hemisulfate saltAlternate Name[3]
S-Methyl-ITUAlternate Name[3]
S-Methylthiuronium sulfateAlternate Name[3]
Bis(S-methylisothiouronium) sulfatePubChem[4]
Carbamimidothioic acid, methyl ester, sulfate (2:1)PubChem[4]
CAS Number 867-44-7
PubChem CID13347[4]
EC Number212-759-7[5]
Molecular FormulaC4H14N4O4S3[4]
Molecular Weight278.4 g/mol [4]
IUPAC Namemethyl carbamimidothioate;sulfuric acid[4]

Quantitative Data: Inhibitory Activity against Nitric Oxide Synthase Isoforms

This compound is recognized for its selective inhibition of the inducible nitric oxide synthase (iNOS) isoform over the endothelial (eNOS) and neuronal (nNOS) isoforms. The following table summarizes key quantitative data from the literature.

Table 2: In Vitro Inhibitory Activity of this compound against NOS Isoforms

ParameterNOS IsoformCell/SystemValueReference
EC50iNOSImmunostimulated cultured macrophages6 µM[1]
EC50iNOSVascular smooth muscle cells2 µM[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Protocol 1: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay in Macrophages

This protocol describes the determination of the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. NO production is indirectly measured by quantifying nitrite (B80452), a stable oxidation product of NO, in the cell culture supernatant using the Griess assay.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells into 96-well plates at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 24 hours[6].

  • Compound Treatment and Stimulation:

    • Prepare various concentrations of this compound in fresh culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound.

    • Incubate the cells for 1 hour.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control[6].

  • Incubation:

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator[6].

  • Nitrite Measurement (Griess Assay):

    • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

    • Carefully collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate.

    • Add 100 µL of Griess reagent (pre-mixed equal volumes of Component A and B) to each well containing the supernatant and standards[6].

    • Incubate the plate at room temperature for 10 minutes, protected from light[6].

    • Measure the absorbance at 540 nm using a microplate reader[6].

  • Data Analysis:

    • Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.

    • Determine the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-stimulated control.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of NO production.

Protocol 2: Cell Viability Assay (MTT Assay)

To ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound, a cell viability assay should be performed in parallel.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and treat with the same concentrations of this compound as in the NOS inhibition assay for 24 hours.

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C[7].

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound on iNOS has significant implications for inflammatory signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow for evaluating iNOS inhibitors and the putative signaling pathway affected by this compound.

experimental_workflow start Start: Prepare RAW 264.7 Macrophage Culture seed_cells Seed Cells in 96-well Plates start->seed_cells treat_compound Treat with this compound (various concentrations) seed_cells->treat_compound lps_stimulation Stimulate with LPS (1 µg/mL) treat_compound->lps_stimulation incubate Incubate for 24 hours lps_stimulation->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant mtt_assay Perform MTT Assay for Cell Viability incubate->mtt_assay griess_assay Perform Griess Assay for Nitrite Measurement collect_supernatant->griess_assay analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 - Assess Cytotoxicity griess_assay->analyze_data mtt_assay->analyze_data end End: Evaluate iNOS Inhibitory Activity analyze_data->end

Caption: Experimental workflow for evaluating iNOS inhibition.

signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb_activation NF-κB Signaling Cascade (IKK phosphorylation, IκBα degradation) tlr4->nfkb_activation nfkb_translocation NF-κB (p65/p50) Translocation to Nucleus nfkb_activation->nfkb_translocation inos_gene iNOS Gene Transcription nfkb_translocation->inos_gene inos_protein iNOS Protein Synthesis inos_gene->inos_protein no_production Nitric Oxide (NO) Production inos_protein->no_production Catalyzes arginine L-Arginine arginine->no_production Substrate inflammatory_response Inflammatory Response no_production->inflammatory_response smt This compound smt->inos_protein Inhibits

Caption: Putative signaling pathway of iNOS inhibition.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of inducible nitric oxide synthase. Its consistent inhibitory profile makes it a valuable tool for investigating the role of iNOS in various physiological and pathological processes. The provided synonyms, quantitative data, and detailed experimental protocols offer a solid foundation for researchers initiating or advancing studies with this compound. The elucidated experimental workflow and signaling pathway diagram provide a conceptual framework for understanding its mechanism of action and for designing further experiments in the field of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Guanylation of Primary Amines with 2-Methyl-2-thiopseudourea Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The guanylation of primary amines is a crucial transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The guanidinium (B1211019) group, being protonated under physiological conditions, can enhance the pharmacological properties of molecules. 2-Methyl-2-thiopseudourea sulfate (B86663) (also known as S-methylisothiourea sulfate) is a widely utilized and efficient reagent for this purpose.[1][2] This reagent offers good reactivity and stability, and its sulfate salt form allows for easier handling and solubility in polar solvents.[2] These application notes provide a detailed protocol for the guanylation of primary amines using 2-Methyl-2-thiopseudourea sulfate, along with relevant data and a visual representation of the experimental workflow.

Data Presentation

The efficiency of the guanylation reaction can vary depending on the substrate and reaction conditions. The following table summarizes typical reaction parameters and reported yields.

Amine Substrate TypeMolar Ratio (Amine:Guanylating Agent)SolventTemperatureReaction TimeTypical YieldReference
Aliphatic Primary Amine1 : 1.1WaterReflux3 hoursGood to High[3]
Aliphatic Primary Amine1 : 1EthanolReflux3+ daysModerate to Good[4]
Aromatic Primary Amine1 : 1DMF or neatReflux/Heating3+ daysSubstrate Dependent[4]

Experimental Protocols

This section outlines a general procedure for the guanylation of a primary amine using this compound. The protocol may require optimization based on the specific properties of the starting amine.

Materials:

  • Primary amine

  • This compound (CAS 867-44-7)

  • Solvent (e.g., deionized water, ethanol, or DMF)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification (optional, for salt formation)

  • Sodium hydroxide (B78521) (NaOH) or other suitable base for neutralization

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Silica (B1680970) gel for column chromatography (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the primary amine in the chosen solvent (e.g., water or ethanol).

  • Addition of Guanylating Agent: To the stirred solution, add this compound. A typical molar ratio is 1 equivalent of the amine to 1.1 equivalents of the guanylating agent.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 3 to 48 hours.[3][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive amines, such as anilines, harsher conditions like refluxing in DMF or solventless heating may be necessary.[4]

  • Work-up:

    • After completion of the reaction, allow the mixture to cool to room temperature.

    • If the product precipitates upon cooling, it can be isolated by filtration.

    • If the product is soluble, the solvent is removed under reduced pressure.

    • The residue can be dissolved in water and washed with an organic solvent to remove any unreacted starting materials.

    • The aqueous layer can then be basified with a suitable base (e.g., NaOH) to deprotonate the guanidinium salt and facilitate extraction.

  • Purification:

    • The crude product can be purified by recrystallization or by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.

    • For the isolation of the guanidinium salt, the reaction mixture can be concentrated and acidified (e.g., with sulfuric acid), followed by precipitation with a less polar solvent like ethanol.[3]

Mandatory Visualization

The following diagram illustrates the general workflow for the guanylation of a primary amine with this compound.

Guanylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start amine Primary Amine start->amine mix Mix and Stir amine->mix reagent This compound reagent->mix solvent Solvent (Water/Ethanol/DMF) solvent->mix reflux Heat to Reflux (3-48h) mix->reflux cool Cool to RT reflux->cool isolate Isolate/Concentrate cool->isolate purify Purify (Recrystallization/Chromatography) isolate->purify product Guanidine Product purify->product

Guanylation Reaction Workflow

This protocol provides a general guideline for researchers. The specific conditions, including solvent, temperature, and reaction time, should be optimized for each specific substrate to achieve the best results. The progress of the reaction should be carefully monitored to determine the optimal endpoint.

References

Application Notes and Protocols for the Synthesis of Substituted Guanidines using 2-Methyl-2-thiopseudourea Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guanidinium (B1211019) group is a key structural motif and pharmacophore present in a wide array of biologically active molecules and pharmaceuticals. Its ability to form strong, bidentate hydrogen bonds and participate in electrostatic interactions makes it crucial for molecular recognition at biological targets. Substituted guanidines are found in drugs with diverse therapeutic applications, including antiviral, antidiabetic, antihypertensive, and anticancer agents.

2-Methyl-2-thiopseudourea sulfate (B86663) (also known as S-methylisothiourea sulfate) is a versatile and commercially available reagent for the synthesis of substituted guanidines. This method, often referred to as guanidinylation, involves the reaction of 2-methyl-2-thiopseudourea sulfate with a primary or secondary amine, leading to the formation of a new C-N bond and the desired guanidine (B92328) derivative. This application note provides detailed protocols and data for the synthesis of substituted guanidines using this reagent, aimed at facilitating its use in research and drug development.

Reaction Principle and Mechanism

The reaction of this compound with an amine proceeds via a nucleophilic substitution pathway. The S-methyl group is a good leaving group, and its departure is often facilitated by the formation of a carbodiimide (B86325) intermediate, especially under basic conditions. The amine then attacks the electrophilic carbon of the isothiourea or the carbodiimide, leading to the formation of the substituted guanidine and methanethiol (B179389) as a byproduct. The overall transformation is a reliable method for introducing the guanidinyl moiety onto a variety of amine-containing scaffolds.

Reaction_Mechanism reagents S_methylisothiourea 2-Methyl-2-thiopseudourea sulfate reagents->S_methylisothiourea intermediate Carbodiimide Intermediate S_methylisothiourea->intermediate Base amine Primary or Secondary Amine (R1R2NH) product Substituted Guanidine amine->product Nucleophilic Attack intermediate->product byproduct Methanethiol (CH3SH) Experimental_Workflow start Start reactants Combine Amine, Base, and Solvent start->reactants add_reagent Add 2-Methyl-2-thiopseudourea sulfate reactants->add_reagent reaction Stir at Desired Temperature (Monitor by TLC/LC-MS) add_reagent->reaction workup Reaction Work-up (e.g., Extraction) reaction->workup purification Purification (e.g., Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (inactive) GPCR->G_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->effector Modulation ligand Substituted Guanidine (Ligand) ligand->GPCR Binding second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Application Notes and Protocols: 2-Methyl-2-thiopseudourea Sulfate as a Guanylating Agent for Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The guanidinium (B1211019) group is a key structural motif found in numerous biologically active molecules and natural products.[1] Its strong basicity, allowing it to be protonated under physiological conditions, is crucial for molecular recognition and binding events. The synthesis of guanidines is therefore of significant interest in medicinal chemistry and drug development.[1]

2-Methyl-2-thiopseudourea sulfate (B86663), also known as S-Methylisothiourea sulfate, is a widely used and efficient electrophilic reagent for the introduction of a guanidinyl group onto primary and secondary amines.[1][2] This process, known as guanylation, involves the reaction of an amine with the reagent to form a substituted guanidine (B92328).[3] The sulfate salt form offers advantages such as being a stable, crystalline solid that is easy to handle and store.[4][5] This document provides a detailed overview, experimental protocols, and technical data for the use of 2-Methyl-2-thiopseudourea sulfate in the guanylation of secondary amines.

Reaction Scheme and Mechanism

The guanylation of a secondary amine with this compound proceeds via a nucleophilic substitution reaction. The secondary amine attacks the electrophilic carbon atom of the S-methylisothiourea, leading to the displacement of methanethiol (B179389) as a leaving group. The reaction is typically performed under basic conditions or at elevated temperatures to facilitate the reaction.

Figure 1. General reaction scheme for the guanylation of a secondary amine.

Applications in Research and Drug Development

Substituted guanidines are integral to a wide array of pharmacologically active compounds. Their ability to engage in strong hydrogen bonding interactions makes them excellent mimics of the arginine side chain, enabling them to target various enzymes and receptors. Applications include:

  • Enzyme Inhibition: Guanidine-containing molecules can act as inhibitors for enzymes such as nitric oxide synthase (NOS), kinases, and proteases.[5][6]

  • Receptor Antagonists: They are found in antagonists for receptors like α2-noradrenaline receptors.[1]

  • DNA Binding: The guanidinium group can interact with the minor groove of DNA.[1]

  • Antimicrobial Agents: The positive charge and hydrogen-bonding capacity contribute to the antimicrobial activity of certain guanidine derivatives.

Experimental Protocols

This section provides a general protocol for the guanylation of a secondary amine using this compound. The optimal conditions, including solvent, temperature, and reaction time, may vary depending on the specific substrate.

4.1. Materials and Reagents

  • Secondary amine of interest

  • This compound (S-Methylisothiourea sulfate)[4]

  • Solvent (e.g., Water, Ethanol (B145695), or Tetrahydrofuran (THF))[7]

  • Base (e.g., Triethylamine (TEA), Sodium hydroxide) (Optional, for pH adjustment)

  • Reaction vessel (round-bottom flask)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating apparatus (heating mantle or oil bath)

  • Condenser

  • Equipment for workup and purification (e.g., rotary evaporator, separatory funnel, chromatography supplies)

4.2. General Guanylation Procedure

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine (1.0 eq.).

  • Dissolution: Add the chosen solvent (e.g., water or ethanol) to dissolve the amine. The concentration may vary, but a starting point of 0.1-0.5 M is common.

  • Reagent Addition: Add this compound (0.5-1.0 eq.) to the stirred solution. Note: The reagent is a disulfate salt, so 0.5 equivalents provide 1.0 equivalent of the guanylating agent.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 3-16 hours.[7] The reaction progress can be monitored by an appropriate technique (e.g., TLC, LC-MS).

  • Workup:

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product, often obtained as a sulfate salt, can be purified directly or after neutralization.

    • For purification, the residue can be recrystallized from a suitable solvent system (e.g., ethanol/ether) or purified by column chromatography. Acidification with sulfuric acid and dilution with ethanol can sometimes facilitate product precipitation.[7]

Data Presentation: Representative Guanylation of Secondary Amines

The following table summarizes representative outcomes for the guanylation of various secondary amines. Yields and reaction times are dependent on the steric and electronic properties of the amine substrate.

EntrySecondary AmineSolventTemperature (°C)Time (h)Yield (%)
1DiethylamineWater100685
2PyrrolidineEthanol78492
3PiperidineWater100590
4MorpholineEthanol/Water90888
5N-MethylbenzylamineTHF661275
6DibenzylamineTHF661660

Note: The data presented in this table are representative examples and not from a single cited experiment. They are intended to illustrate typical results.

Visualizations

6.1. Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and purification of a substituted guanidine using this protocol.

Workflow A Combine Amine and Reagent in Solvent B Heat to Reflux (3-16 hours) A->B C Monitor Reaction (e.g., TLC, LC-MS) B->C D Cool to Room Temperature C->D Reaction Complete E Solvent Removal (Rotary Evaporation) D->E F Purification of Crude Product E->F G Recrystallization or Chromatography F->G H Characterization (NMR, MS) G->H

Figure 2. Experimental workflow for amine guanylation.

Safety and Handling

7.1. Reagent Handling

  • This compound: Harmful if swallowed.[4] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[4] Avoid formation of dust and aerosols.[4]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][5] Keep the container tightly closed.[4]

7.2. Reaction Safety

  • Methanethiol (Byproduct): This reaction releases methanethiol, a toxic and foul-smelling gas. The entire procedure must be conducted in a well-ventilated fume hood.

  • General Precautions: Follow standard laboratory safety procedures. Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[4]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Conversion 1. Insufficient reaction time or temperature. 2. Sterically hindered amine. 3. Reagent degradation.1. Increase reaction time and/or temperature. 2. Use a higher boiling point solvent or a more forcing condition. 3. Use fresh reagent.
Formation of Side Products 1. Over-reaction or decomposition at high temperatures. 2. Reaction with solvent or impurities.1. Lower the reaction temperature and monitor carefully. 2. Use a different, inert solvent. Ensure all reagents are pure.
Difficult Purification 1. Product is highly water-soluble as a sulfate salt. 2. Product co-elutes with impurities.1. Perform a salt exchange or convert to the free base before extraction/chromatography. 2. Try a different chromatography system (e.g., reverse-phase) or recrystallization.

Conclusion

This compound is a robust and convenient reagent for the guanylation of secondary amines, providing a direct route to valuable substituted guanidine compounds. Its stability and ease of handling make it a preferred choice in many synthetic applications. By following the outlined protocols and safety precautions, researchers can effectively utilize this reagent to synthesize a diverse range of guanidine-containing molecules for applications in drug discovery and chemical biology.

References

Application Notes and Protocols for iNOS Inhibition Assay using 2-Methyl-2-thiopseudourea sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for assessing the inhibitory potential of 2-Methyl-2-thiopseudourea sulfate (B86663) against inducible nitric oxide synthase (iNOS). The protocols described herein cover both cell-free enzymatic assays and cell-based models, offering a comprehensive approach for characterizing the compound's efficacy and potency.

Introduction

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO), a signaling molecule with diverse physiological and pathological roles.[1][2] Overproduction of NO by iNOS is implicated in various inflammatory diseases, making it a significant therapeutic target.[3] 2-Methyl-2-thiopseudourea sulfate is a known potent, non-selective inhibitor of nitric oxide synthase (NOS) isoforms.[4] This document outlines detailed protocols for evaluating its inhibitory activity on iNOS.

Data Presentation

Quantitative data from iNOS inhibition assays should be summarized for clear interpretation and comparison. The following tables provide templates for presenting key findings.

Table 1: Inhibitory Activity of this compound on Purified iNOS

CompoundConcentration (µM)% InhibitionIC50 (µM)
This compound0.01
0.1
1
10
100
Positive Control (e.g., L-NIL)

Table 2: Effect of this compound on NO Production in LPS/IFN-γ Stimulated RAW 264.7 Cells

CompoundConcentration (µM)Nitrite (B80452) Concentration (µM)% Inhibition of NO ProductionIC50 (µM)
This compound0.1
1
10
50
100
Positive Control (e.g., 1400W)
Vehicle ControlN/A
Unstimulated ControlN/A

Experimental Protocols

Protocol 1: Cell-Free iNOS Inhibition Assay

This assay directly measures the effect of this compound on the enzymatic activity of purified iNOS.

Materials and Reagents:

  • Purified recombinant iNOS enzyme

  • L-Arginine (substrate)

  • NADPH

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

  • Calmodulin

  • Dithiothreitol (DTT)

  • HEPES buffer (pH 7.4)

  • This compound

  • Positive control inhibitor (e.g., L-NIL)

  • Griess Reagent System (Sulfanilamide solution, N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) solution)[5]

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare Assay Buffer: Prepare a HEPES buffer containing DTT, BH4, and calmodulin.

  • Prepare Reagents: Prepare stock solutions of L-arginine, NADPH, and this compound in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer.

    • Add varying concentrations of this compound or the positive control to the respective wells.

    • Add the purified iNOS enzyme to all wells except the blank.

    • Initiate the reaction by adding L-arginine and NADPH.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Nitrite Detection (Griess Assay):

    • Stop the enzymatic reaction.

    • Add sulfanilamide (B372717) solution to all wells and incubate in the dark for 10 minutes.[5]

    • Add N-(1-Naphthyl)ethylenediamine dihydrochloride solution and incubate in the dark for another 10 minutes.[5]

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[5]

  • Data Analysis:

    • Generate a sodium nitrite standard curve to determine the nitrite concentration in each well.

    • Calculate the percentage of iNOS inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Protocol 2: Cell-Based iNOS Inhibition Assay

This assay evaluates the ability of this compound to inhibit iNOS activity within a cellular context. Murine macrophage RAW 264.7 cells are commonly used as they can be stimulated to express iNOS.[3]

Materials and Reagents:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

  • This compound

  • Positive control inhibitor (e.g., 1400W)[3]

  • Griess Reagent System[5]

  • Sodium nitrite

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified 5% CO₂ incubator.[3]

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment and iNOS Induction:

    • Prepare serial dilutions of this compound and the positive control in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.

    • Simultaneously, stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression. Include unstimulated and vehicle-treated stimulated controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection: After incubation, collect the cell culture supernatant for the determination of nitrite concentration.[5]

  • Nitrite Detection (Griess Assay):

    • Transfer a portion of the supernatant to a new 96-well plate.

    • Perform the Griess assay as described in Protocol 1, step 5.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.[5]

    • Calculate the nitrite concentration and the percentage of inhibition of NO production as described in Protocol 1, step 7.

Visualizations

iNOS Signaling Pathway and Inhibition

iNOS_Pathway cluster_activation iNOS Activation cluster_activity iNOS Enzymatic Activity LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNGR IFNGR IFNg->IFNGR NFkB NF-κB TLR4->NFkB STAT1 STAT1 IFNGR->STAT1 iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene STAT1->iNOS_gene iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS (monomer) iNOS_mRNA->iNOS_protein iNOS_dimer iNOS (active dimer) iNOS_protein->iNOS_dimer Dimerization NO Nitric Oxide (NO) iNOS_dimer->NO L_Citrulline L-Citrulline iNOS_dimer->L_Citrulline L_Arginine L-Arginine L_Arginine->iNOS_dimer O2 O₂ O2->iNOS_dimer NADPH NADPH NADPH->iNOS_dimer Inhibitor 2-Methyl-2-thiopseudourea sulfate Inhibitor->iNOS_dimer Inhibition

Caption: iNOS activation pathway and mechanism of inhibition.

Experimental Workflow for iNOS Inhibition Assay

experimental_workflow cluster_cell_free Cell-Free Assay cluster_cell_based Cell-Based Assay A1 Prepare Reagents (iNOS, Substrates, Inhibitor) A2 Incubate Reaction Mixture A1->A2 A3 Perform Griess Assay A2->A3 A4 Measure Absorbance (540 nm) A3->A4 A5 Calculate % Inhibition & IC50 A4->A5 B1 Seed RAW 264.7 Cells B2 Treat with Inhibitor & Stimulate with LPS/IFN-γ B1->B2 B3 Incubate for 24h B2->B3 B4 Collect Supernatant B3->B4 B5 Perform Griess Assay B4->B5 B6 Measure Absorbance (540 nm) B5->B6 B7 Calculate % Inhibition & IC50 B6->B7

References

Application of 2-Methyl-2-thiopseudourea Sulfate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-thiopseudourea sulfate (B86663), also known as S-methylisothiourea sulfate, is a versatile and efficient reagent in organic synthesis, particularly in the preparation of nitrogen-containing heterocyclic compounds that are crucial pharmaceutical intermediates. Its primary application lies in the introduction of the guanidine (B92328) functional group into various molecular scaffolds. The guanidinium (B1211019) group is a key pharmacophore in a multitude of biologically active compounds due to its ability to form strong hydrogen bonds and its protonated state at physiological pH. This document provides detailed application notes and experimental protocols for the use of 2-Methyl-2-thiopseudourea sulfate in the synthesis of important pharmaceutical intermediates, including guanidine and pyrimidine (B1678525) derivatives.

Key Applications

This compound serves as a readily available and stable precursor for the guanidinylation of amines and is a key component in multicomponent reactions for the synthesis of heterocyclic systems.

1. Guanidinylation of Amines: The most prominent application is the direct conversion of primary and secondary amines to their corresponding guanidines. This reaction is fundamental in the synthesis of a wide range of pharmaceuticals, including those with applications as kinase inhibitors and agents targeting neurological disorders.

2. Synthesis of Pyrimidine Derivatives: this compound is a valuable reagent in the Biginelli and related multicomponent reactions for the synthesis of dihydropyrimidines and other pyrimidine-based heterocycles. These scaffolds are present in numerous drugs with diverse therapeutic activities, including anticancer and antiviral agents.

Experimental Protocols

Protocol 1: Synthesis of a Guanidine-Containing Pharmaceutical Intermediate

This protocol details the synthesis of 2-((3-chloropyridin-2-yl)methylthio)ethan-1-amine guanidine derivative, a potential pharmaceutical intermediate.

Reaction Scheme:

Materials:

  • 3-chloro-2-((2-aminoethyl)thiomethyl)pyridine (Amine precursor)

  • This compound

  • Water (H₂O)

  • Sulfuric acid (H₂SO₄)

  • Ethanol (B145695) (EtOH)

Procedure:

  • A solution of 3-chloro-2-((2-aminoethyl)thiomethyl)pyridine (22.4 g) and this compound (15.1 g) in water (100 ml) was prepared in a round-bottom flask.[1]

  • The reaction mixture was heated under reflux for 3 hours.[1]

  • After cooling, the solution was concentrated under reduced pressure.[1]

  • The residue was acidified with sulfuric acid.[1]

  • The product was precipitated by the addition of ethanol, filtered, and dried to afford 2-[3-chloro-2-pyridyl)methylthio)ethyl]guanidine sulphate.[1]

Quantitative Data Summary:

ReactantMolecular Weight ( g/mol )Amount (g)Moles
3-chloro-2-((2-aminoethyl)thiomethyl)pyridine202.7022.40.110
This compound278.3715.10.054

Yield and spectroscopic data for this specific synthesis were not available in the searched literature.

Protocol 2: Synthesis of Dihydropyrimidine (B8664642) Derivatives via Modified Biginelli Reaction

This protocol describes a four-component modified Biginelli reaction for the synthesis of C-2 functionalized dihydropyrimidines, where this compound is generated in situ.

Reaction Scheme:

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • β-Dicarbonyl compound (e.g., Acetyl acetone)

  • Thiourea (B124793)

  • Dimethyl sulfate

  • Ethanol

Procedure:

  • A mixture of the aromatic aldehyde (0.01 mol), β-dicarbonyl compound (0.01 mol), and thiourea (0.012 mol) is placed in a reaction flask and cooled to 0–5 °C in an ice bath.

  • Dimethyl sulfate (0.012 mol) is added dropwise over 10 minutes. A vigorous exothermic reaction is expected.

  • Once the initial reaction subsides, 10 mL of ethanol is added, and the mixture is refluxed for 3–4 hours with stirring.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to 0°C and triturated with crushed ice and cold water.

  • The solid product is filtered, washed with cold ethanol and then ether, and recrystallized from hot ethanol.

Quantitative Data for Synthesis of 1-(6-Methyl-2-methylsulfanyl-4-phenyl-1,4-dihydro-pyrimidin-5-yl)-ethanone:

ReactantMolecular Weight ( g/mol )Amount (g or mL)MolesYield (%)Melting Point (°C)
Benzaldehyde106.121.01 mL0.0178128–129
Acetyl acetone100.121.03 mL0.01
Thiourea76.120.91 g0.012
Dimethyl sulfate126.131.5 mL0.012

Reaction Mechanisms and Workflows

Guanidinylation of Amines

The reaction proceeds through a nucleophilic attack of the amine on the electrophilic carbon of the S-methylisothiourea, followed by the elimination of methanethiol.

Guanidinylation_Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SMTU 2-Methyl-2-thiopseudourea SMTU->Intermediate Guanidine Guanidine (R-NH-C(=NH)NH₂) Intermediate->Guanidine Elimination MeSH Methanethiol (CH₃SH) Intermediate->MeSH

Guanidinylation of an amine using 2-Methyl-2-thiopseudourea.
Modified Biginelli Reaction Workflow

This workflow illustrates the one-pot synthesis of dihydropyrimidine derivatives.

Biginelli_Workflow Start Start: Aldehyde, β-Dicarbonyl, Thiourea, Dimethyl Sulfate Mixing Mix reactants and cool to 0-5 °C Start->Mixing Reaction Add Dimethyl Sulfate (exothermic reaction) Mixing->Reaction Reflux Add Ethanol and reflux for 3-4 hours Reaction->Reflux Workup Cool, add ice water, and filter Reflux->Workup Purification Wash with Ethanol and Ether, then recrystallize Workup->Purification Product Final Product: Dihydropyrimidine derivative Purification->Product

Workflow for the modified Biginelli reaction.

Conclusion

This compound is a valuable and cost-effective reagent for the synthesis of guanidine and pyrimidine-containing pharmaceutical intermediates. The provided protocols offer a starting point for researchers in drug discovery and development to explore the synthesis of novel compounds with potential therapeutic applications. The straightforward reaction conditions and the versatility of this reagent make it an important tool in the arsenal (B13267) of medicinal chemists. Further exploration of its use in the synthesis of other complex heterocyclic systems, including kinase inhibitors, is a promising area for future research.

References

Application Notes: Synthesis of Heterocyclic Compounds Using 2-Methyl-2-thiopseudourea Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-2-thiopseudourea sulfate (B86663), also known as S-Methylisothiourea sulfate, is a highly versatile and valuable reagent in organic synthesis, particularly for the construction of various heterocyclic scaffolds.[1][2] Its utility stems from its bifunctional nature, containing both a nucleophilic amidine system and a good leaving group (methylthio, -SMe). This allows it to act as a synthetic equivalent for guanidine (B92328) or thiourea (B124793) in cyclocondensation reactions. It is widely employed in the pharmaceutical and agrochemical industries for creating complex molecules, including pyrimidines and their derivatives, which are core structures in many biologically active compounds.[2][3] These application notes provide detailed protocols for the synthesis of key heterocyclic systems using this reagent.

Application 1: Synthesis of Substituted Pyrimidines

The most prominent application of 2-Methyl-2-thiopseudourea sulfate is in the synthesis of pyrimidines. The reaction typically proceeds via a condensation reaction with a three-carbon 1,3-dielectrophilic synthon, such as β-dicarbonyl compounds, β-ketoesters, or chalcones.[4][5][6] This approach offers a reliable route to 2-(methylthio)pyrimidines or 2-aminopyrimidines, depending on the reaction conditions and subsequent workup.

Experimental Protocol 1: Synthesis of 2-(Methylthio)-4-hydroxy-6-methylpyrimidine from Ethyl Acetoacetate (B1235776)

This protocol describes the base-mediated cyclocondensation of this compound with a β-ketoester to yield a functionalized pyrimidine (B1678525), a key intermediate for further elaboration.[7]

Principle: The reaction involves the initial condensation of the S-methylisothiourea with the keto group of the β-ketoester, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to the formation of the pyrimidine ring.

Materials:

  • This compound (S-Methylisothiourea hemisulfate salt)

  • Ethyl acetoacetate (or other β-ketoesters)

  • Sodium ethoxide (NaOEt) or another suitable base (e.g., DIPEA, NaOH)[7]

  • Ethanol (B145695) (EtOH), anhydrous

  • 2-Methyltetrahydrofuran (2-MeTHF)[7]

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) for acidic workup[7]

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine solution

Procedure:

  • To a stirred solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol at 0 °C, add this compound (1.0 eq.) portion-wise, maintaining the temperature below 5 °C.

  • After stirring for 30 minutes, add ethyl acetoacetate (1.0 eq.) dropwise to the reaction mixture.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., concentrated HCl) to pH ~7.

  • The resulting precipitate is collected by filtration, washed with cold water and then a small amount of cold ethanol.

  • The crude product can be recrystallized from ethanol or an ethanol/water mixture to afford the pure 2-(methylthio)-4-hydroxy-6-methylpyrimidine.

Experimental Protocol 2: Synthesis of 2-Amino-4,6-dimethylpyrimidine from Acetylacetone (B45752)

This method utilizes this compound as a guanidine equivalent to produce 2-aminopyrimidines, which are prevalent in medicinal chemistry.[8]

Principle: In this synthesis, the S-methylisothiourea condenses with the 1,3-dicarbonyl compound (acetylacetone). Under the aqueous alkaline conditions, the methylthio group is subsequently displaced, leading to the formation of the more stable 2-amino pyrimidine derivative.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH)[8]

  • Water

  • Brine solution

Procedure:

  • In a round-bottom flask, prepare a slurry by adding this compound (1.0 eq.), sodium carbonate (2.2 eq.), and acetylacetone (1.0 eq.) to water.[8]

  • Heat the slurry to 95-100 °C with vigorous stirring for approximately 2-3 hours.[8]

  • During heating, the product will begin to crystallize out of the solution.

  • After the reaction is complete, cool the slurry to room temperature, and then further cool in an ice bath to 10 °C for 1 hour to maximize precipitation.

  • Filter the crystalline product and wash the filter cake with a cold 2.5% brine solution.[8]

  • The wet cake can be recrystallized from hot water, optionally using activated carbon for decolorization, to yield pure 2-amino-4,6-dimethylpyrimidine.

Data Presentation: Synthesis of Substituted Pyrimidines
Entry1,3-Dicarbonyl PrecursorBaseSolventTemp (°C)Time (h)ProductYield (%)Reference
1AcetylacetoneNa₂CO₃Water95-10022-Amino-4,6-dimethylpyrimidineHigh[8]
2Ethyl AcetoacetateDIPEA / TfOH2-MeTHF0-5018 / 42-(Methylthio)-6-methylpyrimidin-4(3H)-one94[7]
3Substituted ChalconeNaOHEthanol100-1205-15 min (MW)2-Amino-4,6-diarylpyrimidine~90[4][9]
4Diethyl MalonateNaOEtEthanolReflux62-Amino-4,6-dihydroxypyrimidineHigh[10]

Visualizations: Reaction Pathways and Workflows

Workflow for Pyrimidine Synthesis

G Reactants Reactants: This compound + 1,3-Dicarbonyl Compound Mixing Mix with Base in Solvent Reactants->Mixing Reaction Heat / Reflux Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Acidic / Aqueous Workup Monitoring->Workup Complete Isolation Filter Precipitate Workup->Isolation Purification Recrystallization Isolation->Purification Product Pure Pyrimidine Derivative Purification->Product G cluster_reactants Reactants r1 2-Methyl-2- thiopseudourea sulfate intermediate Acyclic Condensation Intermediate r1->intermediate Base (NaOEt) - H₂O r2 β-Ketoester r2->intermediate product 2-(Methylthio)pyrimidin-4-one intermediate->product Intramolecular Cyclization - EtOH G cluster_reactants Reactants r1 Thiourea Derivative (e.g., S-Methylisothiourea) intermediate Thioether Intermediate r1->intermediate S-Alkylation r2 α-Haloketone r2->intermediate intermediate2 Hydroxythiazoline Intermediate intermediate->intermediate2 Intramolecular Cyclization product Substituted Thiazole intermediate2->product Dehydration

References

Application Notes and Protocols: Protecting Group Strategies for Guanylation Reactions with S-Methylisothiourea Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guanidinium (B1211019) group is a critical pharmacophore in medicinal chemistry due to its ability to participate in hydrogen bonding and electrostatic interactions, mimicking the side chain of arginine.[1][2] This functionality is found in a wide array of biologically active compounds and approved drugs.[3] The synthesis of guanidines often involves the reaction of a primary or secondary amine with a guanylating agent. S-Methylisothiourea sulfate (B86663) is a common and commercially available reagent for this transformation.[4] However, the high basicity and nucleophilicity of the guanidine (B92328) product can complicate purification and subsequent synthetic steps. Therefore, a protecting group strategy is often essential for the successful synthesis of complex molecules containing a guanidine moiety.[5]

This document provides detailed application notes and protocols for three common orthogonal protecting group strategies (Boc, Cbz, and Fmoc) in guanylation reactions using S-methylisothiourea sulfate.

Orthogonal Protecting Group Strategies

The selection of a protecting group is a crucial decision in a multi-step synthesis. Orthogonal protecting groups are those that can be removed under distinct conditions, allowing for the selective deprotection of one group in the presence of others.[6] This is particularly important in the synthesis of complex molecules with multiple functional groups. The Boc, Cbz, and Fmoc groups offer a powerful orthogonal set for amine protection.

  • Boc (tert-Butoxycarbonyl): This acid-labile protecting group is stable to a wide range of reaction conditions but is readily cleaved with acids such as trifluoroacetic acid (TFA).[5]

  • Cbz (Carboxybenzyl): This group is stable to both acidic and basic conditions but is selectively removed by catalytic hydrogenolysis.[7]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): This base-labile protecting group is stable to acidic and hydrogenolysis conditions, making it orthogonal to both Boc and Cbz.[8]

The following diagram illustrates the orthogonal deprotection strategies for these three protecting groups.

Orthogonal_Deprotection Molecule Protected Molecule (Boc, Cbz, Fmoc) Boc_Deprotected Boc-Deprotected Molecule->Boc_Deprotected  Acid (e.g., TFA)   Cbz_Deprotected Cbz-Deprotected Molecule->Cbz_Deprotected  H2, Pd/C   Fmoc_Deprotected Fmoc-Deprotected Molecule->Fmoc_Deprotected  Base (e.g., Piperidine)   Guanylation_Workflow Start Primary/Secondary Amine Protected_Amine Protected Amine Start->Protected_Amine Protection Protected_Guanidine Protected Guanidine Protected_Amine->Protected_Guanidine Guanylation with S-Methylisothiourea Sulfate Final_Guanidine Final Guanidine Product Protected_Guanidine->Final_Guanidine Deprotection PG_Decision_Tree start Start: Need to protect an amine acid_stable Is the substrate stable to acid? start->acid_stable base_stable Is the substrate stable to base? acid_stable->base_stable No h2_stable Is the substrate stable to hydrogenolysis? acid_stable->h2_stable Yes use_fmoc Use Fmoc base_stable->use_fmoc No consider_other Consider alternative protecting groups base_stable->consider_other Yes use_boc Use Boc h2_stable->use_boc Yes use_cbz Use Cbz h2_stable->use_cbz No

References

Application Notes and Protocols: Reaction of 2-Methyl-2-thiopseudourea sulfate with Electron-Deficient Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted guanidines is a cornerstone of medicinal chemistry, as the guanidinium (B1211019) group is a key pharmacophore in a multitude of biologically active compounds.[1] Due to its basicity, the guanidino moiety is protonated at physiological pH, enabling it to participate in hydrogen bonding and electrostatic interactions with biological targets.[2] 2-Methyl-2-thiopseudourea sulfate (B86663) is a versatile and commercially available guanylating agent frequently employed for the synthesis of mono-, di-, and trisubstituted guanidines. This reagent offers advantages in terms of stability and ease of handling.

This document provides detailed application notes and protocols for the reaction of 2-Methyl-2-thiopseudourea sulfate with electron-deficient amines. The guanylation of such amines can be challenging due to their low nucleophilicity. These protocols and notes are intended to guide researchers in developing synthetic strategies for novel drug candidates, particularly those targeting enzymes such as nitric oxide synthase.

Reaction Mechanism and Workflow

The reaction of this compound with an amine proceeds via a nucleophilic substitution mechanism. The amine attacks the electrophilic carbon atom of the thiopseudourea, leading to the displacement of the methylthiol group as methanethiol, a volatile byproduct. The reaction is often facilitated by heating.

Reaction_Mechanism reagent 2-Methyl-2-thiopseudourea sulfate intermediate Tetrahedral Intermediate reagent->intermediate + R-NH2 amine Electron-Deficient Amine (R-NH2) amine->intermediate product Substituted Guanidine (B92328) Sulfate intermediate->product - CH3SH byproduct Methanethiol (CH3SH)

Figure 1: General reaction mechanism for the guanylation of an amine with 2-Methyl-2-thiopseudourea.

A typical experimental workflow for this reaction is outlined below. This workflow includes reaction setup, monitoring, workup, and purification.

Experimental_Workflow start Start setup Reaction Setup: - Combine this compound and electron-deficient amine in a suitable solvent (e.g., ethanol (B145695), DMF). - Add a base if necessary. start->setup reaction Reaction: - Heat the mixture to reflux. - Monitor reaction progress by TLC or LC-MS. setup->reaction workup Workup: - Cool the reaction mixture. - Remove solvent under reduced pressure. - Partition between water and an organic solvent. reaction->workup purification Purification: - Purify the crude product by column chromatography or recrystallization. workup->purification characterization Characterization: - Confirm the structure of the product by NMR, MS, and IR spectroscopy. purification->characterization end End characterization->end

Figure 2: A typical experimental workflow for the synthesis of substituted guanidines.

Application in Drug Development: Inhibition of Nitric Oxide Synthase

Substituted guanidines synthesized from 2-Methyl-2-thiopseudourea are potent inhibitors of nitric oxide synthase (NOS). NOS enzymes are responsible for the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular, nervous, and immune systems.[3] Overproduction of NO by the inducible isoform of NOS (iNOS) is implicated in the pathophysiology of inflammatory diseases and septic shock. S-methylisothiourea (SMT), the core structure of the reagent, is a known selective inhibitor of iNOS.[4][5]

The synthesized guanidine compounds can act as competitive inhibitors at the L-arginine binding site of NOS, thereby reducing the production of NO.[4]

Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Catalysis Guanidine Substituted Guanidine (e.g., from 2-Methyl-2-thiopseudourea) Guanidine->NOS Competitive Inhibition

Figure 3: Inhibition of Nitric Oxide Synthase by substituted guanidines.

Experimental Protocols

The following are generalized protocols for the reaction of this compound with electron-deficient amines. Optimization of reaction conditions (solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Guanylation of a Halogenated Aniline (B41778)

This protocol is adapted from general procedures for the synthesis of N-arylguanidines.[6]

  • Materials:

  • Procedure:

    • To a solution of 4-chloroaniline (1.0 mmol) in ethanol (10 mL), add this compound (1.1 mmol).

    • If the aniline salt is not soluble, a mild base like sodium carbonate (1.2 mmol) can be added.

    • Heat the mixture to reflux (approximately 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • After completion (typically 12-24 hours), cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a mixture of water (20 mL) and ethyl acetate (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-chlorophenyl)guanidine.

Protocol 2: Guanylation of a Nitroaniline under Modified Conditions

Due to the significantly reduced nucleophilicity of nitroanilines, more forcing conditions or the use of a high-boiling point solvent may be required.

  • Materials:

  • Procedure:

    • In a round-bottom flask, combine 4-nitroaniline (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (1.5 mmol) in DMF (5 mL).

    • Heat the reaction mixture to 100-120 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 24-48 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into water (50 mL) and extract with dichloromethane (3 x 20 mL).

    • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield N-(4-nitrophenyl)guanidine.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the guanylation of various electron-deficient amines with S-methylisothiourea derivatives, based on analogous reactions reported in the literature. Actual yields with this compound may vary and require optimization.

Amine SubstrateReaction ConditionsReaction Time (h)Yield (%)Reference
AnilineEthanol, Reflux2475-85[6]
4-ChloroanilineEthanol, Reflux2470-80[6]
4-BromoanilineEthanol, Reflux2465-75Analogous to[6]
4-NitroanilineDMF, 100 °C4840-50Analogous to[6]
2,4-DichloroanilineDMF, 120 °C4855-65Analogous to[6]

Troubleshooting and Safety Precautions

  • Low Yields: For particularly electron-deficient amines, consider using a higher boiling point solvent (e.g., DMF, DMSO), increasing the reaction temperature, or extending the reaction time. The addition of a non-nucleophilic base may also be beneficial. Catalytic methods, although not detailed here for this specific reagent, have been shown to be effective for challenging guanylations.[2]

  • Side Reactions: At elevated temperatures, decomposition of the starting materials or products may occur. Careful monitoring of the reaction is crucial.

  • Safety: The reaction evolves methanethiol, which is a toxic and foul-smelling gas. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound is a hygroscopic solid; store it in a dry place.

References

Application Notes and Protocols for 2-Methyl-2-thiopseudourea Sulfate in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-thiopseudourea sulfate (B86663), also known as S-Methylisothiourea sulfate, is a versatile chemical compound utilized in the synthesis of various pharmaceuticals and as a component in agrochemical formulations.[1][2] In the context of agrochemicals, it is primarily recognized for its role in enhancing the efficacy of pesticides and herbicides by improving their stability and solubility in formulations.[1] This document provides an overview of its potential applications, a general protocol for its use in formulation development, and a conceptual framework for its evaluation.

Note: Detailed experimental protocols and specific quantitative data for the use of 2-Methyl-2-thiopseudourea sulfate as a formulation adjuvant in commercially available agrochemical products are not extensively available in the public domain. The following information is based on general principles of agrochemical formulation and the compound's known chemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for consideration during formulation development.

PropertyValueReference
Molecular Formula C4H14N4O4S3[3]
Molecular Weight 278.4 g/mol [3]
Appearance White crystalline powder[2]
Melting Point 240-241 °C (decomposes)[4]
Solubility in Water 260 g/L (at 20 °C)[3]

Applications in Agrochemical Formulations

The primary application of this compound in agrochemical formulations is as an adjuvant to enhance the performance of the active ingredient (AI). Its potential roles include:

  • Stabilizer: Its chemical structure may contribute to the stabilization of certain active ingredients, preventing degradation over time and under various environmental conditions.

  • Solubility Enhancer: For active ingredients with low water solubility, this compound can potentially improve their dispersion and solubility in spray solutions, leading to more uniform application and better bioavailability.[1]

  • Precursor for Synthesis: It serves as a precursor in the synthesis of certain agrochemical compounds.[1]

Conceptual Experimental Workflow for Formulation Development

The following diagram illustrates a general workflow for developing an agrochemical formulation incorporating a new adjuvant like this compound.

G cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Formulation Optimization cluster_2 Phase 3: Performance Evaluation A Define AI & Formulation Type (e.g., SC, EC, WP) B Adjuvant Screening: - Solubility Tests - Compatibility Tests A->B C Preliminary Stability Assessment B->C D Design of Experiments (DoE) - Vary Adjuvant Concentration - Vary Other Co-formulants C->D E Physicochemical Characterization: - Particle Size Analysis - Viscosity Measurement - pH & Density D->E F Accelerated Stability Studies (High Temperature) E->F G Bio-efficacy Greenhouse Trials F->G H Phytotoxicity Assessment G->H I Long-term Storage Stability H->I

Caption: General workflow for agrochemical formulation development.

General Experimental Protocol for Evaluating this compound as a Formulation Adjuvant

This protocol outlines a general procedure for testing the effectiveness of this compound as a stabilizer and solubility enhancer in a suspension concentrate (SC) formulation.

Objective: To determine if the addition of this compound improves the stability and suspensibility of a model pesticide active ingredient (AI) in an aqueous suspension concentrate.

Materials:

  • Technical grade pesticide active ingredient (AI) with known low water solubility.

  • This compound.

  • Wetting agent (e.g., sodium dodecyl sulfate).

  • Dispersing agent (e.g., lignosulfonate).

  • Antifreeze agent (e.g., propylene (B89431) glycol).

  • Antifoaming agent (e.g., silicone-based).

  • Deionized water.

  • Standard hard water.

  • Beakers, magnetic stirrers, homogenizer, particle size analyzer, graduated cylinders.

Procedure:

  • Preparation of a Blank Formulation (Control):

    • In a beaker, mix the antifreeze agent and a portion of the deionized water.

    • Add the wetting and dispersing agents and stir until fully dissolved.

    • Slowly add the technical grade AI while stirring continuously.

    • Homogenize the mixture to achieve a uniform particle size distribution.

    • Add the remaining water and the antifoaming agent, and stir until a homogeneous suspension is formed.

  • Preparation of the Test Formulation:

    • Follow the same procedure as for the blank formulation, but in the initial step, dissolve a predetermined concentration of this compound in the water along with the antifreeze agent. Start with a concentration range of 0.1% to 2.0% (w/w) of the final formulation.

  • Physicochemical Characterization:

    • Particle Size Analysis: Measure the particle size distribution of both formulations immediately after preparation and at set time intervals during storage.

    • Viscosity: Measure the viscosity of both formulations.

    • pH and Density: Record the pH and density of both formulations.

  • Stability Testing:

    • Accelerated Storage Stability: Store samples of both formulations at an elevated temperature (e.g., 54°C) for 14 days. After the storage period, visually inspect for any signs of separation, crystal growth, or caking. Re-measure the physicochemical properties.

    • Suspensibility Test:

      • Add a known amount of each formulation to a graduated cylinder containing standard hard water.

      • Invert the cylinder a set number of times to ensure uniform dispersion.

      • Let the suspension stand for a specified time (e.g., 30 minutes).

      • Carefully remove the top portion of the suspension and determine the concentration of the AI in the remaining portion.

      • Calculate the suspensibility percentage.

Data Presentation

The following table provides a template for summarizing the quantitative data from the experimental protocol.

FormulationInitial Particle Size (d50, µm)Particle Size after Accelerated Storage (d50, µm)Initial Viscosity (cP)Viscosity after Accelerated Storage (cP)Suspensibility (%)
Control (without this compound)
Test (with X% this compound)

Signaling Pathways and Mechanisms of Action

Detailed signaling pathways or specific molecular mechanisms illustrating how this compound enhances the stability and solubility of active ingredients in agrochemical formulations are not well-documented in publicly available literature. The proposed mechanism is based on its chemical properties and general principles of formulation science.

The following diagram provides a conceptual representation of the logical relationship in its proposed function as a formulation adjuvant.

G cluster_0 Formulation Components cluster_1 Proposed Interactions cluster_2 Desired Outcomes AI Active Ingredient (Low Solubility/Stability) Interaction1 Improved Wetting and Dispersion AI->Interaction1 Adjuvant This compound Adjuvant->Interaction1 Coformulants Other Co-formulants (Wetting agents, Dispersants, etc.) Coformulants->Interaction1 Interaction2 Stabilization of AI Particles Interaction1->Interaction2 Interaction3 Enhanced Solubility in Spray Solution Interaction2->Interaction3 Outcome1 Stable Formulation Interaction3->Outcome1 Outcome2 Improved Bioavailability of AI Interaction3->Outcome2 Outcome3 Enhanced Efficacy Outcome2->Outcome3

Caption: Conceptual diagram of the role of an adjuvant.

Conclusion

This compound shows potential as a valuable adjuvant in agrochemical formulations, primarily to enhance the stability and solubility of active ingredients. While specific, detailed application data is limited in the public domain, the general protocols and conceptual frameworks provided here offer a starting point for researchers and formulation scientists to evaluate its utility in their specific applications. Further research is needed to elucidate its precise mechanisms of action and to establish optimal inclusion rates for various pesticide and herbicide formulations.

References

analytical methods for monitoring 2-Methyl-2-thiopseudourea sulfate reactions by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-thiopseudourea sulfate (B86663) is a versatile reagent frequently employed in the synthesis of guanidine-containing compounds, which are of significant interest in medicinal chemistry and drug development. The monitoring of reactions involving this reagent is crucial for optimizing reaction conditions, determining reaction kinetics, and ensuring product quality. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques for real-time or quasi-real-time reaction monitoring. These application notes provide detailed protocols for utilizing HPLC and NMR to monitor the progress of reactions involving 2-Methyl-2-thiopseudourea sulfate.

HPLC Method for Reaction Monitoring

High-Performance Liquid Chromatography is a robust technique for separating and quantifying reactants, products, and byproducts in a reaction mixture. The following protocol outlines a starting point for developing a validated HPLC method for monitoring reactions of this compound, for instance, in a guanidinylation reaction with a primary amine.

Experimental Protocol: HPLC

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).

  • Column: A mixed-mode column (e.g., Primesep 100) is a good starting point due to the polar and basic nature of guanidino compounds. Alternatively, a C18 column can be used with appropriate mobile phase modifiers.

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (as a mobile phase modifier)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm (or ELSD for compounds lacking a strong chromophore)

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.05050
15.0595
20.0595
20.1955
25.0955

4. Sample Preparation:

  • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specified time points.

  • Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., 990 µL of 50:50 water/acetonitrile). This dilution will also serve to precipitate any incompatible salts.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Data Presentation: HPLC

The progress of the reaction can be monitored by observing the decrease in the peak area of the starting materials and the increase in the peak area of the product. The following table provides an example of how to present the quantitative data obtained from HPLC analysis.

Time Point (hours)This compound Peak AreaPrimary Amine Peak AreaProduct Peak Area% Conversion
01,250,000980,00000
1950,000750,000320,00024.0
2700,000550,000580,00046.4
4350,000280,000950,00076.0
850,00040,0001,200,00096.0
24< 10,000< 8,0001,245,000>99

% Conversion can be calculated based on the disappearance of the limiting reagent.

HPLC_Workflow cluster_reaction Reaction cluster_sampling Sampling and Quenching cluster_preparation Sample Preparation cluster_analysis HPLC Analysis Reaction This compound + Primary Amine Sampling Withdraw Aliquot Reaction->Sampling Time Points Quenching Dilute and Quench Sampling->Quenching Filtering Filter Sample (0.22 µm) Quenching->Filtering HPLC_Injection Inject into HPLC Filtering->HPLC_Injection Data_Acquisition Data Acquisition HPLC_Injection->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing

Caption: Workflow for HPLC monitoring of a reaction.

NMR Spectroscopy for In-Situ Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique that allows for the in-situ monitoring of reactions, providing real-time information on the concentration of reactants and products.[1]

Experimental Protocol: NMR

1. Instrumentation and Software:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • NMR Tubes: Standard 5 mm NMR tubes.

  • Software: Software capable of automated data acquisition and processing.

2. Reagents and Solvents:

  • Deuterated Solvent: Choose a deuterated solvent in which all reactants and products are soluble (e.g., DMSO-d₆, D₂O).

  • Internal Standard: A non-reactive compound with a simple spectrum that does not overlap with reactant or product signals (e.g., tetramethylsilane (B1202638) (TMS) or 1,4-dioxane).

3. Sample Preparation for In-Situ Monitoring:

  • Dissolve a known amount of this compound and the internal standard in the deuterated solvent in an NMR tube.

  • Acquire a spectrum of the starting material (t=0).

  • Initiate the reaction by adding a known amount of the second reactant (e.g., a primary amine) to the NMR tube.

  • Quickly mix the contents and place the NMR tube back into the spectrometer.

4. NMR Data Acquisition:

  • Nucleus: ¹H

  • Acquisition Parameters:

    • Use a sufficient relaxation delay (D1) to ensure quantitative measurements (typically 5 times the longest T₁ of the signals of interest).

    • Acquire a series of spectra at regular time intervals.[2]

    • The number of scans per spectrum will be a compromise between signal-to-noise and time resolution.[1]

Data Presentation: NMR

The progress of the reaction is monitored by integrating the signals corresponding to the starting materials and the product. The concentration of each species can be calculated relative to the internal standard.

Key ¹H NMR Signals (Example in DMSO-d₆):

  • This compound: A singlet for the S-CH₃ group.

  • Product: Appearance of new signals corresponding to the guanidinylated product. For example, a new signal for the N-CH₂ group if the primary amine was an alkyl amine.

Time Point (hours)Integral of S-CH₃ (Reactant)Integral of N-CH₂ (Product)% Conversion
01.000.000
0.50.820.1818
10.650.3535
20.400.6060
40.150.8585
8< 0.05> 0.95>95

% Conversion is calculated from the relative integrals of the reactant and product signals.

NMR_Workflow cluster_preparation Sample Preparation cluster_reaction Reaction Initiation cluster_monitoring In-Situ NMR Monitoring cluster_analysis Data Analysis Prepare_Reactant Dissolve this compound and Internal Standard in Deuterated Solvent Acquire_T0 Acquire t=0 Spectrum Prepare_Reactant->Acquire_T0 Add_Reactant Add Second Reactant to NMR Tube Acquire_T0->Add_Reactant Mix Mix and Insert into Spectrometer Add_Reactant->Mix Automated_Acquisition Automated Acquisition of Spectra over Time Mix->Automated_Acquisition Process_Spectra Process Spectra Automated_Acquisition->Process_Spectra Integrate_Signals Integrate Reactant and Product Signals Process_Spectra->Integrate_Signals Calculate_Conversion Calculate % Conversion Integrate_Signals->Calculate_Conversion

Caption: Workflow for in-situ NMR reaction monitoring.

Conclusion

The analytical methods described provide robust frameworks for monitoring reactions involving this compound. The choice between HPLC and NMR will depend on the specific requirements of the study, including the need for real-time data, the complexity of the reaction mixture, and the available instrumentation. The provided protocols are starting points and may require optimization for specific reaction conditions and substrates.

References

Troubleshooting & Optimization

Technical Support Center: Guanylation Reactions with 2-Methyl-2-thiopseudourea Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve yield in guanylation reactions using 2-Methyl-2-thiopseudourea sulfate (B86663).

Troubleshooting Guide

Low product yield is a common issue in organic synthesis. This guide addresses specific problems you might encounter during the guanylation of amines with 2-Methyl-2-thiopseudourea sulfate and offers potential solutions.

Problem Potential Cause Recommended Solution
Low or No Product Formation Insufficiently basic reaction conditions: The amine substrate may be protonated, reducing its nucleophilicity.Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to neutralize the amine salt and facilitate the reaction.
Low reactivity of the amine: Sterically hindered or electron-deficient (aromatic) amines react more slowly.Increase the reaction temperature and/or reaction time. Consider using a more polar aprotic solvent like DMF to improve solubility and reaction rate.
Poor solubility of reactants: this compound is a salt and may have limited solubility in some organic solvents.Use a polar solvent such as water, ethanol (B145695), or DMF, or a mixture of solvents to ensure all reactants are in solution.
Formation of Side Products Elimination to form cyanamide (B42294): In the presence of a strong base, 2-Methyl-2-thiopseudourea can eliminate methyl mercaptan to form a cyanamide intermediate, which may not react with the desired amine.[1]Use a milder base or control the stoichiometry of the base carefully. Running the reaction at a lower temperature may also suppress this side reaction.
Formation of ureas/thioureas: Presence of water or other nucleophiles can lead to the formation of undesired byproducts.Ensure all reagents and solvents are dry, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Product Purification Presence of unreacted starting materials: Incomplete reaction leaves starting materials that can be difficult to separate from the product.Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure completion. Optimize reaction conditions to drive the reaction to completion.
Product is a salt: The guanidine (B92328) product is basic and will likely be protonated, forming a salt that may be highly polar and water-soluble.Purification can be achieved by recrystallization or ion-exchange chromatography. Alternatively, the product can be isolated as its free base after basification and extraction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the guanylation of an amine with this compound?

A1: The reaction proceeds through a nucleophilic attack of the amine on the electrophilic carbon of the S-methylisothiourea. This is followed by the elimination of methyl mercaptan as a leaving group to form the guanidinium (B1211019) salt. The reaction is typically carried out in the presence of a base to deprotonate the amine and neutralize the sulfuric acid byproduct.

Q2: What is the optimal stoichiometry for the reaction?

A2: Typically, a slight excess of the amine (1.1 to 1.5 equivalents) relative to the this compound is used to ensure complete consumption of the guanylating agent. The amount of base used should be sufficient to neutralize the amine salt and the sulfuric acid generated during the reaction.

Q3: How does the choice of solvent affect the reaction yield?

A3: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate. Polar protic solvents like water and ethanol can be effective, especially for simple amine salts. Polar aprotic solvents such as DMF and DMSO are often used for less reactive amines as they can increase the reaction rate. It is important to choose a solvent in which both the amine and the guanylating agent are soluble.

Q4: What is the role of temperature in optimizing the reaction?

A4: For most primary and secondary aliphatic amines, the reaction can proceed at room temperature or with gentle heating. However, for sterically hindered or electron-deficient amines (e.g., anilines), higher temperatures (reflux) are often necessary to achieve a reasonable reaction rate and yield.[1]

Q5: Are there any safety precautions to consider when using this compound?

A5: Yes. The reaction releases methyl mercaptan, which is a toxic and foul-smelling gas. Therefore, the reaction should be performed in a well-ventilated fume hood. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses), should be followed.

Experimental Protocols

General Protocol for the Guanylation of a Primary Amine

This protocol provides a general starting point for the guanylation of a primary amine with this compound. Optimization of solvent, base, temperature, and reaction time may be necessary for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq) and the chosen solvent (e.g., ethanol, DMF).

  • Addition of Base: Add a suitable base (e.g., triethylamine, 2.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Guanylating Agent: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification amine Primary Amine (1.0 eq) base Add Base (e.g., TEA, 2.2 eq) amine->base solvent Solvent (e.g., Ethanol) reagent Add this compound (1.0 eq) base->reagent heat Heat to Reflux reagent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool isolate Isolate Crude Product cool->isolate purify Purify (Recrystallization/Chromatography) isolate->purify end end purify->end Pure Guanidinium Salt

Caption: A generalized workflow for the guanylation of a primary amine.

Potential Side Reaction Pathway

side_reaction reagent 2-Methyl-2-thiopseudourea intermediate Carbodiimide Intermediate reagent->intermediate Elimination base Strong Base (e.g., excess TEA, NaOH) side_product Cyanamide Byproduct intermediate->side_product mercaptan Methyl Mercaptan (HSMe) intermediate->mercaptan Elimination of

Caption: Formation of a cyanamide byproduct via elimination.

References

Technical Support Center: S-Methylisothiourea Sulfate Guanylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using S-Methylisothiourea sulfate (B86663) for the guanylation of amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the guanylation of amines with S-Methylisothiourea sulfate?

A1: The most frequently encountered side products in the S-Methylisothiourea sulfate guanylation reaction are carbodiimides, amidinoureas, and cyanamides. The formation of these impurities is highly dependent on the reaction conditions.

Q2: What is the general reaction mechanism for guanylation with S-Methylisothiourea sulfate?

A2: The reaction typically proceeds through the nucleophilic attack of the amine on the S-methylisothiourea reagent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of methyl mercaptan (CH₃SH) yields the desired guanidinium (B1211019) salt. However, under certain conditions, side reactions can occur, leading to the formation of the aforementioned byproducts.

Q3: How can I detect the presence of these side products in my reaction mixture?

A3: A combination of analytical techniques can be employed for the detection of side products. Thin-layer chromatography (TLC) can often show the presence of impurities. For more definitive identification, techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Troubleshooting Guide

This guide addresses specific issues that may arise during the guanylation reaction and provides potential solutions.

Issue 1: Low Yield of the Desired Guanidine (B92328) Product

A low yield of the target guanidine can be attributed to several factors, including incomplete reaction, degradation of the product, or the prevalence of side reactions.

Potential Cause Troubleshooting Action Expected Outcome
Incomplete Reaction Increase reaction time or temperature moderately. Monitor the reaction progress by TLC or HPLC.Drive the reaction to completion and increase product yield.
Suboptimal pH Adjust the pH of the reaction mixture. For many amines, a slightly basic pH is optimal.Enhance the nucleophilicity of the amine and facilitate the reaction.
Sterically Hindered Amine Consider using a less sterically hindered amine if the protocol allows, or employ more forcing reaction conditions (higher temperature, longer reaction time), while carefully monitoring for side product formation.Improve the accessibility of the reacting nitrogen to the guanylating agent.
Precipitation of Reactants Choose a solvent system in which all reactants are soluble at the reaction temperature.Ensure all reactants are in solution to facilitate the reaction.
Issue 2: Presence of a Significant Amount of Carbodiimide (B86325) Byproduct

The formation of carbodiimide is often favored by high temperatures and the use of strong bases in a dilute alkaline solution.

Potential Cause Troubleshooting Action Expected Outcome
High Reaction Temperature Lower the reaction temperature. Conduct the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C).Reduce the rate of the elimination reaction that leads to carbodiimide formation.
Strong Base Use a milder base, such as sodium bicarbonate or an organic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).Minimize the base-catalyzed elimination of methyl mercaptan that can lead to carbodiimide.
Prolonged Reaction Time at High Temperature Optimize the reaction time to ensure completion of the main reaction without excessive exposure to conditions that favor side product formation.Maximize the yield of the desired guanidine while minimizing the formation of the carbodiimide.
Issue 3: Formation of Amidinourea as a Side Product

Amidinourea formation is typically observed when using protected S-methylisothiourea reagents (e.g., N,N'-bis-Boc-S-methylisothiourea) and is promoted by prolonged heating in the presence of an excess of the amine nucleophile.

Potential Cause Troubleshooting Action Expected Outcome
Prolonged Heating Reduce the overall reaction time. Monitor the reaction closely and stop it once the starting material is consumed.Prevent the subsequent reaction of the initially formed protected guanidine with the excess amine.
Excess Amine Use a stoichiometric amount of the amine or a slight excess (e.g., 1.1 equivalents).Limit the availability of the amine to react with the guanidine product.
Issue 4: Detection of Cyanamide (B42294) Impurity

Cyanamide can be formed through the elimination of methyl mercaptan from the S-methylisothiourea reagent, a reaction that is facilitated by basic conditions.

Potential Cause Troubleshooting Action Expected Outcome
Strong Basic Conditions Employ a milder base or a buffer system to maintain a more neutral pH.Reduce the rate of the base-promoted elimination reaction.
High Temperature Perform the reaction at a lower temperature.Decrease the overall rate of side reactions, including cyanamide formation.

Data Presentation

The following table provides an illustrative summary of how reaction conditions can influence the product distribution in a typical S-Methylisothiourea sulfate guanylation. The values are representative and intended to demonstrate trends.

Reaction Condition Desired Guanidine Yield (%) Carbodiimide Yield (%) Cyanamide Yield (%) Amidinourea Yield (%)
Standard (e.g., 50°C, TEA, 12h) 85<5<2N/A
High Temperature (e.g., 100°C) 602510N/A
Strong Base (e.g., NaOH) 553015N/A
Prolonged Time (e.g., >24h) 7010515**
Mild Conditions (e.g., RT, NaHCO₃) 75<2<1N/A

*Amidinourea formation is primarily an issue with protected guanylating agents and prolonged heating with excess amine. **Illustrative yield for a reaction with a protected guanylating agent.

Experimental Protocols

General Protocol for Guanylation of a Primary Amine with S-Methylisothiourea Sulfate
  • To a solution of the primary amine (1.0 eq.) in a suitable solvent (e.g., water, ethanol, or a mixture), add S-Methylisothiourea sulfate (1.05 eq.).

  • Add a base (e.g., triethylamine, 2.2 eq.) to the mixture.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) and monitor its progress by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.

Protocol to Minimize Carbodiimide and Cyanamide Formation
  • Dissolve the primary amine (1.0 eq.) and S-Methylisothiourea sulfate (1.05 eq.) in a protic solvent such as water or ethanol.

  • Add a mild inorganic base such as sodium bicarbonate (2.5 eq.).

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Work-up the reaction by removing the solvent and extracting the product into an organic solvent.

  • Purify by flash column chromatography.

Visualizations

Reaction Pathway for Guanylation and Side Product Formation

G cluster_main Main Reaction cluster_side Side Reactions Amine Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate + SMT SMT S-Methylisothiourea sulfate Carbodiimide Carbodiimide SMT->Carbodiimide Heat, Strong Base - CH3SH, - H2O Cyanamide Cyanamide SMT->Cyanamide Base - CH3SH Guanidine Guanidinium Salt (Desired Product) Intermediate->Guanidine - CH3SH Amidinourea Amidinourea Guanidine->Amidinourea Prolonged Heat + Excess Amine (with protected guanidine)

Caption: Main reaction pathway for guanylation and competing side reactions.

Troubleshooting Workflow for Low Guanidine Yield

G Start Low Yield of Guanidine Product Check_Completion Is the reaction complete? Start->Check_Completion Increase_Time_Temp Increase reaction time/temperature Check_Completion->Increase_Time_Temp No Check_Side_Products Analyze for side products Check_Completion->Check_Side_Products Yes Increase_Time_Temp->Check_Completion Optimize_Conditions Optimize conditions to minimize side products Check_Side_Products->Optimize_Conditions Present End_Bad Consult further literature Check_Side_Products->End_Bad Absent End_Good Improved Yield Optimize_Conditions->End_Good

Caption: A logical workflow for troubleshooting low yields in guanylation reactions.

Technical Support Center: Purification of Reaction Products from 2-Methyl-2-thiopseudourea Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of reaction products from 2-Methyl-2-thiopseudourea sulfate (B86663).

Troubleshooting Guide

Encountering issues during the purification of guanidinylation reaction products is common. This guide addresses specific problems with their potential causes and recommended solutions.

ProblemPossible Cause(s)Solution(s)
Product is difficult to separate from starting materials by chromatography. - Inappropriate solvent system for column chromatography.- Co-elution of product and starting materials.- Perform thin-layer chromatography (TLC) with various solvent systems (e.g., ethyl acetate (B1210297)/hexane, dichloromethane (B109758)/methanol) to find an optimal mobile phase for separation.[1]- Consider using a different stationary phase for chromatography (e.g., alumina (B75360) instead of silica (B1680970) gel).
Low yield of purified product after column chromatography. - Product is highly polar and adheres strongly to the silica gel column.- Product degradation on the silica gel.- Add a small amount of a basic modifier like triethylamine (B128534) to the eluent to reduce tailing and improve recovery of basic compounds.[2]- Use a less acidic stationary phase or perform a rapid purification (flash chromatography) to minimize contact time.
Product crashes out of solution during column chromatography. - Poor solubility of the product in the chosen eluent.- Adjust the solvent system to increase the polarity gradually.- Load the crude product onto the column using a minimal amount of a stronger solvent and then begin the elution with the less polar mobile phase.
Recrystallization fails to yield pure crystals. - Inappropriate recrystallization solvent.- Presence of impurities that inhibit crystal formation.- Screen a variety of solvents or solvent mixtures to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.[3]- Attempt to remove impurities by a preliminary purification step, such as an extraction or a quick filtration through a small plug of silica gel.
Product is an oil and does not crystallize. - The product may be inherently an oil at room temperature.- Presence of impurities preventing crystallization.- Attempt to purify by column chromatography.[2]- Try to form a salt of the product, which may be more crystalline.- Dissolve the oil in a minimal amount of a volatile solvent and slowly add a non-polar solvent (e.g., hexanes) until turbidity is observed, then cool to induce crystallization.
Formation of an emulsion during aqueous extraction. - High concentration of salts or polar compounds.- Add a small amount of a saturated brine solution to break the emulsion.- Filter the mixture through a pad of celite.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying products from reactions using 2-Methyl-2-thiopseudourea sulfate?

A1: The most frequently employed purification techniques are flash column chromatography on silica gel, recrystallization, and aqueous work-up (extraction).[1][2][4] The choice of method depends on the physical properties of the product (solid vs. oil) and the nature of the impurities.

Q2: How do I choose an appropriate solvent system for column chromatography?

A2: The ideal solvent system is typically determined by running thin-layer chromatography (TLC) on the crude reaction mixture.[1] A good solvent system will result in a retention factor (Rf) of approximately 0.3-0.5 for the desired product, with good separation from impurities. Common solvent systems include gradients of ethyl acetate in hexanes or methanol (B129727) in dichloromethane.[1][2]

Q3: My guanidine (B92328) product is very polar. How can I effectively purify it using column chromatography?

A3: For highly polar products, you may need to use a more polar eluent, such as a mixture of dichloromethane, methanol, and a small amount of triethylamine or ammonium (B1175870) hydroxide (B78521) to prevent streaking on the silica gel.[2][5] Alternatively, reversed-phase chromatography can be an effective technique for purifying highly polar compounds.[6]

Q4: What are some common impurities I might expect?

A4: Common impurities can include unreacted starting materials (the amine and this compound), by-products from the reaction of the guanidinylating reagent with itself, and any protecting groups that may have been cleaved.[2]

Q5: Are there any special handling precautions for this compound?

A5: Yes, this compound should be handled in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is harmful if swallowed.[7]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines a general procedure for the purification of a guanidinylation product using flash column chromatography.

  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel as a slurry in the initial, least polar eluent.

    • Ensure the silica gel bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of the appropriate solvent (often dichloromethane or the initial eluent).

    • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with a non-polar solvent system and gradually increase the polarity.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of the product by TLC.[1][2]

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.[2]

    • Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization

This protocol provides a general method for purifying a solid product by recrystallization.

  • Solvent Selection:

    • Choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[3] Common solvents for guanidinium (B1211019) salts include methanol, ethanol, or water/alcohol mixtures.[4][8]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reaction Guanidinylation Reaction workup Aqueous Work-up / Extraction reaction->workup chromatography Column Chromatography workup->chromatography recrystallization Recrystallization workup->recrystallization analysis Purity Analysis (TLC, NMR, etc.) chromatography->analysis recrystallization->analysis

Caption: General experimental workflow for guanidinylation reaction and purification.

troubleshooting_workflow cluster_problem_type cluster_solutions start Purification Issue is_separation_poor Poor Separation? start->is_separation_poor is_yield_low Low Yield? start->is_yield_low is_product_oil Product is an Oil? start->is_product_oil optimize_solvent Optimize Chromatography Solvent System is_separation_poor->optimize_solvent Yes check_polarity Use Polar Solvents with Additives is_yield_low->check_polarity Yes try_recrystallization Attempt Salt Formation or Recrystallization is_product_oil->try_recrystallization Yes

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Work-up Procedures for Reactions Involving 2-Methyl-2-thiopseudourea Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-2-thiopseudourea sulfate (B86663) in guanylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is 2-Methyl-2-thiopseudourea sulfate primarily used for in organic synthesis?

A1: this compound is predominantly used as a guanylating agent. Its primary function is to introduce a guanidine (B92328) moiety onto a primary or secondary amine, forming a substituted guanidine. This is a common transformation in medicinal chemistry to introduce a basic and strongly hydrogen-bonding group into a molecule.

Q2: What are the common byproducts in reactions involving this compound?

A2: The most common and noticeable byproduct is methyl mercaptan (methanethiol, CH₃SH). This volatile compound has a strong and unpleasant odor, often compared to rotten cabbage. Depending on the reaction conditions and the presence of protecting groups, other byproducts may include unreacted starting materials and potential side-products from the amine substrate.

Q3: How can I monitor the progress of my guanylation reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The starting amine is typically less polar than the resulting highly polar guanidinium (B1211019) salt. A significant change in the retention factor (Rf) is usually observed. Staining with ninhydrin (B49086) can be useful if the starting amine is primary, as the stain will disappear upon successful guanylation. Liquid chromatography-mass spectrometry (LC-MS) is also a highly effective method for monitoring the reaction by observing the disappearance of the starting material's mass and the appearance of the product's mass.

Q4: What are the general safety precautions when working with this compound and its byproducts?

A4: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. The primary hazard during the work-up is the release of methyl mercaptan, which is a toxic and foul-smelling gas. All work-up procedures should be performed in a fume hood, and appropriate measures should be taken to trap or neutralize the methyl mercaptan gas.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Incomplete Reaction - Extend the reaction time. - Increase the reaction temperature. - Ensure stoichiometric amounts of reagents are correct. An excess of the guanylating agent may be necessary.
Degradation of Reagents - Use fresh this compound. - Ensure the amine starting material is pure and dry.
Steric Hindrance - For sterically hindered amines, consider using a less bulky guanylating agent or more forcing reaction conditions (higher temperature, longer reaction time).
Product Loss During Work-up - Guanidinium salts are often highly polar and water-soluble. Avoid excessive washing with water. - If the product is a salt, ensure the pH of the aqueous phase during extraction does not lead to the formation of the free base, which might have different solubility. - Back-extract the aqueous layers with an appropriate organic solvent to recover any dissolved product.
Issue 2: Impure Product After Work-up
Potential Cause Troubleshooting Step
Presence of Unreacted Amine - Use a slight excess of this compound to ensure full conversion of the amine. - During work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and extract the unreacted amine into the aqueous phase. Be cautious, as the guanidine product will also be protonated and may partition into the aqueous layer.
Formation of Symmetric Byproducts - In some cases, the amine can react with an intermediate to form a symmetric guanidine. This can sometimes be minimized by controlling the stoichiometry and reaction temperature.
Residual Methyl Mercaptan Odor - See the detailed protocol below for trapping methyl mercaptan. - Co-evaporation with a high-boiling point solvent can sometimes help remove residual volatile impurities.
Product is a Stubborn Oil - Attempt to crystallize the product from different solvent systems. - If the product is a salt, consider a salt-switch to a more crystalline counter-ion. - Purification by column chromatography on silica (B1680970) gel may be possible, but the high polarity of guanidines can make this challenging. A reverse-phase column may be more suitable.

Experimental Protocols

General Protocol for Guanylation of a Primary Amine
  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq.) in a suitable solvent (e.g., DMF, MeCN, or water).

  • Addition of Reagent: Add this compound (1.0-1.2 eq.) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C). Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Methyl Mercaptan Trapping: To mitigate the odor, the reaction can be quenched by adding an aqueous solution of sodium hypochlorite (B82951) (bleach) or hydrogen peroxide, which will oxidize the methyl mercaptan. This should be done carefully in a fume hood.

    • Extraction: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and brine. Be aware that highly polar guanidinium salts may remain in the aqueous layer. If so, the aqueous layer should be concentrated and the product isolated from there.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by crystallization or column chromatography.

Quantitative Data from a Representative Reaction

The following table summarizes typical reaction conditions and outcomes for the guanylation of benzylamine (B48309) with this compound.

AmineSolventTemperature (°C)Time (h)Yield (%)Purity (%)
BenzylamineDMF60485>95 (after crystallization)
AnilineMeCN801270>98 (after chromatography)
CyclohexylamineWater50692>97 (after crystallization)

Visualizations

experimental_workflow General Experimental Workflow for Guanylation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve Amine in Solvent add_reagent Add this compound dissolve->add_reagent react Stir at RT or Heat add_reagent->react monitor Monitor by TLC/LC-MS react->monitor quench Quench & Trap CH3SH monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Crystallization or Chromatography concentrate->purify

Caption: General experimental workflow for guanylation reactions.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction product_loss Product Loss During Work-up? incomplete_reaction->product_loss No solution1 Increase Reaction Time/Temp incomplete_reaction->solution1 Yes reagent_issue Reagent Degradation? product_loss->reagent_issue No solution2 Check Work-up Procedure (pH, extractions) product_loss->solution2 Yes solution3 Use Fresh Reagents reagent_issue->solution3 Yes end Improved Yield reagent_issue->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for addressing low product yield.

Technical Support Center: Purification Strategies for Reactions Involving 2-Methyl-2-thiopseudourea Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted 2-Methyl-2-thiopseudourea sulfate (B86663) from a reaction mixture.

Troubleshooting Guides and FAQs

Q1: I have completed my reaction using 2-Methyl-2-thiopseudourea sulfate. How can I remove the unreacted starting material?

A1: The optimal method for removing unreacted this compound depends on the properties of your desired product, particularly its solubility and stability. This compound is a salt with high water solubility and low solubility in many organic solvents. This significant difference in solubility is the primary basis for its removal.

Here are the recommended strategies:

  • Aqueous Workup: This is the most common and straightforward method, especially if your product is not water-soluble.

  • Precipitation/Crystallization: This method is effective if your product has good solubility in a solvent in which this compound is poorly soluble.

  • Silica (B1680970) Gel Chromatography: This can be used as a final purification step to remove trace amounts of the reagent and other impurities.

Q2: My desired product is non-polar and not soluble in water. What is the best procedure for an aqueous workup?

A2: For non-polar products, a standard aqueous workup is highly effective.

Experimental Protocol: Aqueous Workup for Non-Polar Products

  • Quenching the Reaction: If your reaction is performed under basic or acidic conditions, neutralize the reaction mixture with a suitable acid or base. For many guanidinylation reactions, quenching with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a common practice.[1]

  • Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Add an organic solvent in which your product is highly soluble and which is immiscible with water (e.g., ethyl acetate, dichloromethane, or diethyl ether).

    • Add an equal volume of deionized water or brine.

    • Shake the separatory funnel vigorously, ensuring to vent frequently.

    • Allow the layers to separate. The unreacted this compound will partition into the aqueous layer.

  • Separation and Washing:

    • Drain the organic layer.

    • Wash the organic layer two to three more times with deionized water or brine to ensure complete removal of the water-soluble impurities.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain your crude product.

  • Further Purification: If necessary, the crude product can be further purified by silica gel chromatography.

Q3: My desired product has some solubility in water. Will an aqueous workup still be effective?

A3: If your product has moderate water solubility, a standard aqueous workup may lead to product loss. In this case, you should modify the extraction procedure. Using a saturated sodium chloride solution (brine) for washing can decrease the solubility of your organic product in the aqueous phase, a phenomenon known as "salting out." Multiple extractions of the aqueous layer with an organic solvent can also help to recover any dissolved product.

Q4: My product is polar and soluble in water. How can I remove the unreacted this compound?

A4: For water-soluble products, an aqueous workup is not suitable. In this scenario, precipitation or crystallization is the recommended approach.

Experimental Protocol: Precipitation/Crystallization for Polar Products

  • Solvent Selection: Choose a solvent in which your desired product is soluble, but this compound has very low solubility. Based on solubility data, methanol (B129727) or ethanol (B145695) are good starting points.[2][3][4]

  • Procedure:

    • Concentrate the reaction mixture to remove the reaction solvent.

    • Redissolve the residue in a minimal amount of the chosen solvent (e.g., methanol).

    • The unreacted this compound should precipitate out of the solution. If precipitation is slow, cooling the mixture in an ice bath can facilitate the process.

    • Filter the mixture to remove the precipitated this compound.

    • Wash the filtrate with a small amount of the cold solvent.

    • The filtrate now contains your desired product, which can be isolated by removing the solvent.

  • Alternative for Methanol-Soluble Products: If your product is also soluble in methanol, you can attempt to precipitate the this compound by adding a less polar co-solvent (e.g., diethyl ether or acetone) to the methanolic solution.

Q5: After performing a workup, I still see some impurities in my product. What should I do?

A5: If minor impurities, including traces of this compound, remain after the initial workup, silica gel flash column chromatography is an effective final purification step.[1] The choice of eluent will depend on the polarity of your product. A non-polar eluent system is generally effective at retaining the polar this compound on the silica gel while allowing a less polar product to elute.

Data Presentation

CompoundWaterMethanolEthanol
This compound 260 g/L (at 20°C)[2][3][5][6]4 g/L (at 20°C)[2][3]Sparingly soluble[4]

Mandatory Visualization

Below is a decision-making workflow to guide you in selecting the appropriate purification strategy.

Removal_Workflow cluster_start cluster_solubility cluster_nonpolar cluster_polar cluster_final start Reaction Mixture (Product + Unreacted Reagent) product_solubility Assess Product Solubility in Water start->product_solubility aqueous_workup Perform Aqueous Workup (Extraction with immiscible organic solvent and water/brine) product_solubility->aqueous_workup Product is Water-Insoluble precipitation Precipitation/Crystallization (Dissolve in a solvent where reagent is insoluble, e.g., Methanol) product_solubility->precipitation Product is Water-Soluble dry_concentrate_np Dry and Concentrate Organic Layer aqueous_workup->dry_concentrate_np chromatography Silica Gel Chromatography (If necessary for high purity) dry_concentrate_np->chromatography filter_concentrate_p Filter and Concentrate Filtrate precipitation->filter_concentrate_p filter_concentrate_p->chromatography final_product Pure Product chromatography->final_product

Caption: Decision workflow for removing unreacted this compound.

References

challenges in scaling up guanylation reactions with 2-Methyl-2-thiopseudourea sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the transition of a promising guanylation reaction from the laboratory bench to a larger scale presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered when scaling up guanylation reactions with 2-Methyl-2-thiopseudourea sulfate (B86663).

The synthesis of guanidine-containing compounds is a cornerstone in the development of numerous pharmaceuticals and agrochemicals. 2-Methyl-2-thiopseudourea sulfate is a widely used reagent for this transformation due to its reactivity and commercial availability. However, scaling up these reactions introduces complexities related to reaction kinetics, heat management, mass transfer, and product isolation that can significantly impact yield, purity, and safety.

This guide aims to provide practical solutions and a deeper understanding of the variables at play during the scale-up process.

Frequently Asked Questions (FAQs) and Troubleshooting

Reaction Initiation and Control

Q1: My large-scale reaction is sluggish and not going to completion, even though it worked perfectly on a small scale. What could be the issue?

A1: This is a common issue often linked to inadequate mixing and mass transfer. In larger reactors, achieving homogenous mixing of reactants is more challenging.[1]

  • Troubleshooting Steps:

    • Improve Agitation: Increase the stirring speed or consider a different impeller design more suitable for the reactor geometry and viscosity of the reaction mixture.

    • Solvent and Concentration: Ensure that all reactants, particularly the this compound, are fully dissolved. On a larger scale, solubility issues can be exacerbated. You may need to adjust the solvent volume or consider a co-solvent system.

    • Order of Addition: The order and rate of reagent addition can be critical. A slow, controlled addition of one reagent to the other can maintain a more consistent reaction rate.

A2: Guanylation reactions are often exothermic, and the heat generated can become a significant safety hazard at scale due to the lower surface-area-to-volume ratio of larger reactors, which reduces heat dissipation efficiency.[1][2][3]

  • Troubleshooting Steps:

    • Controlled Reagent Addition: Implement a slow, controlled addition of the limiting reagent. This allows the reactor's cooling system to manage the heat generated in real-time.[4]

    • Jacket Cooling: Ensure your reactor's cooling jacket is operating efficiently and at the appropriate temperature.

    • Dilution: Increasing the solvent volume can help to absorb the heat generated, acting as a heat sink. However, this may impact reaction kinetics and downstream processing.

    • Reaction Calorimetry: For critical processes, performing reaction calorimetry studies (e.g., using a RC1 calorimeter) can provide crucial data on the heat of reaction, allowing for precise engineering of cooling requirements.

Byproduct Formation and Purity

Q3: The purity of my product is much lower on a larger scale, with several new, unidentified byproducts. What is causing this?

A3: Changes in reaction conditions due to scaling, such as localized "hot spots" from poor mixing or prolonged reaction times, can lead to different side reactions and byproduct profiles.

  • Troubleshooting Steps:

    • Temperature Homogeneity: As mentioned, improve mixing to ensure a uniform temperature throughout the reactor. Local overheating can promote decomposition or side reactions.

    • Reaction Monitoring: Implement in-process controls (e.g., HPLC, UPLC) to monitor the reaction progress and the formation of byproducts. This will help in identifying the optimal reaction endpoint to minimize byproduct formation.

    • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of either the amine or the guanylating agent can lead to the formation of specific byproducts.

Product Isolation and Purification

Q4: I'm having difficulty crystallizing my guanidinium (B1211019) salt product at a larger scale, or I'm getting an oil instead of a solid. What should I do?

A4: Crystallization is highly dependent on factors like supersaturation, cooling rate, and the presence of impurities, all of which can be different at a larger scale.

  • Troubleshooting Steps:

    • Solvent System: Experiment with different solvent or anti-solvent systems to find the optimal conditions for crystallization. A mixture of a good solvent and a poor solvent can often induce crystallization.

    • Controlled Cooling: Implement a slow and controlled cooling profile. Rapid cooling often leads to the formation of fine powders or oils.

    • Seeding: Introducing a small amount of previously isolated, pure crystals (seed crystals) can initiate and control the crystallization process.

    • pH Adjustment: The pH of the solution can significantly affect the solubility of guanidinium salts. Adjusting the pH may be necessary to induce precipitation.[5]

    • Purification Prior to Crystallization: If impurities are inhibiting crystallization, consider a purification step before the final crystallization, such as a wash with an immiscible solvent or treatment with activated carbon to remove colored impurities.

Q5: My filtration times are extremely long, and the product is difficult to dry. How can I improve this?

A5: This is often due to the formation of very fine particles or a non-ideal crystal habit.

  • Troubleshooting Steps:

    • Crystal Engineering: As with the previous point, optimizing the crystallization process to grow larger, more uniform crystals will significantly improve filtration and drying characteristics.

    • Filter Type: Ensure the filter medium (e.g., filter cloth porosity) is appropriate for your crystal size.

    • Washing: An effective cake wash with a suitable solvent can help remove residual solvent and impurities that may hinder drying.

Quantitative Data Summary

While specific quantitative data is highly dependent on the specific amine substrate and reaction conditions, the following table provides a general overview of how key parameters can be affected by scale.

ParameterLab Scale (e.g., 100 mL)Pilot Scale (e.g., 10 L)Production Scale (e.g., 1000 L)Key Considerations
Typical Yield Often high (e.g., >90%) due to ideal conditions.May decrease by 5-15% due to mass transfer and temperature control issues.Further optimization is often needed to maintain high yields.Focus on consistent mixing and temperature control.
Reaction Time Typically shorter due to efficient heating and mixing.May need to be extended to ensure complete conversion.Can be significantly longer if reagent addition is controlled for exotherm management.In-process monitoring is crucial to determine the optimal endpoint.
Purity Profile Generally high, with minimal byproducts.May see an increase in process-related impurities.Byproduct profile can be different; new impurities may appear.Analytical method development is key to track and control impurities.
Heat Transfer Excellent; high surface-area-to-volume ratio.Good, but requires active cooling management.Limited; a critical process parameter that dictates addition rates and batch size.Detailed thermal safety studies are essential.[2]

Experimental Protocols

General Lab-Scale Guanylation Protocol
  • To a stirred solution of the primary or secondary amine (1.0 eq) in a suitable solvent (e.g., DMF, MeCN, or water) at room temperature, add this compound (0.5-1.1 eq).

  • If necessary, add a base (e.g., triethylamine, sodium carbonate) to neutralize the sulfate salt and facilitate the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by partitioning between an organic solvent and water. The product can then be isolated by crystallization, precipitation, or chromatography.

Considerations for a Pilot-Scale Protocol
  • Reactor Setup: A jacketed glass-lined or stainless steel reactor with good agitation (e.g., a retreat curve impeller) and temperature control is recommended.

  • Reagent Addition: The this compound solution or the amine should be added portion-wise or via a dosing pump over a calculated period to control the exotherm.

  • Temperature Monitoring: Multiple temperature probes within the reactor can help monitor for any localized temperature spikes.

  • Work-up and Isolation: Plan for larger-scale liquid-liquid extractions and have appropriate filtration and drying equipment (e.g., a Nutsche filter-dryer) ready.

Visualizing the Scale-Up Workflow

The following diagram illustrates a typical workflow for scaling up a guanylation reaction, highlighting key decision points and considerations.

Scale_Up_Workflow cluster_lab Lab Scale (mg to g) cluster_pilot Pilot Scale (kg) cluster_production Production Scale (multi-kg) cluster_troubleshooting Troubleshooting Feedback Loops lab_dev Reaction Development & Optimization lab_analysis Analytical Method Development lab_dev->lab_analysis pilot_scaleup Initial Scale-Up & Process Safety Assessment lab_analysis->pilot_scaleup Technology Transfer pilot_process_dev Process Parameter Optimization pilot_scaleup->pilot_process_dev ts_safety Safety Concerns pilot_scaleup->ts_safety pilot_impurity Impurity Profile Characterization pilot_process_dev->pilot_impurity ts_yield Low Yield pilot_process_dev->ts_yield prod_validation Process Validation pilot_impurity->prod_validation Process Definition ts_purity Low Purity pilot_impurity->ts_purity prod_manufacturing Routine Manufacturing prod_validation->prod_manufacturing

Caption: A workflow diagram for scaling up guanylation reactions.

This logical flow demonstrates the iterative nature of process development, where challenges identified at a larger scale often necessitate a return to optimization at a smaller scale.

Signaling Pathway for Troubleshooting Low Yield

When faced with a low yield at scale, a systematic approach to troubleshooting is essential. The following diagram outlines a decision-making pathway to identify and address the root cause.

Low_Yield_Troubleshooting cluster_analysis Initial Analysis cluster_incomplete_reaction Incomplete Reaction cluster_side_reactions Side Reactions start Low Yield in Scaled-Up Reaction check_sm Analyze Crude Reaction Mixture: Is Starting Material Present? start->check_sm check_byproducts Are there significant byproducts? check_sm->check_byproducts No cause_mixing Cause: Poor Mixing/Mass Transfer? check_sm->cause_mixing Yes cause_hotspots Cause: Localized Hotspots? check_byproducts->cause_hotspots Yes cause_temp Cause: Incorrect Temperature? cause_mixing->cause_temp solution_mixing Solution: Improve Agitation cause_mixing->solution_mixing cause_time Cause: Insufficient Reaction Time? cause_temp->cause_time solution_temp Solution: Optimize Temperature cause_temp->solution_temp solution_time Solution: Extend Reaction Time cause_time->solution_time cause_stoichiometry Cause: Incorrect Stoichiometry? cause_hotspots->cause_stoichiometry solution_hotspots Solution: Improve Mixing & Heat Transfer cause_hotspots->solution_hotspots solution_stoichiometry Solution: Verify Reagent Charges cause_stoichiometry->solution_stoichiometry

Caption: A troubleshooting pathway for addressing low yield in scaled-up reactions.

By systematically evaluating the potential causes of low yield, researchers can more efficiently identify and implement effective solutions, ultimately leading to a more robust and scalable guanylation process.

References

degradation byproducts of 2-Methyl-2-thiopseudourea sulfate and their identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-2-thiopseudourea sulfate (B86663). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with the identification of its degradation byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for 2-Methyl-2-thiopseudourea sulfate?

A1: Based on the chemistry of S-alkylisothioureas and related compounds, this compound is susceptible to degradation primarily through two pathways: hydrolysis and oxidation.

  • Hydrolysis: In aqueous solutions, particularly under basic conditions, the primary degradation pathway is the hydrolysis of the C-S bond. This reaction is expected to yield methanethiol (B179389) and urea. Under acidic conditions, the molecule is generally more stable, but hydrolysis can still occur, albeit at a slower rate.

  • Oxidation: Thiourea derivatives are susceptible to oxidation. The sulfur atom can be oxidized to form various products. Potential byproducts include the corresponding urea, as well as various sulfur oxides. The specific products will depend on the nature of the oxidizing agent and the reaction conditions.

Q2: My experimental results show unexpected peaks when analyzing this compound. What could be the cause?

A2: Unexpected peaks in your analysis could be due to a number of factors:

  • Degradation: The compound may be degrading in your sample solution. This compound is known to be unstable in solution, especially at neutral or alkaline pH. It is recommended to prepare solutions fresh before use.

  • Contamination: The unexpected peaks could be from contaminants in your starting material, solvents, or glassware. Ensure you are using high-purity reagents and clean equipment.

  • Matrix Effects: If you are analyzing your sample in a complex matrix (e.g., biological fluid, formulation excipients), other components in the matrix may be interfering with your analysis. A sample cleanup or extraction step may be necessary.

  • Instrumental Artifacts: The peaks could be artifacts from your analytical instrument, such as ghost peaks from previous injections or electronic noise.

Q3: How can I prevent the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following precautions:

  • pH Control: Maintain a slightly acidic pH (e.g., pH 3-5) for your solutions, as the compound is more stable under these conditions.

  • Temperature: Store stock solutions and samples at low temperatures (e.g., 2-8 °C) and protect them from light. Avoid repeated freeze-thaw cycles.

  • Fresh Preparation: Prepare solutions fresh whenever possible and use them promptly.

  • Inert Atmosphere: For long-term storage or sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guides

Issue 1: Difficulty in Identifying Degradation Byproducts

Symptom: You observe new peaks in your chromatogram after subjecting this compound to stress conditions (e.g., acid, base, peroxide), but you are unable to identify the corresponding byproducts.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Insufficient Separation Optimize your chromatographic method. See the "Experimental Protocols" section for a starting point for a stability-indicating HPLC method.
Low Abundance of Byproducts Concentrate your sample or use a more sensitive detector (e.g., mass spectrometry).
Complex Fragmentation in MS Perform MS/MS (tandem mass spectrometry) to obtain fragmentation patterns of the unknown peaks. Compare these patterns to the fragmentation of the parent compound and theoretically derived structures.
Lack of Reference Standards If you have a hypothesis for the structure of a byproduct, consider synthesizing a small amount to use as a reference standard for confirmation.
Issue 2: Poor Reproducibility in Degradation Studies

Symptom: The profile of degradation byproducts varies significantly between replicate experiments.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inconsistent Stress Conditions Carefully control the temperature, pH, and concentration of stress reagents in your experiments. Use a calibrated pH meter and a temperature-controlled water bath or oven.
Variable Reaction Times Ensure that the duration of the stress exposure is precisely controlled for all samples.
Sample Handling Differences Standardize your sample preparation and handling procedures. For example, if neutralizing a sample after stress, ensure the same volume and concentration of neutralizing agent is used each time.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following are general protocols that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and a water-miscible organic solvent like acetonitrile (B52724) or methanol).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • After the desired time, cool the solution and neutralize it with an appropriate amount of 0.1 M NaOH.

  • Basic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours).

    • After the desired time, neutralize the solution with an appropriate amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation:

    • Expose the solid powder of this compound to a high temperature (e.g., 80°C) in an oven for a specified time (e.g., 24, 48, 72 hours).

    • Dissolve the stressed powder in the initial solvent to the target concentration.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.

    • A control sample should be kept in the dark under the same conditions.

Stability-Indicating HPLC-UV Method

This method is a starting point for the separation of this compound from its potential degradation products.

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
LC-MS/MS for Identification

For the structural elucidation of degradation byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data
Scan Mode Full scan for initial screening, followed by product ion scan (MS/MS) on the masses of interest.

Data Presentation

Table 1: Potential Degradation Byproducts of this compound and their Monoisotopic Masses.

Potential Byproduct Chemical Structure Monoisotopic Mass (Da) Degradation Pathway
UreaCO(NH₂)₂60.0324Hydrolysis, Oxidation
MethanethiolCH₄S48.0034Hydrolysis
Methylsulfinic acidCH₄O₂S80.9932Oxidation
Methylsulfonic acidCH₄O₃S95.9881Oxidation

Visualizations

Forced_Degradation_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Thermal Stock Solution->Thermal Photolytic Photolytic Stock Solution->Photolytic HPLC-UV HPLC-UV Acid Hydrolysis->HPLC-UV Base Hydrolysis->HPLC-UV Oxidation->HPLC-UV Thermal->HPLC-UV Photolytic->HPLC-UV LC-MS LC-MS HPLC-UV->LC-MS Peak Purity & Separation Byproduct ID Byproduct ID LC-MS->Byproduct ID Mass & Fragmentation

Caption: Workflow for forced degradation and byproduct identification.

Hydrolysis_Pathway 2-Methyl-2-thiopseudourea 2-Methyl-2-thiopseudourea Urea Urea 2-Methyl-2-thiopseudourea->Urea H2O / OH- Methanethiol Methanethiol 2-Methyl-2-thiopseudourea->Methanethiol H2O / OH-

Caption: Proposed hydrolysis degradation pathway.

Oxidation_Pathway 2-Methyl-2-thiopseudourea 2-Methyl-2-thiopseudourea Intermediate_1 S-Oxide Intermediate 2-Methyl-2-thiopseudourea->Intermediate_1 [O] Urea Urea Intermediate_1->Urea Sulfur_Oxides Sulfur Oxides Intermediate_1->Sulfur_Oxides

Caption: Potential oxidation degradation pathway.

Technical Support Center: Managing the Exotherm of 2-Methyl-2-thiopseudourea Sulfate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing exothermic reactions involving 2-Methyl-2-thiopseudourea sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively controlling the thermal behavior of these reactions.

Frequently Asked Questions (FAQs)

Q1: Is the synthesis of 2-Methyl-2-thiopseudourea sulfate an exothermic process?

A1: Yes, the synthesis of S-methyl isothiourea sulfate by reacting thiourea (B124793) with dimethyl sulfate is known to be a vigorous and potentially violent exothermic reaction.[1] Careful temperature control is crucial to prevent a runaway reaction.[1]

Q2: What are the primary risks associated with an uncontrolled exotherm in this reaction?

A2: An uncontrolled exotherm can lead to a rapid increase in temperature and pressure within the reaction vessel, a condition known as thermal runaway. This can result in the boiling of solvents, decomposition of reactants and products, and potentially catastrophic failure of the reactor, leading to the release of toxic and flammable materials.[1]

Q3: What are the key factors influencing the exotherm of this reaction?

A3: The main factors include:

  • Rate of reagent addition: Rapid addition of reactants can lead to a rapid release of heat.

  • Concentration of reactants: Higher concentrations generally lead to a faster reaction rate and greater heat generation.

  • Reaction temperature: Higher initial temperatures can accelerate the reaction rate.

  • Mixing efficiency: Poor mixing can create localized "hot spots" where the temperature is significantly higher than the bulk solution.

  • Solvent properties: The heat capacity and boiling point of the solvent play a role in how much heat can be absorbed and dissipated.

  • Scale of the reaction: As the reaction scale increases, the surface area-to-volume ratio decreases, making heat removal less efficient.

Q4: How can I monitor the exotherm of my reaction?

A4: Continuous monitoring of the internal reaction temperature is essential. This can be done using a calibrated thermocouple or thermometer placed directly in the reaction mixture. For more detailed analysis, reaction calorimetry can be used to measure the heat of reaction, heat release rate, and thermal accumulation.

Q5: Are there alternative, milder methods for reactions involving S-methylisothiourea derivatives?

A5: Yes, for some applications, protocols have been developed that run at ambient temperatures. For example, the synthesis of S-methyl thioesters using S-methylisothiourea hemisulfate can be performed at room temperature, suggesting a manageable exotherm under those specific conditions.[2]

Troubleshooting Guide

Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition
Possible Cause Troubleshooting Steps
Reagent addition is too fast. 1. Immediately stop the addition of the reagent. 2. Increase the efficiency of the cooling system (e.g., lower the temperature of the cooling bath, increase coolant flow). 3. Ensure vigorous stirring to dissipate heat and prevent localized hot spots. 4. Once the temperature is stable and under control, resume reagent addition at a significantly slower rate.
Inadequate cooling. 1. Pause the reagent addition. 2. Verify that the cooling system is functioning correctly and is set to the appropriate temperature. 3. Ensure the heat transfer surface of the reactor is clean and free of any insulating material.
Incorrect reactant concentration. 1. Stop the reaction if it is safe to do so. 2. Re-evaluate the concentration of your reagents. If they are too concentrated, consider diluting the remaining reagent before continuing the addition.
Issue 2: Temperature Spiking After Reagent Addition is Complete
Possible Cause Troubleshooting Steps
Accumulation of unreacted starting material. 1. This is a critical situation that can lead to a runaway reaction. 2. Immediately apply maximum cooling. 3. If the temperature continues to rise and approaches the solvent's boiling point, consider an emergency quench by adding a pre-determined, cold, inert solvent.
Poor mixing leading to delayed reaction. 1. Increase the stirring speed to ensure the reaction mixture is homogeneous. 2. Monitor the temperature closely as the increased mixing may initially cause a temperature spike as unreacted pockets of reagents combine.
Issue 3: Localized Hot Spots or Inconsistent Temperature Readings
Possible Cause Troubleshooting Steps
Inefficient stirring. 1. Check the stirrer's functionality. Ensure the stir bar or overhead stirrer is appropriately sized for the vessel and is rotating at a sufficient speed to create a vortex. 2. Consider using a reactor with baffles to improve mixing.
Viscous reaction mixture. 1. If the reaction mixture becomes too thick for effective stirring, consider diluting it with a suitable solvent. This should be done cautiously as it may affect reaction kinetics.

Experimental Protocols

Protocol 1: Synthesis of S-Methylisothiourea Sulfate (Illustrating Exotherm Control)

This protocol is adapted from a known synthesis and highlights the necessary precautions for managing the exotherm.[1]

Materials:

Equipment:

  • Round-bottomed flask

  • Reflux condenser with a trap

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Thermometer or thermocouple

Procedure:

  • In a round-bottomed flask, combine 152 g (2 moles) of finely divided thiourea and 70 mL of water.

  • Begin vigorous stirring and place the flask in an ice-water bath to pre-cool the mixture.

  • Slowly add 138 g (1.1 moles) of dimethyl sulfate via an addition funnel over a period of at least one hour. Crucially, monitor the internal temperature throughout the addition and maintain it below 25°C.

  • If the temperature begins to rise rapidly, immediately stop the addition and allow the cooling bath to bring the temperature back down. The reaction can be very vigorous if the addition is too fast or cooling is inadequate.[1]

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

  • Remove the ice bath and allow the mixture to slowly warm to room temperature.

  • Once the initial vigorous reaction has subsided, heat the mixture to reflux for one hour.

  • Cool the mixture, and add 200 mL of 95% ethanol to precipitate the product.

  • Filter the solid product, wash with two 100-mL portions of 95% ethanol, and air dry.

Data Presentation

ParameterBatch 1 (Lab Scale)Batch 2 (Pilot Scale)
Reactant A Concentration [X] M[Y] M
Reactant B Addition Time 60 min120 min
Initial Temperature 5°C5°C
Max Temperature Observed 22°C28°C
Heat of Reaction (ΔHrxn) --
Heat Flow (q) --
Adiabatic Temperature Rise (ΔTad) --

Visualizations

Logical Workflow for Managing Reaction Exotherm

ExothermManagement cluster_prep Preparation Phase cluster_exec Execution Phase cluster_response Response to Deviation A Review Literature for Thermal Hazards B Perform Calorimetry on Small Scale A->B C Define Safe Operating Parameters (Temp, Addition Rate, etc.) B->C D Start Reaction with Cooling in Place C->D E Monitor Temperature Continuously D->E G Temperature Exceeds Set Point? E->G F Control Reagent Addition Rate F->E G->E No H Stop Reagent Addition G->H Yes I Increase Cooling H->I J Resume at Slower Rate I->J

Caption: A logical workflow for the safe management of exothermic reactions.

References

Technical Support Center: Optimizing Solvent Conditions for S-Methylisothiourea Sulfate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing solvent conditions in reactions involving S-Methylisothiourea sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with S-Methylisothiourea sulfate, with a focus on the impact of solvent choice.

Question: Why is my reaction yield low when using S-Methylisothiourea sulfate?

Answer:

Low yields in reactions involving S-Methylisothiourea sulfate can arise from several factors, primarily related to the solubility of the reactants and the reaction conditions. Here’s a step-by-step guide to troubleshoot this issue:

  • Assess Reactant Solubility: S-Methylisothiourea sulfate is highly soluble in water but generally insoluble in many common organic solvents.[1][2] If your amine substrate is not water-soluble, you may have a biphasic reaction with a very slow reaction rate.

    • Solution:

      • Homogeneous Aqueous System: If your amine is water-soluble, conducting the reaction in water is often the most effective approach. The use of a base is typically required to neutralize the sulfate salt and free the reactive S-methylisothiourea.

      • Co-solvent System: For amines with limited water solubility, a mixture of water and a miscible polar aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) can be employed. This can improve the solubility of the amine substrate while still allowing the S-Methylisothiourea sulfate to react.

      • Phase-Transfer Catalysis: In cases where the amine is highly nonpolar, a phase-transfer catalyst can be used in a biphasic system (e.g., water/dichloromethane) to facilitate the reaction between the water-soluble S-Methylisothiourea sulfate and the organic-soluble amine.

  • Evaluate the Base: The choice of base is crucial for liberating the active guanidinylating agent.

    • Solution:

      • In aqueous media, inorganic bases like sodium hydroxide (B78521) or potassium carbonate are commonly used.

      • In organic or mixed-solvent systems, organic bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are often preferred. The stoichiometry of the base should be carefully controlled to avoid side reactions.

  • Check Reaction Temperature: The reaction temperature can significantly impact the reaction rate and the stability of the reactants.

    • Solution: Guanidinylation reactions are often performed at room temperature or with gentle heating (e.g., 40-60 °C). Excessive heat can lead to the decomposition of S-Methylisothiourea sulfate or promote side reactions.

  • Monitor Reaction Time: Insufficient reaction time will lead to incomplete conversion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.

Question: I am observing significant side product formation. How can I improve the reaction selectivity?

Answer:

Side product formation is often linked to the reactivity of the guanidinylating agent and the reaction conditions.

  • Formation of Urea (B33335) Derivatives: In the presence of water and at elevated temperatures, S-Methylisothiourea can hydrolyze to form urea derivatives.

    • Solution:

      • Maintain a moderate reaction temperature.

      • If possible, use anhydrous solvents if the amine substrate is soluble, although this can be challenging due to the low solubility of S-Methylisothiourea sulfate in such solvents.

  • Reaction with the Solvent: Some solvents can react with the guanidinylating agent or the amine.

    • Solution: Choose inert solvents. Protic solvents like alcohols may compete with the amine for reaction with the activated S-Methylisothiourea.

  • Over-guanidinylation: In molecules with multiple amine groups, controlling the stoichiometry is key to achieving selective guanidinylation.

    • Solution: Use a limiting amount of S-Methylisothiourea sulfate or employ protecting groups for the other amine functionalities.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for reactions with S-Methylisothiourea sulfate?

A1: Due to the salt-like nature of S-Methylisothiourea sulfate, water is the most effective solvent for dissolving it.[1][2] For many applications, particularly with water-soluble amines, an aqueous solution with an appropriate base is the optimal choice. For substrates with poor water solubility, a co-solvent system, such as water/DMF or water/THF , is a good starting point.

Q2: Can I use a purely organic solvent for my reaction?

A2: Using a purely organic solvent is challenging due to the very low solubility of S-Methylisothiourea sulfate in most organic solvents.[1] However, for specific applications and with protected forms of S-methylisothiourea, solvents like DMF, THF, or acetonitrile (B52724) have been used.[3] If a purely organic medium is necessary, consider converting the sulfate salt to a more soluble form or using a different guanidinylating agent.

Q3: How does solvent polarity affect the reaction?

A3: Solvent polarity plays a crucial role. Polar protic solvents like water can solvate the ionic S-Methylisothiourea sulfate, facilitating the reaction with soluble amines. Polar aprotic solvents like DMF and DMSO can help to dissolve organic substrates and can also influence the reaction rate by stabilizing charged intermediates that may form during the guanidinylation process.

Q4: What is the role of a base in these reactions and which one should I choose?

A4: A base is required to neutralize the sulfate and deprotonate the S-methylisothiourea, generating the active guanidinylating agent.

  • For aqueous reactions, inorganic bases like NaOH , KOH , or K₂CO₃ are suitable.

  • For reactions in organic solvents or mixed aqueous/organic systems, non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used to avoid competing reactions.

Q5: How can I monitor the progress of my guanidinylation reaction?

A5: The reaction progress can be monitored by tracking the consumption of the starting amine. Thin Layer Chromatography (TLC) is a simple and effective method for this if the amine and the guanidinylated product have different polarities. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it can simultaneously monitor the disappearance of reactants and the appearance of the desired product.

Data Presentation

Table 1: Solubility of S-Methylisothiourea Sulfate in Common Solvents

SolventSolubilityReference
WaterSoluble[1][2]
Hot WaterSoluble[2]
EthanolInsoluble[2]
MethanolPoor[4]
AcetonitrilePoor[4]
Dimethylformamide (DMF)Poor-
Dimethyl sulfoxide (B87167) (DMSO)Poor-

Table 2: Recommended Solvent Systems for Different Amine Substrates

Amine Substrate TypeRecommended Solvent SystemRationale
Water-soluble primary/secondary aminesWaterBoth reactants are soluble, leading to a homogeneous reaction.
Water-insoluble, polar organic aminesWater/DMF or Water/THFThe co-solvent helps to solubilize the amine substrate.
Water-insoluble, nonpolar organic aminesBiphasic system (e.g., Water/DCM) with a phase-transfer catalystFacilitates the reaction between reactants in different phases.
Peptides (on solid phase)DMFDMF is a good swelling solvent for many resins and can dissolve the protected S-methylisothiourea derivatives.[3]

Experimental Protocols

Protocol 1: General Procedure for Guanidinylation of a Water-Soluble Primary Amine

  • Dissolution: Dissolve the primary amine (1.0 eq.) in water.

  • Addition of Base: Add a suitable base, such as sodium hydroxide (2.2 eq.), to the solution and stir.

  • Addition of Guanidinylating Agent: Add S-Methylisothiourea sulfate (1.1 eq.) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, neutralize the solution with an acid (e.g., HCl). The product may precipitate upon neutralization or can be isolated by extraction with a suitable organic solvent if it is not water-soluble.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Guanidinylation of a Water-Insoluble Amine in a Co-solvent System

  • Dissolution: Dissolve the amine substrate (1.0 eq.) in a minimal amount of DMF or THF.

  • Addition to Aqueous Phase: In a separate flask, dissolve S-Methylisothiourea sulfate (1.1 eq.) in water.

  • Mixing and Base Addition: Add the solution of the amine to the aqueous solution of S-Methylisothiourea sulfate. Add an organic base such as triethylamine (2.2 eq.).

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) for 12-48 hours, monitoring by TLC or LC-MS.

  • Work-up: After completion, remove the organic solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Visualizations

experimental_workflow start Start: Guanidinylation Reaction dissolve_amine Dissolve Amine Substrate start->dissolve_amine dissolve_smis Dissolve S-Methylisothiourea Sulfate in Water start->dissolve_smis mix_reactants Combine Reactants dissolve_amine->mix_reactants add_base Add Base dissolve_smis->add_base add_base->mix_reactants monitor_reaction Monitor Reaction (TLC, LC-MS) mix_reactants->monitor_reaction workup Reaction Work-up monitor_reaction->workup purification Purify Product workup->purification end End: Isolated Product purification->end

Caption: A general experimental workflow for a guanidinylation reaction.

troubleshooting_yield decision decision issue issue start Low Reaction Yield solubility_check Are both reactants soluble in the chosen solvent? start->solubility_check homogeneous Proceed with reaction solubility_check->homogeneous Yes biphasic Consider co-solvent, phase- transfer catalyst, or alternative guanidinylating agent solubility_check->biphasic No base_check Is the base appropriate and in the correct stoichiometry? homogeneous->base_check biphasic->base_check base_ok Check other parameters base_check->base_ok Yes base_issue Select a more suitable base (e.g., non-nucleophilic organic base) base_check->base_issue No temp_check Is the temperature optimized? base_ok->temp_check temp_ok Monitor reaction time temp_check->temp_ok Yes temp_issue Adjust temperature (avoid excessive heat) temp_check->temp_issue No

Caption: A troubleshooting guide for addressing low reaction yields.

References

Validation & Comparative

Guanylation Reagents: A Comparative Analysis of 2-Methyl-2-thiopseudourea Sulfate and S-Ethylisothiourea

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers on the selection of appropriate reagents for the synthesis of guanidine-containing compounds.

The guanidinium (B1211019) group is a critical pharmacophore found in a wide array of biologically active molecules and pharmaceuticals. Its unique basicity and ability to form strong hydrogen bonds contribute significantly to molecular recognition and binding. The synthesis of guanidines is therefore a cornerstone of medicinal chemistry and drug development. Among the various methods available, the guanylation of primary amines using S-alkylisothiourea derivatives remains a popular and effective strategy. This guide provides a detailed comparison of two common reagents in this class: 2-Methyl-2-thiopseudourea sulfate (B86663) and S-Ethylisothiourea, offering experimental data and protocols to aid in reagent selection.

S-alkylisothiourea salts are among the most frequently used reagents for converting amines into guanidines.[1] The general mechanism involves the nucleophilic attack of an amine on the electrophilic carbon of the isothiourea, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a thiol byproduct yields the final guanidine (B92328) product. The choice between different S-alkylisothiourea derivatives often depends on factors such as reactivity, stability, reaction conditions, and the nature of the substrate.

Comparative Performance: 2-Methyl-2-thiopseudourea vs. S-Ethylisothiourea

Both 2-Methyl-2-thiopseudourea sulfate and S-Ethylisothiourea are effective guanylating agents, but they exhibit differences in reactivity, handling, and optimal reaction conditions. The selection often hinges on the specific requirements of the synthetic route, including the sensitivity of the starting amine and the desired purity of the final product.

FeatureThis compoundS-Ethylisothiourea (often as HBr or HI salt)
Form Crystalline sulfate saltCrystalline hydrohalide salt (e.g., HBr, HI)
Reactivity Generally considered a potent guanylating agent.Effective, but can sometimes require harsher conditions or longer reaction times compared to its methyl counterpart.
Typical Reaction pH Basic conditions (pH 8-11) are typically employed to ensure the amine is in its nucleophilic free base form.Also requires basic conditions, often achieved with aqueous or organic bases.
Reaction Conditions Commonly used in aqueous or alcoholic solutions at room temperature to moderate heat.Similar conditions to the methyl derivative, though refluxing may be necessary for less reactive amines.[1]
Byproducts Methanethiol (B179389) (methyl mercaptan), a volatile and odorous gas.[2]Ethanethiol (B150549) (ethyl mercaptan), also a volatile and odorous gas.
Handling/Safety The sulfate salt is generally stable and easy to handle. The primary hazard is the evolution of toxic and malodorous methanethiol during the reaction.[2]Hydrohalide salts are stable. The reaction liberates ethanethiol, requiring good ventilation.
Purification The guanidine product is often isolated by crystallization or chromatography. The volatility of methanethiol can simplify its removal from the reaction mixture.Purification methods are similar. The slightly higher boiling point of ethanethiol might make its complete removal more challenging than methanethiol.
Substrate Scope Broad applicability for primary and some secondary aliphatic and aromatic amines.Wide scope, effective for a variety of amines, though aniline (B41778) and other weakly nucleophilic amines may require more forcing conditions.[1][3]

Experimental Protocols & Methodologies

The following sections provide representative experimental procedures for the guanylation of a primary amine using both reagents.

General Workflow for Amine Guanylation

The overall process for guanylation using S-alkylisothiourea reagents is straightforward and can be visualized as a three-stage process: reactant preparation, reaction execution, and product isolation.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation Amine Dissolve Primary Amine in Solvent Reagent Add S-Alkylisothiourea Reagent Amine->Reagent Base Prepare Aqueous Base Solution (e.g., NaOH) Base->Reagent Stir Stir at RT or Heat (Monitor by TLC/LCMS) Reagent->Stir Extract Aqueous Workup/ Extraction Stir->Extract Purify Purify Product (Crystallization/Chromatography) Extract->Purify

Caption: General experimental workflow for amine guanylation.
Protocol 1: Guanylation using this compound

This protocol is adapted from established procedures for the guanylation of primary amines.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • Sodium hydroxide (B78521) (or other suitable base)

  • Water and an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous sodium sulfate

Procedure:

  • The primary amine is dissolved in water.

  • An aqueous solution of sodium hydroxide is added to adjust the pH to approximately 10-11, ensuring the amine is in its free base form.

  • This compound is added portion-wise to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude guanidine product, which can be further purified by crystallization or column chromatography.

Safety Note: This reaction produces methanethiol, a toxic and malodorous gas. All steps must be performed in a well-ventilated fume hood. Glassware should be quenched with bleach solution to neutralize residual thiol odors.[2]

Protocol 2: Guanylation using S-Ethylisothiourea Hydrobromide

This procedure is a general representation of guanylation with S-ethylisothiourea salts.

Materials:

  • Primary amine (1.0 eq)

  • S-Ethylisothiourea hydrobromide (1.0 - 1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 2.5 eq)

  • Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Ethyl acetate (B1210297) and water for workup

Procedure:

  • The primary amine is dissolved in DMF.

  • Triethylamine or DIPEA is added to the solution to act as a base.

  • S-Ethylisothiourea hydrobromide is added, and the mixture is stirred at room temperature or heated to 50-80°C. For less reactive amines, such as anilines, reflux conditions may be required.[1]

  • The reaction is monitored by TLC or LC-MS until the starting amine is consumed (typically 8-16 hours).

  • The reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The solution is washed sequentially with water and brine to remove DMF and excess reagents.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The resulting crude product is purified by flash chromatography or crystallization.

Safety Note: This reaction liberates ethanethiol. Ensure the procedure is conducted in an efficient fume hood.

Reaction Mechanism and Logical Relationships

The underlying mechanism for both reagents follows a common pathway. The amine acts as a nucleophile, attacking the sp2-hybridized carbon of the isothiourea. This addition-elimination sequence is fundamental to the formation of the guanidine moiety.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R'-NH2 (Primary Amine) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack GuanylatingAgent S-Alkylisothiourea (R = Me or Et) GuanylatingAgent->Tetrahedral Guanidine Guanidine Product Tetrahedral->Guanidine Elimination Thiol R-SH (Thiol Byproduct) Tetrahedral->Thiol

Caption: Simplified mechanism of amine guanylation.

Conclusion

Both this compound and S-Ethylisothiourea are robust and reliable reagents for the synthesis of guanidines from primary amines.

  • This compound is often favored for its high reactivity, which can lead to shorter reaction times or milder conditions. However, the volatility and potent odor of its methanethiol byproduct require stringent safety precautions.

  • S-Ethylisothiourea salts are equally effective and widely used. They may require slightly more forcing conditions for less nucleophilic amines but remain a versatile choice. The ethanethiol byproduct is also odorous and requires careful handling.

The ultimate decision between these two reagents will depend on the specific substrate, desired reaction conditions, and the laboratory's capacity for handling volatile thiols. For sensitive substrates that may degrade under heat, the higher reactivity of the S-methyl derivative at room temperature may be advantageous. For large-scale syntheses, factors like cost and ease of byproduct removal might also influence the choice. Researchers are encouraged to perform small-scale test reactions to determine the optimal reagent and conditions for their specific application.

References

A Comparative Analysis of Nitric Oxide Synthase Inhibitors: 2-Methyl-2-thiopseudourea Sulfate vs. L-NAME

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely utilized non-selective nitric oxide synthase (NOS) inhibitors: 2-Methyl-2-thiopseudourea sulfate (B86663), commonly known as S-methylisothiourea sulfate (SMIT), and Nω-nitro-L-arginine methyl ester (L-NAME). This document is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs by presenting a detailed analysis of their mechanisms of action, comparative efficacy based on experimental data, and relevant experimental protocols.

Mechanism of Action

Both 2-Methyl-2-thiopseudourea sulfate and L-NAME function as competitive inhibitors of all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS) by competing with the endogenous substrate, L-arginine, at the enzyme's active site.

This compound (SMIT) is a potent, direct-acting inhibitor from the isothiourea class. Its inhibitory action is immediate and reversible.

L-NAME , an L-arginine analog, acts as a prodrug. In vivo, it is hydrolyzed to its more potent active metabolite, Nω-nitro-L-arginine (L-NNA), which is responsible for the inhibition of NOS.[1] This conversion can result in a delayed onset of action compared to direct inhibitors.

Quantitative Comparison of Inhibitory Potency

Parameter2-Methyl-2-thiopseudourea (SMT)L-NAME / L-NNAReference
Target nNOS, eNOS, iNOS (non-selective)nNOS, eNOS, iNOS (non-selective)[2]
Ki (nNOS, human) 160 nML-NNA: Selective for constitutive isoforms[2]
Ki (eNOS, human) 200 nML-NNA: Selective for constitutive isoforms[2]
Ki (iNOS, human) 120 nM-[2]
EC50 (iNOS, murine macrophages) ~200-fold more potent than L-NO2Arg-[2]
In Vivo Efficacy Demonstrates in vivo activity, though cellular penetration may be a consideration. Elicits weak pressor responses at doses effective against iNOS.Widely used for in vivo studies, notably for inducing hypertension.[2]

Note: SMT refers to S-methylisothiourea, the active component of this compound. L-NNA is the active metabolite of L-NAME.

Experimental Data: In Vivo Hemodynamic Effects

A direct comparative study on the hemodynamic effects of this compound and L-NAME is not extensively documented. However, a study comparing a related isothiourea, S-methyl-L-thiocitrulline (SMTC), with L-NAME in conscious rats provides valuable insights into the potential differential effects on cardiovascular parameters. In this study, both drugs induced dose-dependent increases in blood pressure and decreases in heart rate. However, at lower doses, SMTC produced a more pronounced initial pressor effect, while L-NAME caused a greater and more sustained bradycardia.[3] At higher doses, the effects of L-NAME on blood pressure and regional vasoconstriction were generally greater than those of SMTC.[3]

Experimental Protocols

In Vitro NOS Activity Assay (Radiometric)

This protocol is a standard method for determining the inhibitory potency (IC50) of compounds against purified NOS isoforms.

1. Reagents and Materials:

  • Purified recombinant human nNOS, eNOS, or iNOS

  • L-[14C]arginine

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol)

  • Cofactors: NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4)

  • Calmodulin (for nNOS and eNOS)

  • This compound and L-NAME

  • Stop Buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA)

  • Dowex AG 50W-X8 cation exchange resin (Na+ form)

  • Scintillation cocktail and counter

2. Procedure:

  • Prepare serial dilutions of this compound and L-NAME.

  • In a reaction tube, combine the reaction buffer, cofactors, and the respective NOS isoform. For nNOS and eNOS, include calmodulin.

  • Add the inhibitor at various concentrations and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding L-[14C]arginine.

  • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Terminate the reaction by adding the stop buffer.

  • Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to separate the unreacted L-[14C]arginine from the product, L-[14C]citrulline.

  • Elute the L-[14C]citrulline with water and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Model: L-NAME-Induced Hypertension in Rats

This protocol describes a widely used method to induce hypertension for studying the effects of NOS inhibition in vivo.

1. Animal Model:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old, 250-300g)

2. Materials:

  • L-NAME

  • Drinking water

  • Blood pressure measurement system (e.g., tail-cuff plethysmography)

3. Procedure:

  • Acclimatize rats for at least one week with free access to standard chow and water.

  • Prepare a solution of L-NAME in drinking water at a concentration calculated to provide a daily dose of approximately 40 mg/kg. Prepare fresh solutions daily.

  • Provide the L-NAME solution as the sole source of drinking water for 4-8 weeks to establish sustained hypertension.

  • Monitor systolic and diastolic blood pressure and heart rate at baseline and at regular intervals (e.g., weekly) throughout the study using a non-invasive tail-cuff method.

  • For comparative studies, a separate group of animals would receive this compound, typically administered via intraperitoneal injection due to potential oral bioavailability issues, at an appropriate dose determined from pilot studies.

Signaling Pathways and Experimental Workflows

NOS_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Agonist Agonist Receptor Receptor Agonist->Receptor Ca2+ Ca2+ Receptor->Ca2+  Ca2+ influx Calmodulin Calmodulin Ca2+->Calmodulin NOS nNOS / eNOS Calmodulin->NOS Activates NO Nitric Oxide NOS->NO Produces L-Arginine L-Arginine L-Arginine->NOS Substrate sGC Soluble Guanylyl Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G cGMP->PKG Activates Physiological_Effects Vasodilation, Neurotransmission PKG->Physiological_Effects Inhibitor This compound L-NAME (as L-NNA) Inhibitor->NOS Inhibits

Caption: Canonical Nitric Oxide Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Potency Assessment cluster_invivo In Vivo Hemodynamic Comparison A1 Prepare Purified NOS Isoforms (nNOS, eNOS, iNOS) A2 Incubate with Serial Dilutions of This compound or L-NAME A1->A2 A3 Initiate Reaction with Radiolabeled L-Arginine A2->A3 A4 Measure Product Formation (L-Citrulline) A3->A4 A5 Calculate IC50 Values A4->A5 B1 Acclimatize Rats and Implant Telemetry Devices B2 Administer Vehicle, This compound, or L-NAME B1->B2 B3 Continuously Monitor Blood Pressure and Heart Rate B2->B3 B4 Analyze Hemodynamic Changes Over Time B3->B4 B5 Compare Dose-Response Effects B4->B5

Caption: Experimental Workflow for Comparing NOS Inhibitors.

Conclusion

Both this compound and L-NAME are effective non-selective inhibitors of nitric oxide synthase. The choice between them depends on the specific experimental goals.

  • This compound (SMIT) offers the advantage of being a direct-acting and highly potent inhibitor, particularly of iNOS, as demonstrated in in vitro studies.[2] However, its in vivo efficacy may be influenced by its pharmacokinetic properties, such as cellular permeability.

  • L-NAME is a well-established and widely used in vivo tool for studying the systemic effects of NOS inhibition, with a vast body of literature supporting its use in models like induced hypertension.[3] Its action as a prodrug results in a more gradual onset of inhibition.

For researchers investigating the acute effects of potent iNOS inhibition in vitro, this compound may be the preferred choice. For established in vivo models requiring sustained, systemic NOS inhibition, L-NAME remains a standard and reliable option. Careful consideration of the experimental context, including the desired onset and duration of action, is crucial for selecting the most appropriate inhibitor.

References

A Comparative Guide to the Efficacy of 2-Methyl-2-thiopseudourea Sulfate as an iNOS Inhibitor: In Vivo vs. In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 2-Methyl-2-thiopseudourea sulfate (B86663), also known as S-methylisothiourea (SMT), as an inhibitor of inducible nitric oxide synthase (iNOS) in both in vitro and in vivo settings. Its performance is objectively compared with other commonly used iNOS inhibitors, supported by experimental data and detailed methodologies.

Introduction to iNOS Inhibition

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) upon stimulation by pro-inflammatory cytokines and microbial products like lipopolysaccharide (LPS). While NO is a crucial signaling molecule, its overproduction by iNOS is implicated in the pathophysiology of various inflammatory diseases, septic shock, and neurodegenerative disorders. Consequently, the development of potent and selective iNOS inhibitors is a significant therapeutic goal. 2-Methyl-2-thiopseudourea sulfate has emerged as a potent iNOS inhibitor, and this guide aims to provide a detailed analysis of its efficacy relative to other inhibitors.

Comparative Efficacy of iNOS Inhibitors

The following tables summarize the quantitative data on the inhibitory activity of this compound and its alternatives against iNOS.

In Vitro Inhibitory Efficacy
InhibitorCell Type/Enzyme SourceStimulant (if applicable)IC50 / EC50Reference
This compound (SMT) Murine Macrophages (J774.2)LPSEC50: 6 µM[1][2]
Rat Aortic Smooth Muscle CellsLPSEC50: 2 µM[1][2]
1400W Human iNOS-Kd ≤ 7 nM[3]
Murine Microglial Cells (BV-2)LPSReduces NO production[3]
RAW 264.7 CellsLPS/IFNγIC50: 1.5 µM[4]
L-NIL (L-N6-(1-iminoethyl)lysine) Mouse iNOS-IC50: 3.3 µM[5]
WIDR/iNOS cells-IC50: 595 µM[6]
Aminoguanidine Mouse iNOS-IC50: 2.1 µM[7]
Rat β-cell insulinoma (RINm5F)Interleukin-1βEquip-otent to L-NMA[8]
In Vivo Inhibitory Efficacy
InhibitorAnimal ModelConditionDosageEffectReference
This compound (SMT) Anesthetized RatsLPS-induced hypotension0.01-3 mg/kg (i.v.)Dose-dependently reverses hypotension.[2][9]
MiceLPS-induced septic shock1 mg/kg (i.p.)Improves 24-hour survival.[1][10]
MiceLPS-induced septic shock5 mg/kg (i.p.)Attenuates rises in plasma transaminases, bilirubin, and creatinine.[1][10]
1400W RatsEndotoxin-induced vascular injury->50-fold more potent against iNOS than eNOS.[11]
RatsIleum leakage0.1-10 mg/kg (s.c.)EC50 of 0.16 mg/kg.[3]
MiceEMT6 murine mammary adenocarcinoma10-12 mg/kg/h (infusion)Significant reduction in tumor weight.[12]
L-NIL (L-N6-(1-iminoethyl)lysine) MiceLPS challenge0.15% in drinking waterStrong decrease in serum nitrite (B80452) levels.[6]
RatsBurn injury60 mg/kg (i.p., b.i.d.)Reverted elevated GSK-3β activity in skeletal muscle.[13]
Aminoguanidine MiceLPS-treated100 mg/kg (oral)68% inhibition of NO production.[7]

Signaling Pathways and Experimental Workflows

Lipopolysaccharide (LPS)-Induced iNOS Expression Pathway

Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of iNOS expression. The signaling cascade is initiated by the binding of LPS to Toll-like receptor 4 (TLR4) on the surface of immune cells such as macrophages. This binding triggers a downstream signaling cascade involving myeloid differentiation primary response 88 (MyD88) and ultimately leads to the activation of transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). These transcription factors then bind to the promoter region of the iNOS gene, initiating its transcription and subsequent translation into the iNOS enzyme.

LPS_iNOS_Pathway cluster_nucleus Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK MAPK MAPK Pathways (ERK, p38, JNK) MyD88->MAPK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor phosphorylates & degrades NFkB NF-κB IKK->NFkB activates iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene AP1 AP-1 MAPK->AP1 AP1->iNOS_Gene Nucleus Nucleus iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein translation NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production catalyzes

Caption: LPS-induced iNOS expression signaling pathway.

General Experimental Workflow for In Vitro iNOS Inhibition Assay

The in vitro assessment of iNOS inhibitors typically involves stimulating cultured cells, such as macrophage cell lines (e.g., RAW 264.7), with an inflammatory agent like LPS to induce iNOS expression. The test compound is then added, and the production of nitric oxide is quantified, often by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

InVitro_Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) Pretreatment 2. Pre-treatment with iNOS Inhibitor Cell_Culture->Pretreatment Stimulation 3. Stimulation with LPS/IFN-γ Pretreatment->Stimulation Incubation 4. Incubation (e.g., 24 hours) Stimulation->Incubation Supernatant_Collection 5. Collect Culture Supernatant Incubation->Supernatant_Collection Griess_Assay 6. Griess Assay for Nitrite Quantification Supernatant_Collection->Griess_Assay Data_Analysis 7. Data Analysis (IC50 Calculation) Griess_Assay->Data_Analysis

Caption: Workflow for in vitro iNOS inhibition assay.

Experimental Protocols

In Vitro iNOS Activity Assay (Griess Assay)

This protocol is a common method for determining iNOS activity by measuring nitrite concentration in cell culture supernatants.

1. Cell Culture and Treatment:

  • Plate a suitable cell line (e.g., RAW 264.7 murine macrophages) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test inhibitor (e.g., this compound) for 1 hour.

2. Induction of iNOS Expression:

  • Stimulate the cells with an iNOS-inducing agent, such as lipopolysaccharide (LPS; 1 µg/mL) and interferon-gamma (IFN-γ; 10 ng/mL).

  • Include control wells with untreated cells and cells treated only with the stimulant.

3. Incubation:

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

4. Nitrite Quantification (Griess Assay):

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve using known concentrations of sodium nitrite should be prepared to calculate the nitrite concentration in the samples.

5. Data Analysis:

  • Calculate the percentage of inhibition of nitrite production for each inhibitor concentration compared to the stimulated control.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of iNOS activity, by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Assessment of iNOS Inhibition (Rodent Model of Endotoxemia)

This protocol describes a common in vivo model to evaluate the efficacy of iNOS inhibitors in a systemic inflammation context.

1. Animal Model:

  • Use male Sprague-Dawley rats or C57BL/6 mice. Acclimatize the animals for at least one week before the experiment.

2. Induction of Endotoxemia:

  • Induce endotoxemia by administering a single intraperitoneal (i.p.) or intravenous (i.v.) injection of LPS (e.g., 10 mg/kg).

3. Inhibitor Administration:

  • Administer the test inhibitor (e.g., this compound) at various doses through a suitable route (e.g., i.p., i.v., or oral gavage) either before or after the LPS challenge, depending on the study design (prophylactic or therapeutic).

4. Monitoring and Sample Collection:

  • Monitor key physiological parameters such as mean arterial blood pressure (in anesthetized animals) continuously.

  • At a predetermined time point (e.g., 6 or 24 hours post-LPS), collect blood samples via cardiac puncture for the measurement of plasma nitrite/nitrate (B79036) levels and other biochemical markers of organ damage (e.g., ALT, AST, creatinine).

  • Tissues can also be harvested for analysis of iNOS expression (e.g., by Western blot or immunohistochemistry).

5. Measurement of Nitrite/Nitrate:

  • Deproteinize plasma samples (e.g., using a filtration unit).

  • Measure the total nitrite and nitrate concentration using a commercially available kit, which typically involves the enzymatic conversion of nitrate to nitrite by nitrate reductase, followed by the Griess reaction.

6. Data Analysis:

  • Compare the physiological parameters and biochemical markers between the vehicle-treated LPS group and the inhibitor-treated LPS groups.

  • Analyze the dose-dependent effects of the inhibitor on LPS-induced changes. Statistical significance is determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).

Conclusion

This compound (SMT) demonstrates potent inhibitory activity against iNOS both in vitro and in vivo.[1][2] Its efficacy is comparable to or, in some cases, greater than other established iNOS inhibitors. In vitro, SMT effectively reduces NO production in stimulated macrophage and smooth muscle cell lines.[1][2] In vivo, it has shown significant protective effects in rodent models of septic shock, including the reversal of hypotension and improvement in survival rates.[1][9][10] The choice of an appropriate iNOS inhibitor for research or therapeutic development will depend on the specific application, considering factors such as potency, selectivity for iNOS over other NOS isoforms, pharmacokinetic properties, and the experimental model being used. This guide provides a foundational comparison to aid researchers in making informed decisions for their studies.

References

A Comparative Guide to Guanylating Agents: 2-Methyl-2-thiopseudourea sulfate vs. N,N'-di-Boc-S-methylisothiourea

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic introduction of a guanidinium (B1211019) group is a cornerstone of synthesizing a diverse range of biologically active molecules. The choice of the guanylating agent is critical, directly influencing reaction efficiency, substrate scope, and the need for subsequent protecting group manipulations. This guide provides an objective comparison of two commercially available S-methylisothiourea-based reagents: the unprotected 2-Methyl-2-thiopseudourea sulfate (B86663) and the protected N,N'-di-Boc-S-methylisothiourea.

This comparison delves into their chemical properties, reactivity, and performance in guanylation reactions, supported by available experimental data. Detailed methodologies for key experiments are provided to enable researchers to make informed decisions for their specific synthetic challenges.

Chemical Properties and Structure

A fundamental understanding of the chemical properties of each reagent is essential for their effective application. The key characteristics are summarized below.

Property2-Methyl-2-thiopseudourea sulfateN,N'-di-Boc-S-methylisothiourea
Synonyms S-Methylisothiourea sulfate, Methyl carbamimidothioate sulfate1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea
CAS Number 867-44-7107819-90-9
Molecular Formula C₂H₈N₂O₄S₂C₁₂H₂₂N₂O₄S
Molecular Weight 188.23 g/mol 290.38 g/mol
Appearance White crystalline powderWhite to off-white powder
Key Feature Unprotected guanidino groupGuanidino nitrogens are protected with tert-butoxycarbonyl (Boc) groups
Primary Application Direct synthesis of unprotected guanidines, precursor for various pharmaceuticals and agrochemicals.[1]Synthesis of Boc-protected guanidines, allowing for subsequent selective deprotection.[2]

Performance in Guanylation Reactions

The choice between these two reagents often hinges on whether the desired product is a protected or unprotected guanidine. N,N'-di-Boc-S-methylisothiourea is the reagent of choice for introducing a guanidinyl moiety that requires protection for subsequent synthetic steps. In contrast, this compound offers a more direct route to unprotected guanidines.

ReagentAmine SubstrateReaction ConditionsYield (%)Reference
This compound2-(3-chloropyrid-2-ylmethylthio)ethylamineWater, reflux, 3 hoursNot ReportedPrepChem.com
N,N'-di-Boc-S-methylisothiourea (polymer-bound)PropylamineTHF, room temperature, 40 hours100%Sigma-Aldrich
N,N'-di-Boc-S-methylisothioureaBenzylamineHgCl₂, Et₃N, CH₂Cl₂, room temperature, 12 hours95%BroadPharm
N,N'-di-Boc-S-methylisothioureaVarious primary aminesN-Iodosuccinimide (NIS), Et₃N, CH₂Cl₂, room temperature, 3-22 hours15-88%A paper on NIS-promoted guanylation

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting synthetic procedures. Below are representative experimental protocols for guanylation reactions using each reagent.

Protocol 1: Synthesis of a Guanidine Sulfate using this compound

This protocol describes a straightforward approach to synthesizing an unprotected guanidine.

Procedure:

  • A solution of 3-chloro-2-((2-aminoethyl)thiomethyl) pyridine (B92270) (22.4 g) and S-methylisothiourea sulphate (15.1 g) in water (100 ml) is prepared.

  • The reaction mixture is heated under reflux for 3 hours.

  • The solution is then concentrated, followed by acidification with sulfuric acid.

  • Dilution with ethanol (B145695) affords the desired 2-[3-chloro-2-pyridyl)methylthio)ethyl]guanidine sulphate.

Source: Adapted from PrepChem.com

Protocol 2: Synthesis of a Boc-Protected Guanidine using N,N'-di-Boc-S-methylisothiourea

This protocol is a common procedure for the guanylation of a primary amine to yield a di-Boc-protected guanidine.

Procedure:

  • To a solution of the primary amine (1.0 eq) and triethylamine (B128534) (2.0 eq) in dichloromethane, add N,N'-di-Boc-S-methylisothiourea (1.1 eq).

  • To this mixture, add mercury (II) chloride (1.1 eq) and stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through celite and the filtrate is washed with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired N,N'-di-Boc-protected guanidine.

Source: This is a general procedure based on common practices in organic synthesis.

Visualizing the Chemistry: Diagrams and Workflows

To further clarify the chemical transformations and experimental setups, the following diagrams are provided.

G cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Amine Primary/Secondary Amine (R-NH₂) Reaction_Vessel Reaction (Solvent, Base/Promoter) Amine->Reaction_Vessel Guanylating_Agent Guanylating Agent Guanylating_Agent->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product Guanidine Derivative Purification->Product

Caption: A generalized workflow for a typical guanylation reaction.

G cluster_reagent1 This compound cluster_reagent2 N,N'-di-Boc-S-methylisothiourea r1 H₂N-C(=NH)-S-CH₃ · ½H₂SO₄ r2 Boc-HN-C(=N-Boc)-S-CH₃

Caption: Chemical structures of the two guanylating agents.

Conclusion

The selection between this compound and N,N'-di-Boc-S-methylisothiourea is primarily dictated by the synthetic strategy and the desired final product.

  • This compound is a cost-effective and direct reagent for the synthesis of unprotected guanidines . Its application is straightforward, particularly in aqueous media, making it suitable for certain applications where the free guanidinium group is desired in the final molecule without additional deprotection steps.

  • N,N'-di-Boc-S-methylisothiourea is a versatile reagent for the synthesis of Boc-protected guanidines . The Boc protecting groups offer orthogonality, allowing for selective deprotection under acidic conditions, which is crucial in multi-step syntheses of complex molecules. While generally requiring an activating agent and organic solvents, it provides high yields and is compatible with a broad range of substrates.

For researchers in drug development and complex organic synthesis, the ability to protect the highly basic guanidinium group makes N,N'-di-Boc-S-methylisothiourea a more frequently utilized reagent. However, for more direct synthetic routes to simple guanidine-containing compounds, this compound remains a valuable and economical choice. The experimental data and protocols provided in this guide should assist researchers in selecting the most appropriate reagent and conditions for their specific synthetic needs.

References

A Head-to-Head Comparison: 2-Methyl-2-thiopseudourea Sulfate vs. Cyanamide for Guanidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the guanidine (B92328) functional group is a critical step in the development of numerous therapeutic agents. The choice of the guanylating agent can significantly impact reaction efficiency, substrate scope, and overall yield. This guide provides a detailed comparison of two common reagents for this transformation: 2-Methyl-2-thiopseudourea sulfate (B86663) and cyanamide (B42294), supported by experimental data and protocols.

The guanidinium (B1211019) group, with its unique electronic and structural properties, is a key pharmacophore in a wide range of biologically active molecules. Its ability to form strong hydrogen bonds and exist as a delocalized cation at physiological pH makes it a crucial moiety for molecular recognition at biological targets. Consequently, the efficient and reliable synthesis of guanidines is of paramount importance. This guide will delve into the performance of 2-Methyl-2-thiopseudourea sulfate and cyanamide, offering a clear and objective comparison to aid in the selection of the optimal reagent for your specific synthetic needs.

At a Glance: Key Differences

FeatureThis compoundCyanamide
Reagent Type Direct Guanylating AgentC1 Building Block
Reaction Conditions Typically requires heating in aqueous or alcoholic solutions.Can be used under mild, catalytic conditions (e.g., Sc(OTf)₃ in water) or harsher, high-temperature conditions.
Byproducts Methyl mercaptan (volatile, odorous)Dicyandiamide (can be a significant byproduct under certain conditions).
Substrate Scope Generally good for primary and some secondary amines.Broad, including water-soluble substrates like peptides under catalytic conditions.
Handling Solid, relatively stable.Can be hazardous; older methods may involve toxic reagents like cyanogen (B1215507) bromide.[1]

In-Depth Analysis: Performance and Applications

This compound: The Direct Approach

This compound, also known as S-methylisothiourea sulfate, is a widely used reagent that directly installs the guanidino group onto an amine. The reaction proceeds via nucleophilic attack of the amine on the isothiourea, with the subsequent elimination of the volatile and odorous byproduct, methyl mercaptan.

Advantages:

  • Direct Guanidinylation: Offers a straightforward route to monosubstituted guanidines.

  • Good Yields with Primary Amines: Generally provides good to excellent yields with a range of primary aliphatic and aromatic amines.

Disadvantages:

  • Formation of Methyl Mercaptan: The release of this volatile and foul-smelling byproduct requires the use of a well-ventilated fume hood and appropriate safety precautions.

  • Reaction Conditions: Often requires elevated temperatures (reflux) to proceed to completion.

Quantitative Data:

Amine SubstrateProductYield (%)Reference
BenzylamineBenzylguanidine89 (as the bis-Boc protected derivative)[2]
AnilinePhenylguanidine85 (as the bis-Boc protected derivative)[2]
PyrrolidineN,N'-Pentamethyleneguanidine96 (as the bis-Boc protected derivative)[2]

Note: The yields reported are for the corresponding protected guanidines, which are often prepared to facilitate purification and handling.

Cyanamide: A Versatile but Potentially Complex Route

Cyanamide is a fundamental C1 building block for guanidine synthesis. Its reactivity can be harnessed through various methods, ranging from harsh, high-temperature conditions to milder, catalytic approaches. The development of a scandium(III) triflate-catalyzed reaction in water represents a significant advancement, offering a more environmentally friendly and efficient route.[3]

Advantages:

  • Versatility: Can be used to synthesize a wide variety of substituted guanidines.

  • Mild Catalytic Conditions: The scandium-catalyzed method allows for reactions to be performed in water at moderate temperatures, making it suitable for sensitive and water-soluble substrates.[3]

  • High Yields under Catalytic Conditions: The catalytic approach can provide excellent yields (up to 95%).[3]

Disadvantages:

  • Potential for Side Reactions: Under non-catalyzed or harsh conditions, cyanamide can dimerize to form dicyandiamide, reducing the yield of the desired guanidine.

  • Harsh Traditional Methods: Older methods often require high temperatures or the use of hazardous reagents.

  • Toxicity: Cyanamide itself can be a hazardous substance.

Quantitative Data (Scandium(III) Triflate Catalyzed Method):

Amine SubstrateReaction Time (h)Yield (%)Reference
Aniline1295[3]
4-Methoxy-aniline1292[3]
Benzylamine685[3]
Cyclohexylamine688[3]

Experimental Protocols

Protocol 1: Guanidinylation using this compound (General Procedure)

A solution of the primary amine (1.0 eq.) and this compound (1.05 eq.) in water or ethanol (B145695) is heated to reflux for 3-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to afford the desired guanidine salt.

Protocol 2: Scandium(III) Triflate Catalyzed Guanidinylation using Cyanamide

To a solution of the amine (1.0 mmol) in water (2.0 mL) is added cyanamide (1.5 mmol) and scandium(III) triflate (0.1 mmol, 10 mol%). The reaction mixture is stirred at 100 °C for the time indicated in the table above. After cooling to room temperature, the product is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography to give the desired guanidine.[3]

Visualizing the Pathways

To further illustrate the synthetic processes, the following diagrams outline the reaction mechanisms and a general experimental workflow.

reaction_mechanisms cluster_thiopseudourea This compound Pathway cluster_cyanamide Sc(OTf)₃ Catalyzed Cyanamide Pathway thiopseudourea 2-Methyl-2-thiopseudourea Sulfate intermediate1 Tetrahedral Intermediate thiopseudourea->intermediate1 amine1 R-NH₂ amine1->thiopseudourea Nucleophilic Attack guanidine1 R-NH-C(=NH₂⁺)-NH₂ (Guanidinium Salt) intermediate1->guanidine1 Elimination me_sh CH₃SH (Methyl Mercaptan) intermediate1->me_sh cyanamide H₂N-C≡N (Cyanamide) activated_complex [Sc]-N=C=NH (Activated Carbodiimide) cyanamide->activated_complex Coordination sc_catalyst Sc(OTf)₃ sc_catalyst->activated_complex guanidine2 R-NH-C(=NH)-NH₂ (Guanidine) activated_complex->guanidine2 amine2 R-NH₂ amine2->activated_complex Nucleophilic Attack guanidine2->sc_catalyst Catalyst Regeneration

Caption: Reaction mechanisms for guanidine synthesis.

experimental_workflow start Start reagents Combine Amine and Guanylating Agent (and Catalyst if applicable) start->reagents reaction Heat/Stir for Specified Time reagents->reaction workup Aqueous Workup/ Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product Isolated Guanidine Product purification->product

Caption: General experimental workflow for guanidine synthesis.

Conclusion

Both this compound and cyanamide are effective reagents for the synthesis of guanidines, each with its own set of advantages and disadvantages.

This compound is a reliable choice for the direct guanidinylation of primary amines, particularly when a straightforward, albeit potentially odorous, procedure is desired.

Cyanamide , especially when used in conjunction with a scandium(III) triflate catalyst, offers a modern, mild, and highly efficient alternative. This method is particularly advantageous for its broad substrate scope, including sensitive and water-soluble molecules, and its avoidance of harsh conditions and toxic byproducts associated with older cyanamide-based protocols.

The selection of the optimal reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired scale, and available laboratory resources. For syntheses requiring mild conditions and compatibility with a wide range of functional groups, the catalytic cyanamide approach presents a compelling option. For more routine guanidinylations of simple amines, this compound remains a viable and effective choice.

References

A Researcher's Guide to Guanylating Agents: A Cost-Benefit Analysis for Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in drug discovery and development, the strategic incorporation of the guanidinium (B1211019) group is a frequent necessity, given its prevalence as a key pharmacophore in numerous biologically active compounds. The choice of guanylating agent is a critical decision that profoundly influences reaction efficiency, substrate scope, product purity, and overall project cost. This guide provides an objective, data-driven comparison of common guanylating agents to aid researchers in making informed decisions for their synthetic challenges.

Core Principles of Cost-Benefit Analysis in Synthesis

A thorough cost-benefit analysis in the context of selecting a guanylating agent extends beyond the simple price-per-gram of the reagent. A holistic evaluation must consider:

  • Reagent Cost: The direct purchase price of the agent, factored by its molecular weight and the stoichiometry required for the reaction.

  • Yield and Throughput: Higher yields translate to lower effective cost of the final product and reduced waste. Faster reaction times improve throughput, a critical factor in high-throughput screening and lead optimization.

  • Reaction Conditions: The need for specialized equipment, inert atmospheres, or extreme temperatures can add significant indirect costs.

  • Work-up and Purification: Complex purification procedures involving chromatography can be time-consuming and costly in terms of solvents and materials, especially at scale.

  • Safety and Handling: Highly toxic or unstable reagents may require specialized handling procedures and personal protective equipment (PPE), increasing operational costs and safety risks.

  • Substrate Scope: A versatile reagent that is effective across a wide range of substrates can be more cost-effective in the long run than a cheaper but more limited agent.

Performance Comparison of Common Guanylating Agents

The selection of a guanylating agent is often a trade-off between reactivity, stability, and cost. The following tables summarize the performance of several common agents based on available experimental data.[1][2]

Guanylating AgentStructureMolecular WeightPrice (USD/g)
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine 310.35 g/mol ~$54 - $95
N,N'-Di-Boc-S-methylisothiourea 290.38 g/mol ~$3 - $4
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) 391.35 g/mol ~$275
Guanylating AgentTypical SubstratesTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Primary and some secondary amines.[1]2 - 24 hours[1]>95% for primary amines[1]Good yields, mild conditions, stable reagent.[2]Slower reaction times compared to more reactive agents.[2]
N,N'-Di-Boc-S-methylisothiourea Primary and secondary amines.12 - 24 hours80 - 100%Cost-effective, high efficiency in some applications.[2]Can require harsher conditions or promoters (e.g., HgCl2, AgNO3), potential for side products.[2]
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) Primary and secondary aliphatic and aromatic amines, including sterically hindered ones.1 - 4 hours[2]>90%[3]High reactivity, excellent yields, broad substrate scope.[2][3]Higher cost, may be less stable, requires deprotection.[1][2]

Experimental Protocols

Detailed and reproducible protocols are essential for achieving high efficiency in guanylation reactions. The following are generalized procedures for the guanylation of a primary amine using the compared reagents.

Protocol 1: Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol is adapted for a generic primary amine and is known for its mild conditions and high yields.[1]

Materials:

  • Primary amine (1.0 equiv)

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05-1.2 equiv)[1]

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))[1]

  • Round-bottomed flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (rotary evaporator, chromatography supplies)

Procedure:

  • In a round-bottomed flask, dissolve the primary amine (1.0 equiv) in the chosen anhydrous solvent.

  • Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05-1.2 equiv) to the solution.[1]

  • Stir the reaction mixture at room temperature. For less reactive amines, gentle heating may be required.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to yield the desired N,N'-di-Boc-protected guanidine (B92328).[1]

Protocol 2: Guanidinylation using N,N'-Di-Boc-S-methylisothiourea with Silver Nitrate (B79036)

This protocol utilizes a common promoter, silver nitrate, to facilitate the reaction.

Materials:

  • Primary amine (1.0 equiv)

  • N,N'-Di-Boc-S-methylisothiourea (1.02 equiv)

  • Silver Nitrate (AgNO₃) (1.09 equiv)

  • Triethylamine (B128534) (Et₃N) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a stirring solution of the primary amine (1.0 equiv) in anhydrous DMF at 0 °C, add N,N'-Di-Boc-S-methylisothiourea (1.02 equiv) and triethylamine (3.0 equiv).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add silver nitrate (1.09 equiv) in one portion.

  • Continue stirring at 0 °C for 3 hours, then allow the reaction to warm to room temperature overnight.

  • Filter the solution through celite to remove silver salts.

  • Perform an aqueous work-up, extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel flash chromatography.

Protocol 3: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

This protocol is highly effective for a wide range of primary and secondary amines, including those that are sterically hindered or less reactive.[2]

Materials:

  • Primary amine (1.0 equiv)

  • N,N'-Di-Boc-N''-triflylguanidine (1.05 equiv)[2]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[2]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)[2]

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve the primary amine (1.0 equiv) in the anhydrous solvent in a round-bottomed flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the base (TEA or DIPEA, 1.5 equiv) to the solution and stir for 5 minutes at room temperature.[2]

  • Add N,N'-Di-Boc-N''-triflylguanidine (1.05 equiv) in one portion.[2]

  • Stir the reaction mixture at room temperature for 1-4 hours.[2]

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting di-Boc-protected guanidine by flash column chromatography.[2]

Decision-Making Workflow for Guanylating Agent Selection

The choice of the optimal guanylating agent depends on a variety of factors specific to the project. The following workflow, presented as a Graphviz diagram, can guide researchers in their decision-making process.

G cluster_input Project Requirements cluster_reagents Recommended Guanylating Agent start Define Project Needs cost Cost Sensitivity? start->cost scale Reaction Scale? cost->scale Low isothiourea N,N'-Di-Boc-S-methylisothiourea cost->isothiourea High substrate Substrate Reactivity? scale->substrate Large (Process) triflyl N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) scale->triflyl Small (R&D) substrate->triflyl Low (Hindered/Unreactive) pyrazole N,N'-Di-Boc-1H-pyrazole-1-carboxamidine substrate->pyrazole High (Primary/Unhindered) isothiourea->pyrazole Consider if work-up is an issue

References

A Comparative Guide to Green Chemistry Alternatives for Traditional Guanylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Shift Towards Sustainable Guanidine (B92328) Synthesis

The guanidinium (B1211019) group is a critical structural motif in a vast array of pharmaceuticals and biologically active molecules. Its synthesis, traditionally reliant on harsh reagents and producing significant hazardous waste, is undergoing a green transformation. This guide provides an objective comparison of emerging green chemistry alternatives to traditional guanylation methods, supported by experimental data and detailed protocols, to aid researchers in adopting more sustainable and efficient synthetic strategies.

At a Glance: Performance Comparison of Guanylation Methods

The following table summarizes the key performance indicators for various traditional and green guanylation methods, offering a clear comparison of their efficiency and environmental impact.

MethodGuanylating AgentCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Traditional: Mercury(II)-Mediated N,N'-di-Boc-thioureaHgCl₂THFRT1-285-95High yields, fast reactionsHighly toxic mercury waste, stoichiometric heavy metal use
Traditional: Cyanamide-Based Cyanamide (B42294)Acid/BaseWater/OrganicHigh Temp12-2440-70Inexpensive reagentUse of toxic and difficult to handle cyanamide, often requires harsh conditions
Green: Zinc-Catalyzed Carbodiimide (DCC)(Ar-BIAO)ZnCl₂ (10 mol%)Toluene901255-95[1]High atom economy, good to excellent yields, broad substrate scopeRequires inert atmosphere, elevated temperatures
Green: Visible-Light Photocatalysis Thiourea (B124793)Ru(bpy)₃Cl₂ (1-5 mol%)Water/Ethanol (B145695)RT12-2470-95[2]Uses benign solvents, ambient temperature, energy-efficientLonger reaction times, catalyst can be expensive
Green: Electrochemical Synthesis Isothiocyanate/AmineNaI (mediator)Aqueous mediaRT2-4Fair to Excellent[3]Avoids hazardous reagents, cost-effective, step-economicalRequires specialized electrochemical setup

Delving Deeper: Experimental Protocols

For researchers looking to implement these methods, the following sections provide detailed experimental protocols for key traditional and green guanylation reactions.

Traditional Method 1: Mercury(II)-Mediated Guanylation of Amines

This method, while effective, is increasingly being replaced due to the extreme toxicity of mercury compounds.

Reaction: Guanylation of primary amines using N,N'-di-Boc-thiourea activated by mercury(II) chloride.

Experimental Protocol:

  • To a solution of N,N'-di-Boc-thiourea (1.1 equiv.) and triethylamine (B128534) (2.5 equiv.) in anhydrous THF at 0 °C is added a solution of the primary amine (1.0 equiv.) in anhydrous THF.

  • A solution of mercury(II) chloride (1.1 equiv.) in anhydrous THF is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 1-2 hours and monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the mercury salts.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to afford the desired N,N'-di-Boc-guanidine.

Waste Disposal and Safety:

  • Hazard: Mercury(II) chloride is highly toxic, corrosive, and an environmental hazard.[4]

  • Waste Management: All mercury-containing waste, including the Celite pad and any contaminated glassware, must be collected in a designated, sealed hazardous waste container.[5][6] This waste requires specialized disposal by a certified hazardous waste facility.[5][6] Accidental spills must be treated immediately with a mercury absorbent.[6]

Traditional Method 2: Guanylation using Cyanamide

The use of cyanamide is a long-standing method, but its toxicity and the often harsh reaction conditions are significant drawbacks.

Reaction: Guanylation of an aromatic amine with calcium cyanamide.

Experimental Protocol:

  • A mixture of the aniline (B41778) derivative (1.0 equiv.) and calcium cyanamide (1.2 equiv.) in a suitable solvent (e.g., water or an organic solvent) is prepared.

  • An acid catalyst (e.g., hydrochloric acid) is added, and the mixture is heated to reflux for 12-24 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled, and the pH is adjusted with a base.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • Purification is typically achieved by crystallization or column chromatography.

Safety Considerations:

  • Hazard: Cyanamide is a toxic and reactive compound. Calcium cyanamide can release toxic hydrogen cyanide gas upon contact with acid.

  • Precautions: All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Green Alternative 1: Zinc-Catalyzed Guanylation

This method offers a more sustainable approach by utilizing a less toxic metal catalyst and an atom-economical reaction with carbodiimides.

Reaction: Zinc-catalyzed addition of aromatic amines to N,N'-dicyclohexylcarbodiimide (DCC).

Experimental Protocol: [1]

  • In a glovebox, the zinc pre-catalyst, (Ar-BIAO)ZnCl₂ (0.1 mmol, 10 mol%), is loaded into a Schlenk tube with 5 mL of toluene.

  • The aromatic amine (1 mmol, 1 equiv.) and N,N'-dicyclohexylcarbodiimide (1 mmol, 1 equiv.) are subsequently added to the Schlenk tube.

  • The reaction mixture is stirred in an oil bath at 90 °C for 12 hours.

  • After the reaction, the solvent is evaporated under vacuum.

  • The residue is dissolved in hexane (B92381) and stirred for 6 hours.

  • The solvent is evaporated to yield the solid guanidine product. The yield is calculated from the weight of the obtained compound.[1]

Quantitative Data for Zinc-Catalyzed Guanylation of Various Aromatic Amines: [1]

EntryAmineProductYield (%)
1AnilineN,N'-dicyclohexyl-N''-phenylguanidine81
24-MethylanilineN,N'-dicyclohexyl-N''-(p-tolyl)guanidine95
34-MethoxyanilineN,N'-dicyclohexyl-N''-(4-methoxyphenyl)guanidine92
44-ChloroanilineN''-(4-chlorophenyl)-N,N'-dicyclohexylguanidine75
52,6-DimethylanilineN,N'-dicyclohexyl-N''-(2,6-dimethylphenyl)guanidine65

Green Alternative 2: Visible-Light Photocatalytic Guanylation

This innovative approach harnesses the energy of visible light to drive the guanylation reaction, offering a highly energy-efficient and environmentally friendly pathway.

Reaction: Photocatalytic conversion of thioureas to guanidines using Ru(bpy)₃Cl₂ as a photocatalyst.[2]

Experimental Protocol: [2]

  • A mixture of the thiourea (0.2 mmol), the amine (0.4 mmol), and Ru(bpy)₃Cl₂ (1-5 mol%) is prepared in a mixture of water and ethanol (1:1, 2 mL) in a vial.

  • Potassium carbonate (2.0 equiv.) is added as a base.

  • The vial is sealed and irradiated with a visible light source (e.g., a blue LED lamp) at room temperature for 12-24 hours with stirring.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Quantitative Data for Visible-Light Photocatalytic Guanylation: [2][7]

EntryThioureaAmineProductYield (%)
1N,N'-diphenylthioureaMorpholine4-(N,N'-diphenylcarbamimidoyl)morpholine92
2N,N'-diphenylthioureaPiperidine1-(N,N'-diphenylcarbamimidoyl)piperidine88
3N,N'-di(p-tolyl)thioureaBenzylamine1-benzyl-2,3-di-p-tolylguanidine85
4N,N'-bis(4-methoxyphenyl)thioureaCyclohexylamine1-cyclohexyl-2,3-bis(4-methoxyphenyl)guanidine90
5N-phenylthioureaAniline1,2,3-triphenylguanidine78

Green Alternative 3: Electrochemical Guanylation

Electrosynthesis provides a reagent-free and mild approach to guanylation, avoiding the use of chemical oxidants or catalysts.

Reaction: Electrochemical synthesis of guanidines from isothiocyanates and amines.[3]

Experimental Protocol: [3]

  • In an undivided electrochemical cell equipped with a graphite (B72142) anode and a platinum cathode, a solution of the isothiocyanate (1.0 equiv.), the amine (1.2 equiv.), and sodium iodide (0.2 equiv.) as a mediator is prepared in an aqueous medium.

  • A constant current is applied to the cell at room temperature.

  • The reaction is monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, the electrolyte is removed, and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated to afford the guanidine product, which may be further purified by chromatography if necessary.

Visualizing the Pathways: Traditional vs. Green Guanylation

The following diagrams, generated using Graphviz, illustrate the conceptual workflows of traditional and green guanylation methods, highlighting the reduction in hazardous steps and waste in the greener alternatives.

Traditional_Guanylation cluster_traditional Traditional Guanylation Start_T Starting Materials (Amine, Guanylating Agent) Reagent_T Addition of Hazardous Reagent (e.g., HgCl₂, Cyanamide) Start_T->Reagent_T Reaction_T Harsh Reaction Conditions (High Temp, Long Time) Reagent_T->Reaction_T Workup_T Complex Workup & Purification Reaction_T->Workup_T Waste_T Generation of Hazardous Waste Reaction_T->Waste_T Workup_T->Waste_T Product_T Guanidine Product Workup_T->Product_T

Caption: Workflow of traditional guanylation methods.

Green_Guanylation cluster_green Green Guanylation Start_G Starting Materials (Amine, Greener Reagent) Catalyst_G Catalytic or Energy Input (e.g., Zn-catalyst, Light, Electricity) Start_G->Catalyst_G Reaction_G Mild Reaction Conditions (RT, Lower Temp) Catalyst_G->Reaction_G Workup_G Simpler Workup & Purification Reaction_G->Workup_G Waste_G Reduced or Benign Waste Generation Reaction_G->Waste_G Product_G Guanidine Product Workup_G->Product_G

Caption: Workflow of green guanylation alternatives.

Conclusion: Embracing a Sustainable Future for Guanidine Synthesis

The development of green chemistry alternatives to traditional guanylation methods represents a significant advancement in sustainable organic synthesis. Catalytic, photocatalytic, and electrochemical approaches offer considerable advantages in terms of reduced hazardous waste, milder reaction conditions, and improved atom economy. While traditional methods may still offer high yields in some cases, their environmental and safety drawbacks are substantial. By providing detailed, data-supported comparisons, this guide aims to empower researchers to make informed decisions and embrace greener methodologies in their synthesis of vital guanidine-containing molecules, contributing to a safer and more sustainable scientific future.

References

Comparative Stability of S-Alkylisothiourea Salts in Solution: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of S-alkylisothiourea salts in solution is critical for ensuring the efficacy, safety, and shelf-life of therapeutic candidates. This guide provides a comparative analysis of the stability of different S-alkylisothiourea salts, supported by experimental data and detailed methodologies.

S-alkylisothiourea salts are widely utilized as intermediates in organic synthesis and as pharmacologically active compounds. Their stability in solution is a crucial parameter influencing their storage, handling, and biological activity. The primary degradation pathways for these salts are hydrolysis and oxidation, with the rate of degradation being significantly affected by factors such as pH, temperature, the nature of the S-alkyl substituent, and the counter-ion.

Comparative Stability Data

While comprehensive comparative studies are limited, the stability of S-alkylisothiourea salts is known to be highly dependent on the solution's pH. Generally, these compounds exhibit greater stability in acidic conditions and are prone to hydrolysis in neutral to basic solutions. The hydrolysis reaction typically results in the formation of the corresponding thiol and urea.

To provide a quantitative comparison, a forced degradation study can be conducted on various S-alkylisothiourea salts. The following table summarizes hypothetical percentage degradation data for three common S-alkylisothiourea salts under different stress conditions. This data is illustrative and would be obtained through a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

SaltStress ConditionDuration (hours)Temperature (°C)% Degradation
S-Methylisothiourea Hydrochloride 0.1 M HCl2460< 5%
pH 7.4 Buffer246015-25%
0.1 M NaOH86040-60%
3% H₂O₂242510-20%
Thermal (Solid)4880< 2%
Photolytic (Solution)24255-10%
S-Ethylisothiourea Hydrobromide 0.1 M HCl2460< 5%
pH 7.4 Buffer246010-20%
0.1 M NaOH86035-55%
3% H₂O₂24258-18%
Thermal (Solid)4880< 2%
Photolytic (Solution)24254-9%
S-Benzylisothiourea Hydrochloride 0.1 M HCl2460< 3%
pH 7.4 Buffer24605-15%
0.1 M NaOH86030-50%
3% H₂O₂24255-15%
Thermal (Solid)4880< 1%
Photolytic (Solution)24253-8%

Note: This table presents expected trends. Actual degradation rates should be determined experimentally. The S-benzyl derivative is generally expected to be more stable due to steric hindrance around the sulfur atom, which may slow down nucleophilic attack during hydrolysis. The difference in stability between hydrochloride and hydrobromide salts is often minimal but should be experimentally verified.

Experimental Protocols

To ensure reliable and reproducible stability data, standardized experimental protocols are essential. The following outlines a general procedure for a forced degradation study of S-alkylisothiourea salts, adhering to ICH guidelines.

Protocol for Forced Degradation Study

1. Preparation of Stock Solutions:

  • Prepare a stock solution of the S-alkylisothiourea salt in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (B78521) to a final concentration of 100 µg/mL. Heat at 60°C for 8 hours. Neutralize the solution before analysis.

  • Neutral Hydrolysis: Mix the stock solution with a pH 7.4 phosphate (B84403) buffer to a final concentration of 100 µg/mL. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid S-alkylisothiourea salt in a controlled temperature oven at 80°C for 48 hours. Dissolve the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation: Expose the solution of the S-alkylisothiourea salt (100 µg/mL in a suitable solvent) to a calibrated light source (e.g., UV and visible light) for 24 hours.

3. Sample Analysis:

  • At specified time points, withdraw samples and dilute them with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent drug from its degradation products. A typical method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate buffer, with UV detection.

4. Data Analysis:

  • Calculate the percentage degradation of the S-alkylisothiourea salt at each time point and under each stress condition.

Visualizing Degradation Pathways and Experimental Workflow

To better understand the processes involved in stability testing, the following diagrams illustrate the key pathways and workflows.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products SAIT S-Alkylisothiouronium Ion Intermediate Tetrahedral Intermediate SAIT->Intermediate Nucleophilic Attack H2O Water / Hydroxide Ion H2O->Intermediate Thiol Thiol (R-SH) Intermediate->Thiol C-S Bond Cleavage Urea Urea Intermediate->Urea

Figure 1. Simplified Hydrolysis Pathway of S-Alkylisothiourea Salts.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Stock->Stress Sampling Sample at Time Points Stress->Sampling HPLC HPLC Analysis (Stability-Indicating Method) Sampling->HPLC Quantify Quantify Degradation HPLC->Quantify Compare Compare Stability Profiles Quantify->Compare

Figure 2. General Workflow for Forced Degradation Studies.

Conclusion

The stability of S-alkylisothiourea salts in solution is a multifaceted issue that is paramount to their successful application in research and drug development. This guide provides a framework for comparing the stability of different S-alkylisothiourea salts through a systematic approach involving forced degradation studies and stability-indicating analytical methods. By understanding the factors that influence their degradation, researchers can make informed decisions regarding formulation, storage, and handling to ensure the integrity and efficacy of these important compounds. It is crucial to perform compound-specific experimental studies to obtain accurate and reliable stability data.

Validating iNOS Inhibition Selectivity: A Comparative Analysis of 2-Methyl-2-thiopseudourea Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selective inhibition of inducible nitric oxide synthase (iNOS) is a critical therapeutic target in various inflammatory and autoimmune diseases. Overproduction of nitric oxide (NO) by iNOS contributes to tissue damage, making highly selective inhibitors valuable research tools and potential drug candidates. This guide provides a comparative analysis of 2-Methyl-2-thiopseudourea sulfate (B86663) (SMT), a known iNOS inhibitor, against other commonly used selective inhibitors, supported by experimental data and detailed protocols.

Comparative Selectivity of iNOS Inhibitors

The inhibitory potency and selectivity of various compounds against the three main nitric oxide synthase (NOS) isoforms—inducible (iNOS), endothelial (eNOS), and neuronal (nNOS)—are crucial for their therapeutic potential. The table below summarizes the reported inhibitory constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) for SMT and a selection of alternative iNOS inhibitors. Lower values indicate higher potency.

InhibitoriNOS InhibitioneNOS InhibitionnNOS InhibitionSelectivity (eNOS/iNOS)Selectivity (nNOS/iNOS)
2-Methyl-2-thiopseudourea sulfate (SMT) Kᵢ: 120 nM (human)Kᵢ: 200 nM (human)Kᵢ: 160 nM (human)~1.7-fold~1.3-fold
1400W Kᵢ: ≤7 nM (human)Kᵢ: 50 µM (human)Kᵢ: 2 µM (human)>5000-fold[1]~285-fold
L-N⁶-(1-iminoethyl)lysine (L-NIL) IC₅₀: 3.3 µM (mouse)-IC₅₀: 92 µM (rat brain)-~28-fold[2][3][4]
Aminoguanidine (B1677879) --->50-fold vs. eNOS/nNOS[5]>50-fold vs. eNOS/nNOS[5]

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison of absolute values should be made with caution.

While some reports describe S-methylisothiourea (SMT) as a "relatively selective" iNOS inhibitor, the available quantitative data suggests a modest selectivity profile compared to other agents.[6] For instance, the Ki values for SMT against human iNOS, eNOS, and nNOS are in a similar nanomolar range, indicating a lack of significant isoform specificity. In contrast, inhibitors like 1400W demonstrate a remarkably high selectivity for iNOS over the constitutive isoforms, eNOS and nNOS.[1] L-NIL and aminoguanidine also exhibit substantial selectivity for iNOS.[2][3][5][7][8]

Experimental Protocols for Determining iNOS Inhibition Selectivity

Accurate determination of inhibitor selectivity requires robust and standardized experimental protocols. Below are methodologies for two common assays used to evaluate NOS inhibition.

Hemoglobin Capture Assay (In Vitro Enzymatic Assay)

This assay directly measures the enzymatic activity of purified NOS isoforms by monitoring the formation of the NO-hemoglobin complex.

Objective: To determine the inhibitory potency (Kᵢ or IC₅₀) of a test compound against purified human iNOS, eNOS, and nNOS.

Materials:

  • Recombinant human iNOS, eNOS, and nNOS enzymes

  • L-arginine (substrate)

  • NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin (H₄B) (cofactors)

  • Calmodulin (for eNOS and nNOS activation)

  • Oxyhemoglobin

  • HEPES buffer (pH 7.4)

  • 96-well microplate reader capable of measuring absorbance at 401 nm

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing HEPES buffer, L-arginine, cofactors, and oxyhemoglobin. For eNOS and nNOS assays, include CaCl₂ and calmodulin.

  • Add varying concentrations of the test inhibitor to the wells.

  • Initiate the reaction by adding the respective NOS enzyme.

  • Immediately monitor the increase in absorbance at 401 nm, which corresponds to the formation of the methemoglobin-NO complex.

  • Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration.

  • Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value. Kᵢ values can be calculated using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.

Griess Assay (Cell-Based Assay)

This assay measures the accumulation of nitrite (B80452), a stable oxidation product of NO, in the culture medium of cells expressing iNOS.

Objective: To assess the inhibitor's potency and efficacy in a cellular context.

Materials:

  • Cell line capable of expressing iNOS (e.g., RAW 264.7 murine macrophages)

  • Lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression

  • Cell culture medium and supplements

  • Griess reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • 96-well microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Stimulate the cells with LPS and IFN-γ to induce iNOS expression.

  • Concurrently, treat the cells with varying concentrations of the test inhibitor.

  • Incubate for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Add the Griess reagent to the supernatant and incubate at room temperature.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using the sodium nitrite standard to determine the nitrite concentration in the samples.

  • Calculate the percent inhibition of nitrite production and determine the IC₅₀ value.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in validating iNOS inhibition and the biological context of iNOS signaling, the following diagrams are provided.

Experimental_Workflow_for_iNOS_Inhibition_Assay cluster_invitro In Vitro Assay (Hemoglobin Capture) cluster_cellbased Cell-Based Assay (Griess Assay) iv_start Prepare Reaction Mix (Buffer, L-Arg, Cofactors, OxyHb) iv_inhibitor Add Test Inhibitor (Varying Concentrations) iv_start->iv_inhibitor iv_enzyme Initiate with Purified NOS Isoform (iNOS, eNOS, or nNOS) iv_inhibitor->iv_enzyme iv_measure Measure Absorbance (401 nm) iv_enzyme->iv_measure iv_calc Calculate IC50 / Ki iv_measure->iv_calc cb_seed Seed iNOS-expressing Cells (e.g., RAW 264.7) cb_stimulate Stimulate with LPS/IFN-γ & Treat with Inhibitor cb_seed->cb_stimulate cb_incubate Incubate cb_stimulate->cb_incubate cb_supernatant Collect Supernatant cb_incubate->cb_supernatant cb_griess Add Griess Reagent cb_supernatant->cb_griess cb_measure Measure Absorbance (540 nm) cb_griess->cb_measure cb_calc Calculate IC50 cb_measure->cb_calc iNOS_Signaling_Pathway lps LPS / Cytokines (e.g., IFN-γ, TNF-α) receptor Toll-like Receptor 4 (TLR4) lps->receptor Binds nfkb NF-κB Activation receptor->nfkb Activates inos_gene iNOS Gene Transcription nfkb->inos_gene Promotes inos_protein iNOS Protein Synthesis inos_gene->inos_protein Leads to no Nitric Oxide (NO) (High Output) inos_protein->no Produces arginine L-Arginine arginine->inos_protein inflammation Inflammation & Tissue Damage no->inflammation inhibitor iNOS Inhibitor (e.g., SMT) inhibitor->inos_protein Inhibits

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Methyl-2-thiopseudourea Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the proper handling and disposal of chemical reagents is paramount for ensuring a safe work environment and regulatory compliance. This document provides a comprehensive, step-by-step guide to the safe disposal of 2-Methyl-2-thiopseudourea sulfate (B86663), a compound commonly used in various chemical syntheses. Adherence to these procedures is critical to mitigate risks and prevent environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 2-Methyl-2-thiopseudourea sulfate with appropriate care. This substance is classified as harmful if swallowed.[1][2][3] Always consult the Safety Data Sheet (SDS) for the most detailed information.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-impermeable gloves that have been inspected prior to use.[4]

  • Eye Protection: Use tightly fitting safety goggles with side-shields.[4]

  • Body Protection: Wear fire/flame resistant and impervious clothing.[4]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4]

Engineering Controls:

  • Work in a well-ventilated area to avoid the formation of dust and aerosols.[2][4]

  • Emergency exits and a risk-elimination area should be clearly designated.[4]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to avoid environmental release.[4] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[4]

  • Waste Identification and Collection:

    • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.

    • Sweep up any solid spills and place them into a suitable, sealed container for disposal.[1]

  • Waste Treatment and Disposal Options:

    • Licensed Chemical Destruction Plant: The recommended method is to send the waste to a licensed chemical destruction plant.[4]

    • Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing to neutralize harmful combustion products.[4] You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[3]

    • Approved Waste Disposal Plant: Dispose of the contents and container at an approved waste disposal plant, in accordance with local, regional, and national hazardous waste regulations.[1][3]

  • Container Decontamination and Disposal:

    • Empty containers can be triple-rinsed (or the equivalent).[4]

    • After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[4]

    • Combustible packaging materials may also be disposed of via controlled incineration with flue gas scrubbing.[4]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Appearance White crystalline powder
Melting Point 239-241°C[2][4]
Boiling Point 138.8°C at 760 mmHg[2]
Flash Point 37.7°C[2]
Water Solubility 260 g/L (at 20°C)[2]
Density 1.28 g/cm³[2]

Experimental Protocols and Workflows

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposition.

start Start: Disposal of This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Step 2: Collect Waste in a Designated, Labeled Container ppe->collect_waste check_local_reg Step 3: Consult Local, State, and Federal Disposal Regulations collect_waste->check_local_reg disposal_method Step 4: Select Approved Disposal Method check_local_reg->disposal_method incineration Option A: Controlled Incineration with Flue Gas Scrubbing disposal_method->incineration Method 1 chemical_plant Option B: Licensed Chemical Destruction Plant disposal_method->chemical_plant Method 2 waste_facility Option C: Approved Waste Disposal Facility disposal_method->waste_facility Method 3 transport Step 5: Arrange for Transport by Certified Hazardous Waste Hauler incineration->transport chemical_plant->transport waste_facility->transport document Step 6: Complete All Waste Manifest Documentation transport->document end End: Disposal Complete document->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methyl-2-thiopseudourea Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 2-Methyl-2-thiopseudourea sulfate (B86663) (CAS: 14527-26-5), ensuring the well-being of laboratory personnel and compliance with safety standards.[1] Adherence to these procedures is mandatory for all researchers, scientists, and drug development professionals working with this compound.

Essential Safety and Handling Protocols

Engineering Controls: Always handle 2-Methyl-2-thiopseudourea sulfate in a well-ventilated area.[1][2][3] A chemical fume hood is recommended to minimize inhalation exposure. Ensure that emergency exits are accessible and an eyewash station and safety shower are readily available.[2]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[2]

  • Skin Protection:

    • Gloves: Chemical-impermeable gloves must be worn.[1][2] Always inspect gloves for integrity before use and dispose of them properly after handling.[2]

    • Clothing: Wear suitable protective clothing.[1][2][3] Fire/flame resistant and impervious clothing is recommended.[2]

  • Respiratory Protection: If exposure limits are exceeded or if dust formation is likely, use a full-face respirator with an appropriate cartridge.[2]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned.

  • Dispensing: Avoid the formation of dust and aerosols during handling.[1][2][3] Use non-sparking tools to prevent ignition sources.[1][2][3]

  • General Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2][3] Wash hands thoroughly after handling.[2][3]

Emergency First-Aid Measures

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[2] Seek medical advice.[2]

  • Eye Contact: Rinse eyes thoroughly with pure water for at least 15 minutes, including under the eyelids.[2][4] Consult a physician.[2][5]

  • Ingestion: Rinse the mouth with water.[2][3] Do not induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call a doctor or Poison Control Center immediately.[2]

Chemical and Physical Properties

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C2H8N2O4S2
Molecular Weight 188.23 g/mol
CAS Number 14527-26-5
EC Number 238-544-8
Appearance White crystalline powder
Melting Point 239 °C (decomposes)
Boiling Point 138.8 °C at 760 mmHg
Flash Point 37.7 °C
Density 1.28 g/cm³
Water Solubility 260 g/L (at 20 °C)
pH 5.5 (250 g/L aqueous solution)

Note: Data sourced from multiple safety data sheets.[1][3][4]

Spillage and Accidental Release

In the event of a spill, adhere to the following procedure:

  • Evacuate: Evacuate personnel to a safe area, upwind of the spill.[1][2]

  • Ventilate: Ensure adequate ventilation.[1][2]

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]

  • Clean-up:

    • Wear full personal protective equipment, including respiratory protection.[1][2]

    • Remove all sources of ignition.[1][2]

    • Use spark-proof tools and explosion-proof equipment.[1]

    • Collect the spilled material and place it in a suitable, closed container for disposal.[1]

Storage and Disposal Plan

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] Keep away from incompatible materials and foodstuff containers.[1][2]

Disposal: Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[2][3]

  • Waste Characterization: The waste material should be characterized as hazardous.

  • Containerization: Place waste in a clearly labeled, sealed container suitable for hazardous chemical waste.

  • Disposal Facility: Transfer the container to an appropriate treatment and disposal facility.[2][3] Do not dispose of it with regular laboratory trash.

Safe Handling Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Assess Hazards & Review SDS B Ensure Engineering Controls are Active (Fume Hood, Eyewash) A->B C Select & Don Proper PPE (Goggles, Gloves, Lab Coat) B->C D Handle in a Well-Ventilated Area C->D Proceed to Handling E Avoid Dust & Aerosol Formation D->E F Use Non-Sparking Tools E->F G Decontaminate Work Area F->G Complete Handling H Properly Remove & Dispose of PPE G->H I Wash Hands Thoroughly H->I J Collect Waste in Labeled Container I->J Initiate Disposal K Store Waste in Designated Area J->K L Dispose via Approved Facility K->L

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

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2-Methyl-2-thiopseudourea sulfate

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